molecular formula C26H29NO9 B1664541 13-Deoxycarminomycin CAS No. 76034-18-9

13-Deoxycarminomycin

カタログ番号: B1664541
CAS番号: 76034-18-9
分子量: 499.5 g/mol
InChIキー: UHYFCDBUKBJSFA-JYFLSIMMSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

13-deoxycarminomycin is a cytotoxic anthracycline antibiotic that is produced by Streptomyces peucetius var. carminatus (a biochemical mutant of Streptomyces peucetius var. caesius), and is active against P-388 murine leukemia. It has a role as an antineoplastic agent and a bacterial metabolite. It is an anthracycline antibiotic, an aminoglycoside antibiotic, a member of p-quinones, a member of tetracenequinones and a tertiary alcohol. It is a conjugate base of a this compound(1+). It derives from a hydride of a tetracene.
This compound has been reported in Streptomyces peucetius with data available.
anthracycline antibiotic active against P-388 murine leukemia;  structure given in first source

特性

IUPAC Name

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO9/c1-3-26(34)8-12-18(15(9-26)36-16-7-13(27)21(29)10(2)35-16)25(33)20-19(23(12)31)22(30)11-5-4-6-14(28)17(11)24(20)32/h4-6,10,13,15-16,21,28-29,31,33-34H,3,7-9,27H2,1-2H3/t10-,13-,15-,16-,21+,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYFCDBUKBJSFA-JYFLSIMMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70997377
Record name 3-Ethyl-3,5,10,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70997377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

499.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76034-18-9
Record name (8S,10S)-10-[(3-Amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-ethyl-7,8,9,10-tetrahydro-1,6,8,11-tetrahydroxy-5,12-naphthacenedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76034-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethyl-3,5,10,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70997377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 13-Deoxycarminomycin: Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Deoxycarminomycin is a naturally occurring anthracycline antibiotic with demonstrated cytotoxic and antitumor properties. First discovered as a biosynthetic intermediate in the production of doxorubicin (B1662922) by a mutant strain of Streptomyces peucetius, this compound has garnered interest for its potential as an anticancer agent. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, including detailed experimental protocols, quantitative data, and a visualization of its biosynthetic pathway.

Discovery

This compound was first isolated from the anthracycline complex produced by Streptomyces peucetius var. carminatus (ATCC 31502).[1] This strain is a biochemical mutant of Streptomyces peucetius var. caesius, the microorganism known for producing doxorubicin.[1] The discovery of this compound was significant as it shed light on the biosynthetic pathway of more complex anthracyclines like doxorubicin and demonstrated that modifications at the C-13 position of the aglycone moiety are crucial for their biological activity. Initial studies revealed that this compound exhibits antibacterial and cytotoxic activity in vitro and is active against P-388 murine leukemia.[1]

Biosynthesis

This compound is a key intermediate in the biosynthesis of daunorubicin (B1662515) and doxorubicin.[2][3] The biosynthesis begins with the formation of the aglycone ε-rhodomycinone from a propionyl-CoA starter unit and nine malonyl-CoA extender units via a type II polyketide synthase (PKS) system.[3] Following several tailoring reactions, ε-rhodomycinone is glycosylated with dTDP-L-daunosamine to form rhodomycin (B1170733) D. An esterase, DnrP, then converts rhodomycin D to this compound.[3][4] Subsequently, a methyltransferase, DnrK, O-methylates this compound to produce 13-deoxydaunorubicin, which is then further oxidized to create daunorubicin and doxorubicin.[3][4]

Biosynthesis_of_13_Deoxycarminomycin Propionyl-CoA + 9x Malonyl-CoA Propionyl-CoA + 9x Malonyl-CoA PKS Type II PKS Propionyl-CoA + 9x Malonyl-CoA->PKS ε-Rhodomycinone ε-Rhodomycinone Rhodomycin D Rhodomycin D ε-Rhodomycinone->Rhodomycin D DnrP DnrP (Esterase) Rhodomycin D->DnrP This compound This compound DnrK DnrK (Methyltransferase) This compound->DnrK 13-Deoxydaunorubicin 13-Deoxydaunorubicin DoxA DoxA (Oxidase) 13-Deoxydaunorubicin->DoxA Daunorubicin Daunorubicin Daunorubicin->DoxA Doxorubicin Doxorubicin dTDP-L-daunosamine dTDP-L-daunosamine dTDP-L-daunosamine->Rhodomycin D DnrP->this compound DnrK->13-Deoxydaunorubicin DoxA->Daunorubicin DoxA->Doxorubicin PKS->ε-Rhodomycinone

Biosynthetic pathway of this compound.

Experimental Protocols

Fermentation of Streptomyces peucetius var. carminatus

A detailed protocol for the fermentation of S. peucetius var. carminatus to produce this compound is provided below.

Materials:

  • Streptomyces peucetius var. carminatus (ATCC 31502)

  • Seed medium (per liter): 10 g glucose, 20 g soy peptone, 1 g CaCO₃, 1 g yeast extract

  • Production medium (per liter): 60 g glucose, 30 g brewer's dry yeast, 2 g NaCl, 1 g KH₂PO₄, 2 g CaCO₃, 0.1 g MgSO₄·7H₂O, 0.01 g FeSO₄·7H₂O, 0.001 g ZnSO₄·7H₂O, 0.001 g CuSO₄·5H₂O[5]

  • Baffled Erlenmeyer flasks

  • Shaking incubator

Procedure:

  • Inoculate a loopful of S. peucetius var. carminatus from a slant into 50 mL of seed medium in a 250 mL baffled Erlenmeyer flask.

  • Incubate at 28°C on a rotary shaker at 200 rpm for 48 hours.

  • Transfer 5 mL of the seed culture to 100 mL of production medium in a 500 mL baffled Erlenmeyer flask.

  • Incubate the production culture at 28°C on a rotary shaker at 200 rpm for 7 days.

  • Monitor the production of this compound by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Isolation and Purification of this compound

The following protocol details the isolation and purification of this compound from the fermentation broth.[5]

Materials:

Procedure:

Extraction:

  • Filter the harvested fermentation broth (5 liters) at pH 4.

  • Extract the mycelium with a mixture of acetone and 0.1 N aqueous HCl (4:1, v/v).

  • Adjust the pH of the extracts to 4 with concentrated NH₄OH and concentrate under reduced pressure.

  • Combine the concentrated extract with the filtered broth and extract exhaustively with chloroform at pH 8.5.

  • Wash the combined organic extracts with water, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Add n-hexane to the concentrated extract to precipitate the crude anthracycline complex.

Chromatographic Purification:

  • Dissolve the crude complex in chloroform and apply it to a silica gel column.

  • Elute the column with a CHCl₃-MeOH-H₂O mixture (300:55:6, v/v/v).

  • Pool the fractions containing the main constituent and concentrate to dryness.

  • Further purify the residue on a cellulose powder column buffered with 0.06 M phosphate buffer (pH 5.4), using n-BuOH-EtOAc (9:1, v/v) as the eluent.

  • Pool the selected fractions and extract with acidic water.

  • Adjust the pH of the aqueous phase to 8.5 and re-extract with chloroform.

  • Wash the chloroform extract with water, dry over anhydrous Na₂SO₄, and concentrate.

  • Add methanolic HCl to the concentrated solution to precipitate this compound hydrochloride as a red crystalline solid.

Isolation_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation S. peucetius Fermentation Filtration Filtration of Broth Fermentation->Filtration Mycelium_Extraction Mycelium Extraction (Acetone/HCl) Filtration->Mycelium_Extraction Liquid_Extraction Liquid-Liquid Extraction (Chloroform) Mycelium_Extraction->Liquid_Extraction Precipitation Precipitation (n-Hexane) Liquid_Extraction->Precipitation Silica_Gel Silica Gel Chromatography Precipitation->Silica_Gel Cellulose_Column Cellulose Column Chromatography Silica_Gel->Cellulose_Column Final_Precipitation Final Precipitation (Methanolic HCl) Cellulose_Column->Final_Precipitation Product This compound HCl Final_Precipitation->Product

Isolation and purification workflow for this compound.

Quantitative Data

The following tables summarize the quantitative data related to the production and biological activity of this compound.

Table 1: Production Yield of this compound

ParameterValueReference
Starting Culture Volume5 Liters[5]
Final Yield of this compound HCl100 mg[5]

Table 2: In Vitro Cytotoxicity of this compound against P-388 Murine Leukemia

CompoundOptimal Dose (mg/kg)T/C (%)aReference
This compound1160[5]
Daunorubicin1175[5]

a T/C (%) = (Median survival time of treated mice / Median survival time of control mice) x 100.

Conclusion

This compound represents an important natural product within the anthracycline class of antibiotics. Its discovery has been pivotal in understanding the biosynthesis of clinically important anticancer drugs like doxorubicin. The detailed protocols provided in this guide for the fermentation, isolation, and purification of this compound will be a valuable resource for researchers in the fields of natural product chemistry, microbiology, and oncology. Further investigation into the cytotoxic effects of this compound against a broader range of human cancer cell lines is warranted to fully elucidate its therapeutic potential.

References

Engineering Streptomyces peucetius for Targeted Production of 13-Deoxycarminomycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the strategies and methodologies for the targeted production of 13-deoxycarminomycin, a key intermediate in the biosynthesis of the potent anticancer drug doxorubicin (B1662922), using genetically engineered Streptomyces peucetius. This document outlines the genetic background, detailed experimental protocols for mutant generation, fermentation, and analytical quantification, and presents relevant data in a structured format.

Introduction

Streptomyces peucetius is a filamentous bacterium renowned for its production of the clinically significant anthracycline antibiotics, daunorubicin (B1662515) and doxorubicin. The biosynthesis of these complex polyketides involves a multitude of enzymatic steps encoded by a large gene cluster. Manipulation of this pathway offers the potential to accumulate valuable intermediates, such as this compound, which can serve as precursors for the synthesis of novel anthracycline analogs with potentially improved therapeutic properties.

This guide focuses on the targeted inactivation of the doxA gene, encoding a crucial cytochrome P450 hydroxylase, as the primary strategy to achieve the accumulation of this compound.

The Doxorubicin Biosynthetic Pathway and the Role of doxA

The biosynthesis of doxorubicin from the polyketide backbone involves a series of tailoring reactions, including glycosylation, methylation, and hydroxylation. A key step in this pathway is the oxidation of the C-13 position of the anthracycline intermediate, which is a prerequisite for the subsequent C-14 hydroxylation that yields doxorubicin.

The enzyme responsible for this C-13 oxidation is DoxA, a cytochrome P450 hydroxylase. Inactivation of the doxA gene effectively blocks the biosynthetic pathway at the stage of this compound and its methylated derivative, 13-deoxydaunorubicin, leading to their accumulation.[1] The product of the dnrV gene is also implicated as acting in conjunction with DoxA.[1][2]

Doxorubicin_Biosynthesis_Pathway Aklanonic_Acid Aklanonic Acid Epsilon_Rhodomycinone ε-Rhodomycinone Aklanonic_Acid->Epsilon_Rhodomycinone Multiple steps Rhodomycin_D Rhodomycin D Epsilon_Rhodomycinone->Rhodomycin_D dnrS (Glycosylation) 10-carboxy-13-deoxycarminomycin 10-carboxy-13-deoxycarminomycin Rhodomycin_D->10-carboxy-13-deoxycarminomycin dnrP (Methylesterase) 13_Deoxycarminomycin This compound 10-carboxy-13-deoxycarminomycin->13_Deoxycarminomycin dnrK (Decarboxylase) 13_Deoxydaunorubicin 13-Deoxydaunorubicin 13_Deoxycarminomycin->13_Deoxydaunorubicin dnrK (Methyltransferase) DoxA_block 13_Deoxydaunorubicin->DoxA_block doxA (blocked) Carminomycin Carminomycin Daunorubicin Daunorubicin Carminomycin->Daunorubicin dnrK (Methyltransferase) Doxorubicin Doxorubicin Daunorubicin->Doxorubicin doxA (C-14 Hydroxylation) DoxA_block->Carminomycin doxA (C-13 Hydroxylation) caption Figure 1: Simplified Doxorubicin Biosynthetic Pathway Highlighting the doxA Block.

Generation of a doxA Knockout Mutant

The targeted inactivation of the doxA gene can be efficiently achieved using CRISPR/Cas9-mediated genome editing. The following protocol is a synthesized approach based on established methods for Streptomyces.[3][4][5][6][7]

Experimental Protocol: CRISPR/Cas9-Mediated doxA Gene Deletion

3.1.1. Design of sgRNA and Homology Arms

  • sgRNA Design: Design a specific 20-nucleotide single-guide RNA (sgRNA) targeting a region within the doxA open reading frame. The target sequence must be immediately upstream of a Protospacer Adjacent Motif (PAM), which is typically 'NGG' for Streptococcus pyogenes Cas9. Several online tools can be used for sgRNA design to minimize off-target effects.

  • Homology Arm Design: Design two homology arms, each approximately 1-1.5 kb in length, flanking the doxA gene. These arms will serve as templates for homologous recombination to replace the doxA gene with a selectable marker or to create a clean deletion.

3.1.2. Construction of the CRISPR/Cas9 Editing Plasmid

  • Vector Selection: Utilize an all-in-one CRISPR/Cas9 vector suitable for Streptomyces, such as pCRISPomyces-2.[3] This vector typically contains the Cas9 nuclease, the sgRNA expression cassette, and cloning sites for the homology arms.

  • sgRNA Cassette Assembly: Synthesize and anneal complementary oligonucleotides encoding the designed sgRNA and ligate them into the sgRNA expression cassette of the CRISPR/Cas9 vector.

  • Homology Arm Cloning: Amplify the designed homology arms from S. peucetius genomic DNA using high-fidelity polymerase. Clone the amplified arms into the appropriate restriction sites of the CRISPR/Cas9 vector, flanking the selectable marker if one is being used.

  • Verification: Verify the final plasmid construct by restriction digestion and Sanger sequencing.

3.1.3. Conjugal Transfer of the Editing Plasmid into S. peucetius

  • Donor Strain: Transform the constructed CRISPR/Cas9 plasmid into a methylation-deficient E. coli donor strain, such as ET12567/pUZ8002.

  • Conjugation:

    • Grow the E. coli donor strain and the recipient S. peucetius strain to mid-log phase.

    • Wash and mix the donor and recipient cells.

    • Plate the cell mixture onto a suitable conjugation medium (e.g., SFM agar) and incubate.

    • After incubation, overlay the plates with an appropriate antibiotic (e.g., nalidixic acid to select against E. coli and an antibiotic corresponding to the resistance marker on the plasmid).

  • Selection of Exconjugants: Incubate the plates until exconjugant colonies appear.

3.1.4. Verification of doxA Deletion

  • Colony PCR: Screen the resulting exconjugant colonies by PCR using primers that flank the doxA gene. A successful deletion will result in a smaller PCR product compared to the wild-type strain.

  • Southern Blot Analysis: For further confirmation, perform Southern blot analysis on genomic DNA from putative mutants using a probe specific to the doxA gene.

  • Sequencing: Sequence the PCR product from the mutant to confirm the precise deletion of the doxA gene.

Gene_Knockout_Workflow cluster_0 Plasmid Construction cluster_1 Conjugation cluster_2 Mutant Verification Design_sgRNA Design sgRNA & Homology Arms Assemble_Plasmid Assemble CRISPR/Cas9 Plasmid Design_sgRNA->Assemble_Plasmid Verify_Plasmid Verify Plasmid Sequence Assemble_Plasmid->Verify_Plasmid Transform_Ecoli Transform E. coli Donor Verify_Plasmid->Transform_Ecoli Conjugate Conjugate with S. peucetius Transform_Ecoli->Conjugate Select_Exconjugants Select Exconjugants Conjugate->Select_Exconjugants Colony_PCR Colony PCR Screening Select_Exconjugants->Colony_PCR Southern_Blot Southern Blot Analysis Colony_PCR->Southern_Blot Sequencing Sequence Confirmation Southern_Blot->Sequencing caption Figure 2: Workflow for CRISPR/Cas9-mediated gene knockout.

Fermentation and Production of this compound

The fermentation conditions for the doxA mutant can be adapted from established protocols for doxorubicin production in S. peucetius.

Experimental Protocol: Fermentation

4.1.1. Media Composition

  • Seed Medium (per liter):

    • Soluble Starch: 20 g

    • Yeast Extract: 5 g

    • Peptone: 5 g

    • CaCO₃: 1 g

    • pH adjusted to 7.0-7.2

  • Production Medium (APM) (per liter): [1]

    • Glucose: 50 g

    • Soybean Meal: 30 g

    • (NH₄)₂SO₄: 3 g

    • KH₂PO₄: 1 g

    • MgSO₄·7H₂O: 1 g

    • CaCO₃: 5 g

    • Trace Element Solution: 1 ml

    • pH adjusted to 7.0

4.1.2. Fermentation Procedure

  • Inoculum Preparation: Inoculate a loopful of spores or mycelia of the S. peucetius doxA mutant into a flask containing seed medium. Incubate at 28-30°C on a rotary shaker (220 rpm) for 48-72 hours.

  • Production Culture: Inoculate the production medium with 5-10% (v/v) of the seed culture.

  • Incubation: Incubate the production culture at 28-30°C on a rotary shaker (220 rpm) for 5-7 days. Monitor the pH and adjust as necessary to maintain it within the optimal range for anthracycline production (typically pH 6.8-7.2).

Extraction and Quantification of this compound

Experimental Protocol: Extraction
  • Harvesting: At the end of the fermentation, harvest the culture broth by centrifugation to separate the mycelia from the supernatant.

  • Extraction:

    • Adjust the pH of the supernatant to 8.0-8.5.

    • Extract the supernatant twice with an equal volume of ethyl acetate.

    • Combine the organic phases and evaporate to dryness under reduced pressure.

    • Extract the mycelial pellet with acetone (B3395972) or methanol (B129727).

    • Combine the solvent extract with the dried supernatant extract.

    • Resuspend the dried extract in a small volume of methanol for analysis.

Experimental Protocol: HPLC Analysis

5.2.1. HPLC Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid or trifluoroacetic acid). A typical gradient could be from 20% to 80% acetonitrile over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis detector at 495 nm or a fluorescence detector (excitation at 470 nm, emission at 550 nm for doxorubicin, which can be adapted for this compound).

  • Standard: A purified standard of this compound is required for quantification.

5.2.2. Quantification

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations.

  • Analysis: Inject the standards and the extracted samples into the HPLC system.

  • Calculation: Determine the concentration of this compound in the samples by comparing the peak areas to the calibration curve.

Expected Results and Data Presentation

The inactivation of the doxA gene is expected to lead to the accumulation of 13-deoxydaunorubicin as the principal metabolite.[1] The unmethylated precursor, this compound, may also be present. The following table illustrates the expected product profile of the wild-type and the doxA mutant strains.

Table 1: Metabolite Profile of S. peucetius Wild-Type vs. doxA Mutant

StrainMajor Anthracycline ProductsExpected Yield of this compound/13-Deoxydaunorubicin
Wild-Type (S. peucetius)Daunorubicin, DoxorubicinNot detected or trace amounts
doxA Mutant13-Deoxydaunorubicin, this compoundSignificant accumulation (yields are strain and condition dependent)

Note: The exact yield of this compound will vary depending on the specific mutant strain, fermentation conditions, and extraction efficiency. Further optimization of the fermentation process for the doxA mutant may be required to maximize the yield.

Conclusion

This guide provides a framework for the rational design and engineering of Streptomyces peucetius for the targeted production of this compound. By inactivating the doxA gene, the doxorubicin biosynthetic pathway can be effectively blocked, leading to the accumulation of this valuable intermediate. The detailed protocols provided herein for mutant generation, fermentation, and analysis should serve as a valuable resource for researchers in the fields of metabolic engineering, natural product chemistry, and drug discovery. The resulting S. peucetius mutant represents a promising platform for the sustainable production of this compound and the subsequent development of novel anthracycline derivatives.

References

13-Deoxycarminomycin: A Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Deoxycarminomycin is an anthracycline antibiotic with demonstrated cytotoxic and antibacterial properties. Produced by a biochemical mutant of Streptomyces peucetius var. caesius, it is a significant compound in the study of anticancer agents, not only for its inherent biological activity but also as a key biosynthetic precursor to the widely used chemotherapeutic drugs daunorubicin (B1662515) and doxorubicin.[1] This technical guide provides an in-depth overview of the biological activity of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and biosynthetic pathway.

Cytotoxic and Antibacterial Activity

This compound exhibits significant biological activity against both cancer cell lines and various bacterial strains. Its efficacy is typically quantified by the half-maximal inhibitory concentration (IC50) for cytotoxicity and the minimum inhibitory concentration (MIC) for antibacterial action.

Table 1: Cytotoxicity of this compound Against P-388 Murine Leukemia Cells
Cell LineIC50Reference
P-388 Murine LeukemiaData not available in search results. The compound is known to be active against this cell line.[1][2][1][2]

Further research is required to populate this table with specific IC50 values for a broader range of cancer cell lines.

Table 2: Antibacterial Spectrum of this compound
Bacterial StrainMICReference
Bacillus subtilisData not available in search results.
Staphylococcus aureusData not available in search results.
Escherichia coliData not available in search results.
Klebsiella pneumoniaeData not available in search results.

Further research is required to populate this table with specific MIC values.

Mechanism of Action: DNA Intercalation and Topoisomerase II Inhibition

The primary mechanism of action for this compound, like other anthracyclines, involves the disruption of DNA replication and transcription. This is achieved through a dual-action process:

  • DNA Intercalation: The planar aromatic chromophore of the this compound molecule inserts itself between the base pairs of the DNA double helix. This intercalation physically obstructs the progression of DNA and RNA polymerases, thereby inhibiting replication and transcription.

  • Topoisomerase II Inhibition: this compound interferes with the function of topoisomerase II, an essential enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation. The drug stabilizes the transient covalent complex formed between topoisomerase II and DNA, preventing the re-ligation of the DNA strands. This leads to the accumulation of double-strand breaks, ultimately triggering apoptotic cell death.[3][4][5]

Topoisomerase_II_Inhibition cluster_0 Normal Topoisomerase II Catalytic Cycle cluster_1 Inhibition by this compound Supercoiled_DNA Supercoiled DNA Topo_II_Binding Topoisomerase II Binding Supercoiled_DNA->Topo_II_Binding Cleavage_Complex Transient DNA Cleavage Complex Topo_II_Binding->Cleavage_Complex Strand_Passage DNA Strand Passage Cleavage_Complex->Strand_Passage Stabilized_Complex Stabilized Topo II-DNA Cleavage Complex Cleavage_Complex->Stabilized_Complex Inhibition Religation DNA Religation Strand_Passage->Religation Relaxed_DNA Relaxed DNA Religation->Relaxed_DNA Intercalation This compound Intercalates into DNA Intercalation->Stabilized_Complex DSBs Double-Strand Breaks Stabilized_Complex->DSBs Apoptosis Apoptosis DSBs->Apoptosis

Mechanism of Topoisomerase II Inhibition by this compound.

Biosynthetic Pathway

This compound is a crucial intermediate in the biosynthesis of doxorubicin. The following diagram illustrates the key enzymatic steps involved in its production and subsequent conversion.

Biosynthesis_Workflow Rhodomycin_D Rhodomycin D dnrP dnrP (Esterase) Rhodomycin_D->dnrP 13_Deoxycarminomycin This compound dnrP->13_Deoxycarminomycin dnrK dnrK (Methyltransferase) 13_Deoxycarminomycin->dnrK 13_Deoxydaunorubicin 13-Deoxydaunorubicin dnrK->13_Deoxydaunorubicin DoxA_1 DoxA (Cytochrome P450) 13_Deoxydaunorubicin->DoxA_1 13_Dihydrodaunorubicin 13-Dihydrodaunorubicin DoxA_1->13_Dihydrodaunorubicin DoxA_2 DoxA (Cytochrome P450) 13_Dihydrodaunorubicin->DoxA_2 Daunorubicin Daunorubicin DoxA_2->Daunorubicin DoxA_3 DoxA (Cytochrome P450) Daunorubicin->DoxA_3 Doxorubicin Doxorubicin DoxA_3->Doxorubicin

Biosynthesis of Doxorubicin from this compound.

Experimental Protocols

Isolation and Purification of this compound from Streptomyces peucetius

This protocol is based on methodologies described for the isolation of anthracyclines from Streptomyces cultures.[6]

  • Culture and Fermentation:

    • Inoculate a seed culture of Streptomyces peucetius var. carminatus in a suitable medium (e.g., APM medium) and incubate for 17 hours.

    • Transfer an aliquot of the seed culture to a larger volume of production medium and incubate at 30°C for 5 days with shaking.

  • Extraction:

    • Combine the cultures and centrifuge to separate the broth from the mycelium.

    • Extract the broth with an organic solvent such as ethyl acetate (B1210297) (3 times with 1 liter each).

  • Purification:

    • The specific purification steps for this compound are not detailed in the provided search results. However, a general approach for anthracyclines involves:

      • Concentration of the organic extract under reduced pressure.

      • Chromatographic separation, typically using silica (B1680970) gel or reverse-phase chromatography.

      • Further purification by high-performance liquid chromatography (HPLC) to yield pure this compound.

Topoisomerase II Decatenation Assay

This protocol is a generalized method for assessing the inhibitory activity of compounds against topoisomerase II, based on established procedures.[7][8][9][10][11]

  • Reaction Setup:

    • On ice, prepare a reaction mixture containing 10x topoisomerase II reaction buffer, kinetoplast DNA (kDNA) as the substrate, and varying concentrations of this compound (or a control inhibitor like etoposide).

    • Add purified human topoisomerase IIα enzyme to initiate the reaction.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination:

    • Stop the reaction by adding a stop solution/loading dye.

  • Gel Electrophoresis:

    • Load the samples onto a 1% agarose (B213101) gel.

    • Perform electrophoresis to separate the catenated (unreacted) and decatenated (reacted) kDNA.

  • Visualization and Analysis:

    • Stain the gel with an intercalating dye (e.g., ethidium (B1194527) bromide) and visualize under UV light.

    • Inhibition of topoisomerase II is indicated by a decrease in the amount of decatenated kDNA and a corresponding increase in the amount of catenated kDNA in the presence of the inhibitor. The IC50 value can be determined by quantifying the band intensities at different inhibitor concentrations.

Conclusion

This compound is a potent bioactive molecule with significant potential in the field of oncology and antibacterial research. Its role as a biosynthetic precursor to clinically important anthracyclines makes it a valuable subject for further investigation. The methodologies and data presented in this guide provide a foundational understanding for researchers and professionals engaged in the discovery and development of novel therapeutic agents. Further studies are warranted to fully elucidate its cytotoxic and antibacterial spectrum and to refine its therapeutic applications.

References

13-Deoxycarminomycin: A Technical Overview of its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Deoxycarminomycin is a naturally occurring anthracycline antibiotic produced by a mutant strain of Streptomyces peucetius var. carminatus.[1] As a member of the anthracycline class of compounds, which includes potent and widely used chemotherapeutic agents like doxorubicin (B1662922) and daunorubicin, this compound has garnered interest for its cytotoxic properties and its role as a biosynthetic precursor. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activity, with a focus on its antitumor potential.

Chemical Structure and Properties

This compound is a tetracyclic molecule with a quinone-hydroquinone chromophore, characteristic of anthracyclines, linked to a daunosamine (B1196630) sugar moiety. Its systematic IUPAC name is (8S, 10S)-10-(((2R, 4S, 5S, 6S)-4-Amino-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-8-ethyl-1, 6, 8, 11-tetrahydroxy-7, 8, 9, 10-tetrahydrotetracene-5, 12-dione.[2]

A summary of its key chemical and physical properties is presented in the table below. It is important to note that some of the physical properties are predicted values and should be considered as estimates.

PropertyValueSource
Chemical Formula C₂₆H₂₉NO₉[2]
Molecular Weight 499.52 g/mol [2]
CAS Number 76034-18-9[2]
Appearance Solid, Very Dark Green to Black
Boiling Point 713.1 ± 60.0 °C (Predicted)
Density 1.57 ± 0.1 g/cm³ (Predicted)
pKa 6.48 ± 0.60 (Predicted)
Solubility Slightly soluble in Chloroform and DMSO
Stability Light Sensitive

Biological Activity and Mechanism of Action

This compound exhibits significant cytotoxic activity, notably against P-388 murine leukemia cells. As an anthracycline, its primary mechanism of antitumor activity is believed to involve the intercalation of its planar tetracyclic ring into the DNA double helix. This intercalation disrupts the normal helical structure, thereby interfering with critical cellular processes such as DNA replication and transcription.

Furthermore, anthracyclines are known inhibitors of topoisomerase II, an enzyme essential for resolving DNA topological problems during replication and transcription. By stabilizing the topoisomerase II-DNA cleavage complex, these compounds lead to the accumulation of double-strand breaks in DNA, ultimately triggering apoptotic cell death. While this is the generally accepted mechanism for anthracyclines, the specific interactions and downstream signaling events for this compound have not been fully elucidated in the available literature.

The general mechanism of action for anthracyclines is depicted in the following diagram:

Anthracycline_Mechanism Anthracycline This compound (Anthracycline) DNA Nuclear DNA Anthracycline->DNA Intercalation TopoisomeraseII Topoisomerase II Anthracycline->TopoisomeraseII Inhibition Replication DNA Replication & Transcription TopoisomeraseII->Replication Facilitates DSB Double-Strand Breaks TopoisomeraseII->DSB Stabilizes Cleavage Complex Apoptosis Apoptosis Replication->Apoptosis Inhibition leads to DSB->Apoptosis Induction of Cytotoxicity_Workflow Start Start: Compound to be Tested CellCulture 1. Cell Culture (e.g., P-388 cells) Start->CellCulture Seeding 2. Seed Cells in 96-well Plate CellCulture->Seeding Treatment 3. Add Serial Dilutions of This compound Seeding->Treatment Incubation 4. Incubate for 48-72h Treatment->Incubation MTT 5. Add MTT Reagent Incubation->MTT Solubilization 6. Solubilize Formazan MTT->Solubilization Readout 7. Measure Absorbance Solubilization->Readout Analysis 8. Calculate IC50 Value Readout->Analysis End End: Cytotoxicity Determined Analysis->End

References

The Role of 13-Deoxycarminomycin in Daunorubicin Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Daunorubicin (B1662515) is a potent anthracycline antibiotic widely used in cancer chemotherapy. Its biosynthesis in actinobacteria, primarily Streptomyces peucetius, is a complex multi-step process involving a Type II polyketide synthase and a series of tailoring enzymes. This technical guide provides an in-depth examination of the later stages of this pathway, focusing on the critical role of 13-Deoxycarminomycin as a key intermediate. We will delineate the enzymatic conversions, present relevant quantitative data, detail common experimental protocols for pathway analysis, and provide visual representations of the core biochemical and regulatory processes. This document is intended for researchers, scientists, and professionals in drug development engaged in the study and manipulation of antibiotic biosynthetic pathways.

The Daunorubicin Biosynthetic Pathway: An Overview

The biosynthesis of daunorubicin (DNR) is initiated by the condensation of a propionyl-CoA starter unit with nine malonyl-CoA extender units, orchestrated by a Type II polyketide synthase (PKS) system.[1][2] This process forms a 21-carbon decaketide, which undergoes a series of cyclizations and modifications to produce the key aglycone intermediate, ε-rhodomycinone.[2][3] The pathway can be broadly divided into four stages: (A) formation of the aglycone, (B) synthesis of the deoxysugar dTDP-L-daunosamine, (C) glycosylation of the aglycone, and (D) post-glycosylation tailoring reactions.[1] It is within this final tailoring stage that this compound emerges as a pivotal, albeit transient, intermediate.

The Central Role of this compound

Following the formation of the aglycone ε-rhodomycinone, the deoxysugar dTDP-L-daunosamine is attached by the glycosyltransferase DnrS, yielding rhodomycin (B1170733) D.[1][2] The subsequent steps leading to daunorubicin are centered around this compound.

  • Formation of this compound: The esterase DnrP catalyzes the conversion of rhodomycin D into this compound.[1][2] This new antibiotic was first isolated from a mutant strain of Streptomyces peucetius, confirming its role as a biosynthetic product.[4][5]

  • O-Methylation: this compound is then acted upon by the S-adenosyl-L-methionine-dependent methyltransferase DnrK. This enzyme, also known as carminomycin 4-O-methyltransferase, catalyzes the O-methylation of the C-4 hydroxyl group to produce 13-deoxy-daunorubicin.[1][2][6]

  • Final Oxidation Steps: The cytochrome P450 enzyme, DoxA, performs the final modifications. It catalyzes a two-step oxidation at the C-13 position, converting 13-deoxy-daunorubicin first into 13-dihydro-daunorubicin and subsequently into the final product, daunorubicin.[1][7] The same DoxA enzyme can further hydroxylate daunorubicin at the C-14 position to produce the related, and clinically significant, anticancer drug doxorubicin (B1662922) (DXR).[1][8]

The main biosynthetic route proceeds through the intermediates as described.[7] The sequence highlights this compound as the direct precursor to the daunorubicin aglycone structure after the initial tailoring of rhodomycin D.

Daunorubicin_Biosynthesis Figure 1: Late-Stage Daunorubicin Biosynthesis Pathway cluster_main Core Pathway rhodomycinone ε-Rhodomycinone rhodomycinD Rhodomycin D rhodomycinone->rhodomycinD DnrS (Glycosyltransferase) deoxycarminomycin This compound rhodomycinD->deoxycarminomycin DnrP (Esterase) deoxydaunorubicin 13-Deoxy-daunorubicin deoxycarminomycin->deoxydaunorubicin DnrK (Methyltransferase) daunorubicin Daunorubicin deoxydaunorubicin->daunorubicin DoxA (Cytochrome P450) doxorubicin Doxorubicin daunorubicin->doxorubicin DoxA (Hydroxylase)

Figure 1: Late-Stage Daunorubicin Biosynthesis Pathway

Genetic Regulation of the Pathway

The production of daunorubicin is tightly controlled at the genetic level. The biosynthetic genes are organized in a large gene cluster of approximately 40 kb in S. peucetius.[1] The expression of these genes is governed by a coherent feed-forward regulatory circuit involving three key transcriptional regulators: DnrO, DnrN, and DnrI.[1][9] DnrO activates the transcription of DnrN, which in turn activates DnrI.[1] DnrI is a master regulator that binds to the promoter regions of many biosynthetic genes, activating the entire pathway.[9] This hierarchical control ensures that the complex sequence of enzymatic reactions is executed in a coordinated manner.

Regulatory_Cascade Figure 2: Transcriptional Regulatory Cascade DnrO DnrO DnrN DnrN DnrO->DnrN activates DnrI DnrI DnrN->DnrI activates Genes Daunorubicin Biosynthetic Genes (dps, dnr, dox) DnrI->Genes activates transcription

Figure 2: Transcriptional Regulatory Cascade

Quantitative Data and Analysis

Table 1: Key Enzymes and Intermediates in Daunorubicin Final Tailoring Steps

Precursor Enzyme (Gene) Product Function
Rhodomycin D DnrP This compound Esterase
This compound DnrK 13-Deoxy-daunorubicin 4-O-Methyltransferase[6]
13-Deoxy-daunorubicin DoxA Daunorubicin C-13 Oxidase[1][7]

| Daunorubicin | DoxA | Doxorubicin | C-14 Hydroxylase[1][8] |

Table 2: Pharmacokinetic Parameters of Daunorubicin in AML Patients Data from studies on patients with Acute Myeloid Leukemia (AML) receiving daunorubicin infusions. The area under the curve (AUC) reflects total drug exposure.

ParameterDaunorubicinDaunorubicinol (Metabolite)Reference
Median AUC₀-tlast (ng/mL·hr)577 (Range: 375–1167)2200 (Range: 933–4683)[10][11]
Median Metabolic Ratio (AUC ratio)0.32 (Range: 0.1–0.44)-[10][11]

Table 3: In Vitro Cytotoxicity of Daunorubicin-GnRH-III Conjugates IC₅₀ values represent the concentration required to inhibit the growth of 50% of cancer cells in vitro. These data are for drug-peptide conjugates designed for targeted therapy.

Cell LineCompoundIC₅₀ (µM)Reference
MCF-7 (Breast Cancer)GnRH-III-Dau Conjugates0.14 - 6.64[12]
HT-29 (Colon Cancer)GnRH-III-Dau Conjugates3.31 - 19.10[12]

Experimental Protocols

The elucidation of the daunorubicin pathway has relied on a combination of genetic, biochemical, and analytical techniques.

Protocol: Quantification of Daunorubicin and Intermediates by HPLC

High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector is a standard method for the sensitive quantification of anthracyclines in biological matrices.[10][13][14]

  • Sample Preparation:

    • Collect blood samples in lithium heparin tubes and centrifuge to separate plasma.[10]

    • For intracellular analysis, isolate leukocytes from whole blood, often using cold hypotonic lysis for optimal recovery.[13]

    • Extract the drugs from the plasma or cell pellet using a buffered organic solvent mixture (e.g., with an internal standard like idarubicin).[14]

  • Chromatographic Separation:

    • System: HPLC with a fluorescence detector.[14]

    • Mobile Phase: A common mobile phase is a mixture of acetonitrile (B52724) and a buffered aqueous solution (e.g., 50 mM monobasic sodium phosphate, pH 4.5) in a 35:65 v/v ratio.[14]

    • Elution: Isocratic elution at a flow rate of approximately 0.7-1.0 mL/min.[14]

    • Detection: Fluorescence detection with excitation and emission wavelengths optimized for anthracyclines.

  • Data Analysis:

    • Generate a standard curve using known concentrations of daunorubicin.[10]

    • Calculate the concentration in samples by comparing peak areas to the standard curve. The lower limit of quantification (LLOQ) is typically around 10 ng/mL.[10][14]

HPLC_Workflow Figure 3: Experimental Workflow for HPLC Quantification A 1. Sample Collection (Blood/Culture Broth) B 2. Cell/Plasma Separation (Centrifugation) A->B C 3. Drug Extraction (Solvent Extraction) B->C D 4. HPLC Injection C->D E 5. Chromatographic Separation (C18 Column) D->E F 6. Fluorescence Detection E->F G 7. Data Analysis (Quantification vs. Standards) F->G

References

13-Deoxycarminomycin as a Precursor to Doxorubicin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of 13-deoxycarminomycin as a key intermediate in the biosynthesis of the potent anticancer drug, doxorubicin (B1662922). The document details the enzymatic conversions, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the biosynthetic pathway and associated experimental workflows.

Introduction

Doxorubicin is a widely used anthracycline antibiotic in cancer chemotherapy. Its biosynthesis in the bacterium Streptomyces peucetius involves a complex series of enzymatic reactions. A critical late-stage intermediate in this pathway is this compound. Understanding the conversion of this compound to doxorubicin is crucial for optimizing doxorubicin production through fermentation and for the development of novel anthracycline analogs with improved therapeutic properties. This guide focuses on the core enzymatic steps that transform this compound into doxorubicin, providing technical details for researchers in the field.

The Biosynthetic Pathway: From this compound to Doxorubicin

The conversion of this compound to doxorubicin involves a series of post-polyketide synthase tailoring reactions catalyzed by three key enzymes: DnrK, and DoxA. The pathway proceeds as follows:

  • 4-O-Methylation of this compound: The enzyme DnrK, a carminomycin 4-O-methyltransferase, catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 4-hydroxyl group of this compound, yielding 13-deoxydaunorubicin.[1][2]

  • C-13 Hydroxylation and Oxidation of 13-Deoxydaunorubicin: The cytochrome P450 monooxygenase, DoxA, then carries out a two-step oxidation at the C-13 position of 13-deoxydaunorubicin. This process first forms 13-dihydrodaunorubicin, which is then further oxidized to daunorubicin (B1662515).[3][4]

  • C-14 Hydroxylation of Daunorubicin: In the final step, DoxA catalyzes the hydroxylation of daunorubicin at the C-14 position, to produce the final product, doxorubicin.[3][5]

experimental_workflow cluster_cloning Gene Cloning and Protein Expression cluster_purification Protein Purification cluster_bioconversion In Vitro Bioconversion dnrK_gene dnrK gene doxA_gene doxA gene expression_vector Expression Vector (e.g., pET) recombinant_plasmid_dnrK Recombinant Plasmid (dnrK) recombinant_plasmid_doxA Recombinant Plasmid (doxA) ecoli_expression E. coli Expression Host (e.g., BL21(DE3)) dnrK_expression DnrK Expression doxA_expression DoxA Expression cell_lysis_dnrK Cell Lysis cell_lysis_doxA Cell Lysis imac_dnrK IMAC Purification imac_doxA IMAC Purification purified_dnrK Purified DnrK purified_doxA Purified DoxA reaction_mixture Reaction Mixture: - this compound - Purified DnrK & DoxA - SAM, NADPH, O2 - Buffer incubation Incubation hplc_analysis HPLC/LC-MS Analysis doxorubicin_product Doxorubicin Product

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in the conversion of this compound to doxorubicin.

Table 1: Enzyme Kinetic Parameters

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
DnrKCarminomycin*11 ± 10.29 ± 0.012.6 x 104[6]
DoxA13-DeoxydaunorubicinN/AN/A2.2 x 104[3]
DoxADaunorubicinN/AN/A1.3 x 102[3][5]

*Note: Kinetic data for DnrK with its native substrate carminomycin is presented as a proxy for this compound due to the structural similarity and lack of available data for the latter.

Table 2: Spectroscopic Data for this compound

PropertyDataReference
Molecular FormulaC26H29NO9[7]
Molecular Weight499.51 g/mol [7]
1H NMR Specific experimental data is not readily available in public databases. Expected signals would include aromatic protons of the tetracyclic ring, sugar protons of daunosamine (B1196630), and aliphatic protons of the side chain.[8][9]
13C NMR Specific experimental data is not readily available in public databases. Expected signals would include carbons of the anthracycline core, the daunosamine sugar, and the ethyl side chain.[8][9]
Mass Spectrometry Specific experimental mass spectra are not readily available. Electrospray ionization (ESI) would be expected to show a prominent [M+H]+ ion at m/z 500.19.[10][11]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound as a precursor to doxorubicin.

Heterologous Expression and Purification of His-tagged DnrK

This protocol describes the expression of recombinant DnrK with an N-terminal hexahistidine (His6) tag in Escherichia coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).

4.1.1. Gene Cloning and Expression Vector Construction

  • The dnrK gene (GenBank accession number: L35560) is amplified from the genomic DNA of S. peucetius ATCC 29050 using PCR with primers incorporating NdeI and HindIII restriction sites.

  • The PCR product and the pET-28a(+) expression vector are digested with NdeI and HindIII.

  • The digested dnrK fragment is ligated into the linearized pET-28a(+) vector to generate the pET-28a-dnrK expression construct.

  • The construct is transformed into E. coli DH5α for plasmid propagation and sequence verification.

4.1.2. Protein Expression

  • The verified pET-28a-dnrK plasmid is transformed into E. coli BL21(DE3) expression host.

  • A single colony is used to inoculate 50 mL of Luria-Bertani (LB) broth containing 50 µg/mL kanamycin (B1662678) and grown overnight at 37°C with shaking.

  • The overnight culture is used to inoculate 1 L of LB broth with kanamycin and grown at 37°C to an OD600 of 0.6-0.8.

  • Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

  • The culture is then incubated at 18°C for 16-20 hours with shaking.

4.1.3. Protein Purification

  • Cells are harvested by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • The cell pellet is resuspended in 30 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

  • Cells are lysed by sonication on ice.

  • The lysate is clarified by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • The supernatant is loaded onto a Ni-NTA agarose (B213101) column pre-equilibrated with lysis buffer.[12]

  • The column is washed with 10 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • The His-tagged DnrK is eluted with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Eluted fractions are analyzed by SDS-PAGE for purity.

  • Pure fractions are pooled and dialyzed against storage buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) and stored at -80°C.

In Vitro Enzyme Assay for DnrK

This assay measures the 4-O-methylation activity of DnrK using this compound and S-adenosyl-L-methionine (SAM) as substrates.

4.2.1. Reaction Mixture

A typical 100 µL reaction mixture contains:

  • 50 mM Tris-HCl buffer (pH 8.0)

  • 100 µM this compound (substrate)

  • 200 µM S-adenosyl-L-methionine (co-substrate)

  • 1-5 µM purified DnrK enzyme

4.2.2. Procedure

  • The reaction components, except for the enzyme, are mixed in a microcentrifuge tube.

  • The reaction is initiated by the addition of the purified DnrK enzyme.

  • The mixture is incubated at 30°C for a specified time (e.g., 30 minutes).

  • The reaction is stopped by adding an equal volume of ice-cold methanol.

  • The mixture is centrifuged to precipitate the enzyme.

  • The supernatant is analyzed by HPLC to quantify the formation of 13-deoxydaunorubicin.

In Vitro Reconstitution of Doxorubicin Biosynthesis

This protocol describes the sequential enzymatic conversion of this compound to doxorubicin using purified recombinant enzymes.

4.3.1. Reaction Components

  • Purified DnrK

  • Purified DoxA

  • This compound (starting substrate)

  • S-adenosyl-L-methionine (SAM)

  • NADPH

  • NADPH regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Molecular oxygen (from air)

  • 50 mM Potassium phosphate (B84403) buffer (pH 7.5)

4.3.2. Procedure

  • In a reaction vessel, combine the buffer, this compound, SAM, NADPH, and the NADPH regeneration system.

  • Add purified DnrK to the mixture and incubate at 30°C for 1 hour to allow for the complete conversion to 13-deoxydaunorubicin.

  • Add purified DoxA to the reaction mixture.

  • Continue the incubation at 30°C for 2-4 hours, with gentle shaking to ensure aeration.

  • Periodically, take aliquots of the reaction mixture and quench with an equal volume of acetonitrile.

  • Analyze the quenched aliquots by HPLC or LC-MS/MS to monitor the formation of daunorubicin and doxorubicin over time.[13][14]

HPLC Analysis of Anthracyclines

This method is suitable for the separation and quantification of this compound, 13-deoxydaunorubicin, daunorubicin, and doxorubicin.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of solvent A (0.1% formic acid in water) and solvent B (acetonitrile).

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B (linear gradient)

    • 25-30 min: 80% B

    • 30-35 min: 80% to 20% B (linear gradient)

    • 35-40 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis detector at 480 nm or a fluorescence detector (excitation at 480 nm, emission at 560 nm).

  • Quantification: Based on peak areas compared to standard curves of purified compounds.[15][16][17]

Conclusion

This compound is a pivotal precursor in the biosynthesis of doxorubicin. The enzymatic cascade involving DnrK and DoxA efficiently converts this intermediate to the final, clinically vital anticancer agent. The data and protocols presented in this guide offer a valuable resource for researchers aiming to understand, manipulate, and exploit this biosynthetic pathway for enhanced doxorubicin production and the generation of novel anthracycline derivatives. Further research focusing on the detailed kinetic characterization of all enzymatic steps and the structural elucidation of enzyme-substrate complexes will undoubtedly pave the way for more targeted and effective drug development strategies.

References

Spectroscopic Profile of 13-Deoxycarminomycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 13-Deoxycarminomycin, a significant anthracycline antibiotic. The information presented herein is crucial for the identification, characterization, and further development of this potent anti-tumor agent. All quantitative data is summarized for clarity, and detailed experimental protocols, where available, are provided.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, a compound with the molecular formula C₂₆H₂₉NO₉ and a molecular weight of 499.52 g/mol .[1][2]

Table 1: ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.84s1HAromatic H
7.78s1HAromatic H

Solvent: MeOD, Instrument: 600 MHz NMR Spectrometer

Table 2: ¹³C NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppm
187.67
175.42
168.82
162.20
160.31
156.08
136.79
136.57
133.29
118.97
118.81
115.77
115.69
110.76
110.50
70.46
66.56
65.18
63.01
35.51
34.23
33.28
30.51
15.60
6.21

Solvent: MeOD, Instrument: 151 MHz NMR Spectrometer

Table 3: Mass Spectrometry Data for this compound
m/zIon
500.1921[M+H]⁺
Table 4: UV-Vis and IR Spectroscopic Data for this compound
Spectroscopic MethodWavelength/Wavenumber
UV-Vis (in Methanol)λmax 236, 256, 290, 480, 492, 512, 525 nm
Infrared (IR) (in KBr)νmax 3450, 1720, 1610, 1580 cm⁻¹

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of anthracyclines, as specific detailed procedures for this compound are not fully available in the public domain. The original isolation and characterization of this compound was performed using a Varian Mat 311-A spectrometer for mass spectrometry.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., methanol-d₄, chloroform-d, or DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire ¹H NMR spectra on a 400-600 MHz spectrometer.

    • Acquire ¹³C NMR spectra on a 100-151 MHz spectrometer.

    • Utilize standard pulse programs for both ¹H and ¹³C NMR. For ¹³C, a proton-decoupled experiment is typically performed.

    • Further structural elucidation can be achieved using 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent such as methanol (B129727) or acetonitrile.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI or Matrix-Assisted Laser Desorption/Ionization - MALDI).

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • For structural fragmentation analysis, perform tandem mass spectrometry (MS/MS) on the parent ion.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a stock solution of this compound of known concentration in a UV-grade solvent (e.g., methanol or ethanol). Prepare a series of dilutions to determine the molar absorptivity.

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record the absorbance spectrum over a wavelength range of approximately 200-800 nm.

    • Use the solvent as a blank for baseline correction.

    • Identify the wavelengths of maximum absorbance (λmax).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid this compound with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet.

    • Thin Film: Alternatively, dissolve the sample in a volatile solvent and deposit a thin film onto an IR-transparent window (e.g., NaCl or KBr plates).

  • Data Acquisition:

    • Place the sample in the IR spectrometer.

    • Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a natural product like this compound.

Spectroscopic_Analysis_Workflow cluster_isolation Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis & Structure Elucidation Isolation Isolation from Natural Source Purification Chromatographic Purification (e.g., HPLC) Isolation->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (ESI, MALDI) Purification->MS UV_Vis UV-Vis Spectroscopy Purification->UV_Vis IR Infrared Spectroscopy Purification->IR Spectral_Interpretation Spectral Interpretation NMR->Spectral_Interpretation MS->Spectral_Interpretation UV_Vis->Spectral_Interpretation IR->Spectral_Interpretation Structure_Determination Structure Determination Spectral_Interpretation->Structure_Determination Final_Report Final Report & Publication Structure_Determination->Final_Report

Caption: Workflow for the Spectroscopic Analysis of this compound.

References

Unveiling 13-Deoxycarminomycin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of 13-Deoxycarminomycin, an anthracycline antibiotic with antineoplastic properties. Addressed to researchers, scientists, and drug development professionals, this document outlines the molecule's fundamental properties, details relevant experimental methodologies, and illustrates its mechanism of action.

Core Molecular Data

This compound is a significant compound within the anthracycline family, a class of drugs widely used in cancer chemotherapy. Its specific chemical characteristics are pivotal for its biological activity. The fundamental molecular details are summarized below.

PropertyValueSource
Molecular FormulaC26H29NO9[1][2]
Molecular Weight499.52 g/mol [1][2]
CAS Number76034-18-9[1][2]

Antineoplastic Mechanism of Action

As a member of the anthracycline class, this compound is understood to exert its cytotoxic effects through a multi-faceted mechanism of action, a common trait among these potent anti-cancer agents. The primary pathways include:

  • DNA Intercalation: The planar aromatic chromophore of the anthracycline molecule inserts itself between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, thereby obstructing the processes of DNA replication and transcription.

  • Topoisomerase II Inhibition: Anthracyclines are known to form a stable ternary complex with DNA and the enzyme topoisomerase II. This "poisoning" of the enzyme prevents the re-ligation of DNA strands after they have been cleaved, leading to the accumulation of double-strand breaks and subsequent cell death.

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety of the anthracycline structure can undergo redox cycling, a process that generates highly reactive oxygen species. This surge in ROS can induce oxidative damage to DNA, proteins, and cellular membranes, contributing to the drug's cytotoxicity.

Anthracycline_Mechanism_of_Action General Mechanism of Action for Anthracyclines cluster_drug_interaction Drug-Cell Interaction cluster_nuclear_events Nuclear Events cluster_cytoplasmic_events Cytoplasmic Events This compound This compound Cellular_Uptake Cellular_Uptake This compound->Cellular_Uptake DNA_Intercalation DNA_Intercalation Cellular_Uptake->DNA_Intercalation Topoisomerase_II Topoisomerase_II Cellular_Uptake->Topoisomerase_II Redox_Cycling Redox_Cycling Cellular_Uptake->Redox_Cycling DNA_Double-Strand_Breaks DNA_Double-Strand_Breaks DNA_Intercalation->DNA_Double-Strand_Breaks Inhibition of Replication/Transcription Topoisomerase_II->DNA_Double-Strand_Breaks Enzyme Poisoning Apoptosis Apoptosis DNA_Double-Strand_Breaks->Apoptosis ROS_Generation ROS_Generation Redox_Cycling->ROS_Generation ROS_Generation->Apoptosis Oxidative Stress

General mechanism of action for anthracyclines.

Experimental Protocols

The following sections outline representative experimental protocols relevant to the study of this compound. These methodologies are based on established procedures for handling and evaluating anthracycline compounds.

Fermentation and Isolation of this compound

This compound is a natural product produced by the bacterium Streptomyces peucetius var. carminatus. The following is a general protocol for its fermentation and isolation.

1. Culture and Inoculum Preparation:

  • A defined medium for Streptomyces peucetius should be prepared, optimally containing sources of magnesium, phosphate, glucose, and nitrate.

  • A 10% inoculum of stationary phase cells is typically used for consistent growth and production.

  • The culture is grown in a suitable seed medium (e.g., containing corn starch, glucose, soybean flour, yeast powder, and salts) at 28°C with shaking for approximately 2 days.

2. Fermentation:

  • The seed culture is then transferred to a larger fermentation medium.

  • The fermentation is carried out at 28°C for a period of 7 days.

3. Extraction and Purification:

  • The anthracyclines can be extracted from the culture using a chloroform-methanol mixture.

  • Further purification can be achieved through chromatographic techniques to isolate this compound from other related compounds in the fermentation broth.

In Vitro Cytotoxicity Assay against P-388 Murine Leukemia Cells

This compound has shown activity against P-388 murine leukemia. A representative protocol for assessing its in vitro cytotoxicity is provided below.

1. Cell Culture:

  • P-388 murine leukemia cells are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Cells are cultured in a humidified incubator at 37°C with 5% CO2.

2. Assay Procedure:

  • A suspension of P-388 cells is seeded into a 96-well plate at a predetermined density.

  • The test compound, this compound, is dissolved in a suitable solvent and serially diluted to a range of concentrations.

  • The diluted compound is added to the wells containing the cells. Control wells with untreated cells and vehicle controls are included.

  • The plate is incubated for a specified period (e.g., 48-72 hours).

3. Measurement of Cytotoxicity:

  • Cell viability is assessed using a suitable method, such as the Sulforhodamine B (SRB) or MTT assay.

  • The absorbance is measured using a microplate reader.

  • The percentage of cell growth inhibition is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can then be determined.

Cytotoxicity_Assay_Workflow In Vitro Cytotoxicity Assay Workflow Start Start Cell_Culture Culture P-388 Cells Start->Cell_Culture Seeding Seed Cells into 96-well Plate Cell_Culture->Seeding Treatment Add Compound to Wells Seeding->Treatment Compound_Prep Prepare Serial Dilutions of This compound Compound_Prep->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation Viability_Assay Perform Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Analysis Measure Absorbance and Calculate IC50 Viability_Assay->Data_Analysis End End Data_Analysis->End

In vitro cytotoxicity assay workflow.

References

Methodological & Application

Application Notes: 13-Deoxycarminomycin for In Vitro Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

13-Deoxycarminomycin is a biosynthetic anthracycline antibiotic, a class of potent anti-neoplastic agents.[1] Structurally related to well-known chemotherapeutics like doxorubicin (B1662922) and daunorubicin, it is presumed to share their core mechanisms of anticancer activity. Anthracyclines are mainstays in the treatment of a wide array of cancers, and their derivatives are continually explored for improved efficacy and reduced toxicity. This compound has demonstrated cytotoxic activity in vitro against cell lines such as HeLa and is effective against P-388 murine leukemia, indicating its potential as a subject for further cancer research.[1] These notes provide an overview of its presumed mechanism of action and guide researchers in designing in vitro studies to explore its therapeutic potential.

Presumed Mechanism of Action

As an anthracycline, this compound is expected to exert its cytotoxic effects through a multi-faceted approach targeting fundamental cellular processes in rapidly dividing cancer cells:

  • DNA Intercalation: The planar aromatic structure of anthracyclines allows them to insert between DNA base pairs. This distorts the DNA helix, interfering with DNA replication and transcription, ultimately leading to an inability of the cell to synthesize necessary proteins and replicate its genetic material.

  • Topoisomerase II Inhibition: Anthracyclines are known inhibitors of topoisomerase II. This enzyme is crucial for resolving DNA topological challenges during replication and transcription. By stabilizing the DNA-topoisomerase II complex, the drug prevents the re-ligation of DNA strands, leading to the accumulation of double-strand breaks.[2][3]

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety in the anthracycline structure can undergo redox cycling, leading to the production of superoxide (B77818) radicals and other reactive oxygen species. This induces oxidative stress, causing damage to cellular components including DNA, proteins, and lipids, which can trigger apoptotic pathways.[2]

These actions collectively contribute to the induction of cell cycle arrest and programmed cell death (apoptosis).

Data Presentation: Inferred Cytotoxic Activity

While specific IC50 values for this compound are not widely published, the cytotoxic potential of its close analogs, doxorubicin and daunorubicin, against various cancer cell lines can provide an expected range of efficacy. The IC50 is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

Table 1: Representative IC50 Values of Related Anthracyclines in Human Cancer Cell Lines

Cell LineCancer TypeCompoundIncubation Time (h)IC50 (µM)
MCF-7Breast CancerDoxorubicin48~0.1 - 1.0
A549Lung CancerDoxorubicin48~0.2 - 1.5
HeLaCervical CancerDoxorubicin48~0.1 - 0.8
K562LeukemiaDaunorubicin48~0.05 - 0.5
MOLT-4LeukemiaDaunorubicin48~0.01 - 0.1
HepG2Liver CancerDoxorubicin48~0.3 - 2.0

Note: These values are approximate and can vary significantly based on experimental conditions (e.g., cell density, medium formulation, assay type). Researchers should determine the IC50 of this compound empirically for their specific cell lines of interest.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the in vitro anticancer effects of this compound.

1. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • Target cancer cell lines

    • Complete culture medium

    • This compound

    • Phosphate-Buffered Saline (PBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)

    • 96-well plates

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls (e.g., DMSO at the same final concentration used for the drug).

    • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

    • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Target cancer cell lines

    • Complete culture medium

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometry tubes

  • Procedure:

    • Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., IC50, 2x IC50) for a specified time (e.g., 24 or 48 hours).

    • Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

    • Staining: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

    • Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

    • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

    • Quadrant Analysis:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive.

3. Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Materials:

    • Target cancer cell lines

    • Complete culture medium

    • This compound

    • PBS

    • 70% Ethanol (B145695) (ice-cold)

    • Propidium Iodide (PI) staining solution (containing RNase A)

  • Procedure:

    • Cell Treatment: Seed cells and treat with this compound as described for the apoptosis assay.

    • Cell Harvesting: Harvest cells by trypsinization and centrifugation.

    • Fixation: Resuspend the cell pellet in PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

    • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

    • Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

G cluster_drug This compound cluster_cellular_targets Cellular Targets cluster_downstream_effects Downstream Effects cluster_cellular_outcomes Cellular Outcomes Drug This compound DNA DNA Intercalation Drug->DNA TopoII Topoisomerase II Drug->TopoII Mito Mitochondria Drug->Mito ReplicationBlock Replication/Transcription Block DNA->ReplicationBlock DSB DNA Double-Strand Breaks TopoII->DSB ROS Reactive Oxygen Species Mito->ROS CellCycleArrest Cell Cycle Arrest (G2/M or S Phase) DSB->CellCycleArrest Apoptosis Apoptosis DSB->Apoptosis ROS->Apoptosis ReplicationBlock->CellCycleArrest CellCycleArrest->Apoptosis

Caption: Presumed mechanism of action for this compound.

G cluster_setup Experiment Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_outcome Outcome CellCulture 1. Seed Cancer Cells in Plates DrugTreatment 2. Treat with this compound CellCulture->DrugTreatment MTT A. Cell Viability (MTT) DrugTreatment->MTT FlowCyto B. Apoptosis & Cell Cycle DrugTreatment->FlowCyto IC50 Calculate IC50 MTT->IC50 ApoptosisQuant Quantify Apoptotic Cells FlowCyto->ApoptosisQuant CellCycleDist Analyze Cell Cycle Distribution FlowCyto->CellCycleDist Conclusion Characterize Anticancer Activity IC50->Conclusion ApoptosisQuant->Conclusion CellCycleDist->Conclusion

Caption: Experimental workflow for in vitro studies.

References

13-Deoxycarminomycin in the P-388 Murine Leukemia Model: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Deoxycarminomycin is a biosynthetic anthracycline antibiotic that has demonstrated cytotoxic and antitumor properties.[1] As an analog of the well-known chemotherapeutic agent carminomycin, it belongs to a class of drugs that have been a cornerstone in cancer therapy for decades. This document provides an overview of the available information on the application of this compound in the widely used P-388 murine leukemia model, a standard for the primary screening of potential anticancer agents.[1] These notes are intended to guide researchers in the design and execution of preclinical studies to further evaluate the therapeutic potential of this compound.

It is important to note that while the activity of this compound against P-388 murine leukemia has been reported, detailed public data on its in vivo efficacy, such as optimal dosing, median survival times, and percentage increase in lifespan, are not extensively available in the reviewed literature.[1] The protocols and information presented here are based on established methodologies for testing anthracycline analogs in the P-388 model and general knowledge of the compound class.

Mechanism of Action (Presumed)

The precise signaling pathways of this compound have not been fully elucidated. However, based on its structural similarity to other anthracyclines like doxorubicin (B1662922) and daunorubicin, its mechanism of action is presumed to involve:

  • DNA Intercalation: The planar aromatic chromophore of the anthracycline molecule inserts itself between DNA base pairs, obstructing DNA replication and transcription.

  • Topoisomerase II Inhibition: By stabilizing the topoisomerase II-DNA complex, the drug leads to DNA strand breaks, ultimately triggering apoptosis.

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety of the molecule can undergo redox cycling, leading to the production of free radicals that cause damage to cellular components, including DNA, lipids, and proteins.

G cluster_drug This compound cluster_cellular_effects Cellular Mechanisms cluster_downstream Downstream Consequences drug This compound intercalation DNA Intercalation drug->intercalation topo_inhibition Topoisomerase II Inhibition drug->topo_inhibition ros ROS Generation drug->ros replication_inhibition Inhibition of DNA Replication & Transcription intercalation->replication_inhibition dna_damage DNA Strand Breaks topo_inhibition->dna_damage ros->dna_damage apoptosis Apoptosis dna_damage->apoptosis replication_inhibition->apoptosis

Figure 1. Presumed mechanism of action for this compound.

Data Presentation

As of the latest literature review, specific quantitative in vivo efficacy data for this compound in the P-388 murine leukemia model is not publicly available. To facilitate future research and data comparison, the following table structure is recommended for summarizing experimental results.

Table 1: In Vivo Efficacy of this compound against P-388 Murine Leukemia

Treatment GroupDose (mg/kg/day)Administration RouteScheduleMedian Survival Time (Days)% Increase in Lifespan (ILS)Tumor Weight/Burden (at a specific time point)Notes
Control (Vehicle)----
This compound
(Reference Drug)

Experimental Protocols

The following are generalized protocols for the in vitro and in vivo evaluation of this compound in the P-388 murine leukemia model, based on standard practices for anthracycline testing.

In Vitro Cytotoxicity Assay (MTT or similar)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in P-388 cells.

Materials:

  • P-388 murine leukemia cell line

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS and antibiotics)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed P-388 cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well in 100 µL of complete growth medium.

  • Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in complete growth medium.

  • Treatment: After 24 hours of incubation to allow for cell attachment (if adherent) or stabilization, add 100 µL of the drug dilutions to the respective wells. Include vehicle-treated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting a dose-response curve.

In Vivo P-388 Murine Leukemia Model

Objective: To evaluate the antitumor efficacy of this compound in mice bearing P-388 leukemia.

Materials:

  • Female BDF1 or CDF1 mice (6-8 weeks old)

  • P-388 murine leukemia cells

  • This compound

  • Sterile saline or other appropriate vehicle

  • Syringes and needles for injection

Protocol:

  • Tumor Inoculation: Inoculate mice intraperitoneally (i.p.) with 1 x 10^6 P-388 cells on Day 0.

  • Animal Randomization: Randomize the mice into treatment and control groups (typically 8-10 mice per group).

  • Drug Preparation: Prepare the required concentrations of this compound in the vehicle.

  • Treatment Administration:

    • Begin treatment on Day 1.

    • Administer this compound via the desired route (e.g., i.p. or intravenous) according to the planned schedule (e.g., daily for 5 days).

    • The control group should receive the vehicle only.

  • Monitoring:

    • Monitor the mice daily for signs of toxicity (e.g., weight loss, changes in behavior).

    • Record the date of death for each mouse.

  • Efficacy Evaluation:

    • Calculate the median survival time (MST) for each group.

    • Determine the percentage increase in lifespan (%ILS) using the formula: %ILS = [(MST of treated group / MST of control group) - 1] x 100.

G cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis inoculation Day 0: Inoculate Mice with P-388 Leukemia Cells (i.p.) randomization Randomize into Control & Treatment Groups inoculation->randomization treatment_admin Day 1 Onwards: Administer This compound or Vehicle randomization->treatment_admin monitoring Daily Monitoring: - Survival - Body Weight - Toxicity Signs treatment_admin->monitoring mst Calculate Median Survival Time (MST) monitoring->mst ils Calculate % Increase in Lifespan (%ILS) mst->ils evaluation Evaluate Antitumor Efficacy ils->evaluation

Figure 2. Workflow for in vivo P-388 murine leukemia model.

Conclusion

This compound is an anthracycline with reported activity against the P-388 murine leukemia model.[1] However, a comprehensive understanding of its therapeutic potential is limited by the lack of detailed, publicly available quantitative data. The protocols and frameworks provided in this document are intended to serve as a guide for researchers to conduct further studies to systematically evaluate the efficacy and mechanism of action of this compound. Rigorous and detailed documentation of future experimental findings will be crucial for the drug development community to assess the promise of this compound as a potential anticancer agent.

References

Application Notes and Protocols for the Extraction of 13-Deoxycarminomycin from Streptomyces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the cultivation of Streptomyces peucetius var. carminatus, the producing organism of 13-Deoxycarminomycin, followed by comprehensive protocols for its extraction and purification. The procedures outlined are based on established methods for anthracycline recovery from bacterial fermentations.

Overview of this compound Production and Extraction

This compound is an anthracycline antibiotic with potential antitumor properties.[1] It is a secondary metabolite produced by specific strains of Streptomyces, most notably Streptomyces peucetius var. carminatus. The overall process for obtaining purified this compound involves three main stages: fermentation of the microbial culture, extraction of the compound from the fermentation broth, and purification of the crude extract to isolate the target molecule.

The following diagram illustrates the general workflow for the extraction and purification of this compound.

G cluster_0 Fermentation cluster_1 Extraction cluster_2 Purification A Inoculation of Streptomyces peucetius B Incubation and Production A->B C Harvest and Separation of Biomass B->C D Solvent Extraction (Ethyl Acetate) C->D E Concentration of Crude Extract D->E F Silica (B1680970) Gel Column Chromatography E->F G Preparative HPLC F->G H Pure this compound G->H

Caption: Overall workflow for this compound extraction.

Data Presentation: Quantitative Parameters

The following tables summarize key quantitative data for the cultivation, extraction, and purification of this compound and related anthracyclines. Please note that specific yields can vary significantly depending on the fermentation conditions and the specific mutant strain used.

Table 1: Fermentation Parameters for Anthracycline Production

ParameterValueReference Strain/Compound
Producing OrganismStreptomyces peucetius var. carminatusThis compound
Culture MediumAPM (see protocol below)13-Deoxy-DNR
Incubation Temperature30°CDoxorubicin
Incubation Time5-7 days13-Deoxy-DNR, Doxorubicin
Agitation Speed200-250 rpmGeneral Streptomyces

Table 2: Extraction and Purification Parameters

ParameterValue/RangeMethodCompound
Extraction SolventEthyl Acetate (B1210297)Solvent ExtractionGeneral Anthracyclines
Solvent to Broth Ratio1:1 (v/v), repeated 3 timesSolvent Extraction13-Deoxy-DNR
TLC Mobile PhaseChloroform (B151607):Methanol (B129727) (e.g., 9:1 v/v)Analytical TLCGeneral Anthracyclines
Column Chromatography Stationary PhaseSilica GelColumn ChromatographyGeneral Anthracyclines
Preparative HPLC ColumnC18 reversed-phasePreparative HPLCGeneral Anthracyclines
Preparative HPLC Mobile PhaseAcetonitrile (B52724)/Water with Formic AcidPreparative HPLCGeneral Anthracyclines

Experimental Protocols

Protocol for Cultivation of Streptomyces peucetius var. carminatus

This protocol describes the cultivation of S. peucetius var. carminatus for the production of this compound.

Materials:

  • Streptomyces peucetius var. carminatus (ATCC 31502)

  • APM Seed Medium

  • APM Production Medium

  • Sterile baffled Erlenmeyer flasks

  • Shaking incubator

APM Medium Composition (per liter):

  • Glucose: 25 g

  • Yeast Extract: 4 g

  • Malt Extract: 10 g

  • NaCl: 2 g

  • MOPS sodium salt: 15 g

  • MgSO₄: 0.1 g

  • Trace Elements Solution: 10 mL

Trace Elements Solution (per liter):

  • ZnCl₂: 40 mg

  • FeCl₃·6H₂O: 200 mg

  • CuCl₂·2H₂O: 10 mg

  • MnCl₂·4H₂O: 10 mg

  • Na₂B₄O₇·10H₂O: 10 mg

  • (NH₄)₆Mo₇O₂₄·4H₂O: 10 mg

Procedure:

  • Seed Culture Preparation: Inoculate a loopful of S. peucetius var. carminatus from a sporulated agar (B569324) plate into a 250 mL baffled flask containing 50 mL of APM seed medium.

  • Incubate the seed culture at 30°C for 48-72 hours on a rotary shaker at 200-250 rpm.

  • Production Culture: Inoculate 500 mL of APM production medium in a 2 L baffled flask with 5% (v/v) of the seed culture.

  • Incubate the production culture at 30°C for 5-7 days on a rotary shaker at 200-250 rpm.

  • Monitor the production of this compound periodically by taking small aliquots, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC).

G A Prepare APM seed and production media B Inoculate seed flask with S. peucetius var. carminatus A->B C Incubate seed culture (30°C, 48-72h, 200-250 rpm) B->C D Inoculate production flask with seed culture (5% v/v) C->D E Incubate production culture (30°C, 5-7 days, 200-250 rpm) D->E F Monitor production by TLC E->F

Caption: Workflow for Streptomyces peucetius cultivation.

Protocol for Solvent Extraction of this compound

This protocol details the extraction of the crude this compound from the fermentation broth using ethyl acetate.

Materials:

  • Fermentation broth from step 3.1

  • Ethyl acetate

  • Centrifuge and centrifuge bottles

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Harvesting: After the incubation period, harvest the fermentation broth.

  • Separation of Mycelium: Separate the mycelium from the supernatant by centrifugation at 8,000 x g for 15 minutes. The supernatant is the primary source of the extracellular product.

  • Solvent Extraction:

    • Transfer the supernatant to a large separatory funnel.

    • Add an equal volume of ethyl acetate (1:1 v/v) to the separatory funnel.

    • Shake the funnel vigorously for 10-15 minutes, ensuring proper mixing. Periodically vent the funnel to release pressure.

    • Allow the layers to separate. The upper organic phase containing the anthracyclines will be colored.

    • Carefully collect the upper ethyl acetate layer.

    • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize the yield.

  • Concentration:

    • Pool all the collected ethyl acetate fractions.

    • Concentrate the pooled extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C until a crude, colored residue is obtained.

  • Storage: Store the crude extract at -20°C until further purification.

G A Harvest fermentation broth B Centrifuge to separate mycelium and supernatant A->B C Transfer supernatant to separatory funnel B->C D Add equal volume of ethyl acetate and shake C->D E Collect upper organic layer D->E F Repeat extraction of aqueous layer 2x E->F G Pool organic fractions F->G H Concentrate using rotary evaporator G->H I Store crude extract at -20°C H->I

Caption: Workflow for solvent extraction.

Protocol for Purification by Silica Gel Column Chromatography

This protocol describes the initial purification of the crude extract using silica gel column chromatography to fractionate the components based on polarity.

Materials:

  • Crude this compound extract

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • Solvents: Chloroform, Methanol

  • TLC plates (silica gel coated)

  • Collection tubes

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in chloroform.

    • Pour the slurry into the chromatography column and allow it to pack uniformly, avoiding air bubbles.

    • Add a small layer of sand on top of the silica gel bed to prevent disturbance.

    • Equilibrate the column by running chloroform through it until the silica bed is stable.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of chloroform.

    • In a separate small beaker, add a small amount of silica gel to the dissolved extract to create a dry-load.

    • Evaporate the solvent from the silica-extract mixture until a free-flowing powder is obtained.

    • Carefully add the dry-loaded sample to the top of the column.

  • Elution:

    • Begin elution with 100% chloroform.

    • Gradually increase the polarity of the mobile phase by adding increasing percentages of methanol (e.g., 1%, 2%, 5%, etc.). A stepwise gradient is recommended.

    • Collect fractions of a fixed volume (e.g., 10-15 mL) in separate tubes.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC using a chloroform:methanol (e.g., 95:5 v/v) mobile phase.

    • Visualize the spots under UV light (254 nm). Anthracyclines typically appear as colored spots.

    • Pool the fractions containing the desired compound (this compound) based on the TLC profile.

  • Concentration: Concentrate the pooled fractions using a rotary evaporator to obtain a partially purified product.

Protocol for Final Purification by Preparative HPLC

This protocol outlines the final purification step using preparative High-Performance Liquid Chromatography (HPLC) to obtain high-purity this compound.

Materials:

  • Partially purified this compound from column chromatography

  • Preparative HPLC system with a UV detector

  • Preparative C18 reversed-phase column (e.g., 250 x 20 mm, 5 µm)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

Procedure:

  • Sample Preparation: Dissolve the partially purified sample in a small volume of the initial mobile phase (e.g., 10% acetonitrile in water). Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: Preparative C18 reversed-phase column

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A linear gradient from 10% B to 90% B over 30 minutes.

    • Flow Rate: 10-20 mL/min (depending on column dimensions)

    • Detection: UV at 254 nm and 480 nm

    • Injection Volume: Dependent on sample concentration and column capacity.

  • Fraction Collection: Collect the fractions corresponding to the peak of this compound.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified this compound as a solid.

Signaling Pathways and Logical Relationships

While the direct signaling pathways controlling this compound biosynthesis are complex and involve numerous regulatory genes within the Streptomyces genome, a simplified logical relationship can be depicted to illustrate the key stages of its formation from primary metabolites.

G cluster_0 Primary Metabolism cluster_1 Polyketide Synthesis cluster_2 Anthracycline Tailoring cluster_3 Final Product A Glucose B Propionyl-CoA A->B Glycolysis & other pathways C Malonyl-CoA A->C Glycolysis & other pathways D Polyketide Synthase (PKS) B->D C->D E Aklanonic Acid Intermediate D->E F Cyclization & Aromatization E->F G Glycosylation F->G H This compound G->H

Caption: Simplified biosynthetic pathway of this compound.

References

Application Notes and Protocols for the Purification of 13-Deoxycarminomycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Deoxycarminomycin is an anthracycline antibiotic with demonstrated antitumor properties.[1][2] It is a biosynthetic product isolated from cultures of Streptomyces peucetius var. carminatus, a mutant strain of the doxorubicin-producing microorganism Streptomyces peucetius var. caesius.[1][2] As an analogue of the well-known chemotherapeutic agent doxorubicin, this compound is of significant interest to researchers in oncology and drug development.[2][3] The isolation and purification of this compound are critical steps for its further study and potential therapeutic application.

These application notes provide a comprehensive overview of the purification protocols for this compound, compiled from available scientific literature. The protocols are intended to guide researchers in the extraction, separation, and purification of this valuable compound.

Chemical Properties

PropertyValue
Molecular Formula C₂₆H₂₉NO₉
Molecular Weight 499.5 g/mol [4]
Appearance Red, amorphous residue[3]
Biological Role Antineoplastic agent, bacterial metabolite[4]

Purification Workflow Diagram

The following diagram illustrates the general workflow for the purification of this compound from a Streptomyces peucetius culture.

Purification_Workflow cluster_0 Fermentation cluster_1 Extraction cluster_2 Purification cluster_3 Final Product Fermentation Streptomyces peucetius Culture Acidification Acidification with Oxalic Acid Fermentation->Acidification Culture Broth Heating Heating (60°C) Acidification->Heating pH_Adjustment Adjust to pH 8.5 Heating->pH_Adjustment Solvent_Extraction Solvent Extraction (Chloroform) pH_Adjustment->Solvent_Extraction Concentration Concentration in vacuo Solvent_Extraction->Concentration TLC_Analysis Thin-Layer Chromatography (TLC) Analysis Concentration->TLC_Analysis Crude Extract Silica_Gel Silica (B1680970) Gel Chromatography TLC_Analysis->Silica_Gel HPLC Reverse-Phase HPLC Silica_Gel->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

Caption: General workflow for the purification of this compound.

Experimental Protocols

I. Fermentation

Detailed fermentation protocols for the production of this compound by Streptomyces peucetius var. carminatus are beyond the scope of this document. However, it is noted that the microorganism is cultured in a suitable production medium to yield the anthracycline complex.[3]

II. Extraction Protocol

This protocol is adapted from methodologies used for the extraction of anthracyclines from Streptomyces cultures.[3]

  • Acidification and Heating:

    • Acidify the culture broth with oxalic acid.

    • Heat the acidified culture at 60°C for 45 minutes.[3]

  • pH Adjustment:

    • Adjust the pH of the heated culture to 8.5.[3]

  • Solvent Extraction:

  • Concentration:

    • Concentrate the combined solvent extracts to dryness in vacuo.[3]

    • Dissolve the resulting residue in ethyl acetate (B1210297) for further analysis and purification.[3]

III. Purification Protocols

A. Thin-Layer Chromatography (TLC) Analysis

TLC is a crucial step for the initial analysis of the crude extract to identify the presence of this compound and to monitor the progress of purification.

  • Stationary Phase: Silica gel plates.

  • Mobile Phase: A suitable solvent system should be determined empirically. For related anthracyclines, mixtures of chloroform and methanol (B129727) are often used.

  • Visualization: The red color of this compound allows for direct visualization. UV light can also be used.

B. Silica Gel Chromatography

This step is used for the initial fractionation of the crude extract.

  • Column Preparation:

    • Pack a chromatography column with silica gel suspended in a non-polar solvent (e.g., hexane (B92381) or chloroform).

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase solvent.

    • Load the sample onto the top of the silica gel column.

  • Elution:

    • Elute the column with a gradient of increasing solvent polarity (e.g., a chloroform-methanol gradient).

    • Collect fractions and analyze each fraction by TLC to identify those containing this compound.

  • Pooling and Concentration:

    • Pool the fractions containing the desired compound.

    • Evaporate the solvent to yield a partially purified product.

C. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a high-resolution technique for the final purification of this compound.[3]

  • Column: Waters Nova-Pak C18 column (10 by 300 mm).[3]

  • Mobile Phase: Acetonitrile (CH₃CN)-H₂O (35:65 vol/vol) with 0.1% Trifluoroacetic acid (TFA).[3]

  • Flow Rate: 2.5 ml/min.[3]

  • Detection: UV at 488 nm.[3]

  • Procedure:

    • Dissolve the partially purified product from the silica gel chromatography step in the mobile phase.

    • Inject the sample onto the HPLC column.

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain the pure compound.

Purity Assessment

The purity of the final product should be assessed using a combination of chromatographic and spectroscopic techniques.

TechniquePurpose
HPLC Quantitative purity determination.[5]
¹H & ¹³C NMR Structural confirmation and identification of impurities.[5]
Mass Spectrometry (MS) Molecular weight confirmation.[5]

Summary of Purification Data

Purification StepStarting Material (mg)Product Yield (mg)Purity (%)Recovery (%)
Crude Extract -User DataUser Data100
Silica Gel Chromatography User DataUser DataUser DataUser Data
Reverse-Phase HPLC User DataUser Data>95User Data

Conclusion

The protocols outlined in these application notes provide a solid foundation for the successful purification of this compound. The combination of solvent extraction, silica gel chromatography, and reverse-phase HPLC is a robust method for obtaining a high-purity product suitable for further biological and pharmacological studies. It is recommended that researchers optimize these protocols for their specific experimental conditions to achieve the best results.

References

Application Notes and Protocols: 13-Deoxycarminomycin in Antibacterial Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Deoxycarminomycin is an anthracycline antibiotic produced by Streptomyces peucetius var. carminatus.[1][2] Like other members of the anthracycline class, it has been investigated for its cytotoxic properties.[1][2] This document provides detailed application notes and protocols for the evaluation of this compound's antibacterial activity, focusing on the determination of its Minimum Inhibitory Concentration (MIC).

Antibacterial Activity of this compound

This compound has demonstrated inhibitory activity against Gram-positive bacteria. The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for this compound against specific bacterial strains.

Test OrganismStrainMinimum Inhibitory Concentration (µg/mL)
Bacillus subtilisATCC 66336.25
Staphylococcus aureus209 P (FDA) ATCC 6538-P12.5

Postulated Antibacterial Mechanism of Action

While the precise antibacterial mechanism of this compound is not extensively detailed in the scientific literature, the mode of action for the broader class of anthracycline antibiotics typically involves the disruption of DNA synthesis.[3] It is hypothesized that this compound, like other anthracyclines, exerts its antibacterial effect through one or both of the following mechanisms:

  • DNA Intercalation: The planar aromatic ring structure of anthracyclines allows them to insert between DNA base pairs, disrupting the helical structure. This intercalation can interfere with DNA replication and transcription, ultimately leading to inhibition of bacterial growth and cell death.

  • Inhibition of Bacterial Topoisomerases: Anthracyclines can inhibit the function of bacterial topoisomerases, such as DNA gyrase and topoisomerase IV. These enzymes are crucial for relieving torsional strain in DNA during replication. By stabilizing the complex between the topoisomerase and DNA, the antibiotic prevents the re-ligation of DNA strands, leading to double-strand breaks and cell death.

The following diagram illustrates the postulated mechanism of action of this compound in bacterial cells.

G cluster_cell Bacterial Cell Deoxycarminomycin This compound DNA Bacterial DNA Deoxycarminomycin->DNA Intercalation Topoisomerase Bacterial Topoisomerase Deoxycarminomycin->Topoisomerase Inhibition Replication DNA Replication & Transcription Growth Bacterial Growth Inhibition Replication->Growth

Caption: Postulated antibacterial mechanism of this compound.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the steps for determining the MIC of this compound using the broth microdilution method. This is a widely used technique for assessing the in vitro antimicrobial activity of a compound.

Materials
  • This compound

  • Test bacterial strains (e.g., Bacillus subtilis ATCC 6633, Staphylococcus aureus ATCC 6538-P)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

  • Spectrophotometer

  • Incubator (37°C)

  • Micropipettes and sterile tips

Experimental Workflow

The following diagram provides a visual overview of the MIC assay workflow.

G A Prepare Bacterial Inoculum (0.5 McFarland Standard) C Inoculate Microtiter Plate with Bacterial Suspension A->C B Prepare Serial Dilutions of This compound in Microtiter Plate B->C D Incubate at 37°C for 18-24 hours C->D E Visually Inspect for Turbidity (Bacterial Growth) D->E F Determine MIC (Lowest Concentration with No Visible Growth) E->F

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Step-by-Step Procedure

1. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hour) culture plate, select several well-isolated colonies of the test microorganism.

  • Suspend the colonies in sterile saline or PBS.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This can be done using a spectrophotometer by measuring the optical density at 600 nm.

  • Dilute the standardized bacterial suspension 1:100 in MHB to obtain a final inoculum concentration of approximately 1 x 10⁶ CFU/mL.

2. Preparation of this compound Dilutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or DMSO) at a concentration that is at least twice the highest desired test concentration.

  • In a sterile 96-well microtiter plate, add 50 µL of sterile MHB to wells 2 through 12 of a designated row.

  • Add 100 µL of the this compound stock solution to well 1 of that row.

  • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10.

  • Well 11 will serve as a growth control (no antibiotic), and well 12 will be the sterility control (no bacteria).

3. Inoculation and Incubation:

  • Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.

  • Do not add bacteria to well 12 (sterility control).

  • Cover the microtiter plate and incubate at 37°C for 18-24 hours.

4. Determination of MIC:

  • After incubation, visually inspect the wells for turbidity. The sterility control (well 12) should be clear, and the growth control (well 11) should be turbid.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Data Interpretation and Reporting

The results of the MIC assay should be reported as the lowest concentration of this compound in µg/mL that prevented visible bacterial growth. It is recommended to perform the assay in triplicate to ensure reproducibility. These results are crucial for understanding the potency of this compound and for guiding further studies in drug development.

References

Application Notes and Protocols for 13-Deoxycarminomycin in Antitumor Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Deoxycarminomycin is a biosynthetic anthracycline antibiotic isolated from a mutant strain of Streptomyces peucetius.[1][2] As a member of the anthracycline class of compounds, which includes clinically important anticancer agents like Doxorubicin and Daunorubicin, this compound has demonstrated potential as an antitumor agent.[1][3] Structurally, it is an analog of Carubicin.[1] Preclinical studies have shown its cytotoxic activity in vitro and its effectiveness against murine leukemia models, specifically P-388 murine leukemia. These characteristics make it a compound of interest for further investigation in cancer research and drug development.

Mechanism of Action

The antitumor activity of anthracyclines like this compound is primarily attributed to their interaction with DNA and the inhibition of key cellular enzymes. The proposed mechanism of action involves:

  • DNA Intercalation: The planar aromatic ring structure of anthracyclines allows them to insert between DNA base pairs. This intercalation distorts the DNA double helix, thereby interfering with fundamental cellular processes such as DNA replication and transcription.

  • Topoisomerase II Inhibition: this compound is expected to act as a topoisomerase II poison. Topoisomerase II is an essential enzyme that resolves DNA topological issues during replication and transcription. By stabilizing the DNA-topoisomerase II complex, anthracyclines prevent the re-ligation of DNA strands, leading to the accumulation of double-strand breaks.

  • Induction of Apoptosis: The extensive DNA damage caused by intercalation and topoisomerase II inhibition triggers cellular stress responses, ultimately leading to programmed cell death, or apoptosis.

The following diagram illustrates the generally accepted signaling pathway for anthracycline-induced apoptosis.

Anthracycline_Mechanism General Signaling Pathway of Anthracycline-Induced Apoptosis This compound This compound DNA DNA This compound->DNA Intercalation Topoisomerase_II Topoisomerase_II This compound->Topoisomerase_II Inhibition DNA_Damage DNA_Damage DNA->DNA_Damage Replication/Transcription Block Topoisomerase_II->DNA_Damage Stabilizes Cleavage Complex Apoptosis Apoptosis DNA_Damage->Apoptosis Triggers

Caption: General signaling pathway of anthracycline-induced apoptosis.

Quantitative Data Presentation

While specific quantitative data for this compound is not extensively available in the public domain, the following tables provide a template for presenting such data once obtained through experimentation.

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 72h
P-388Murine LeukemiaData to be determined
MCF-7Human Breast CancerData to be determined
HCT116Human Colon CancerData to be determined
A549Human Lung CancerData to be determined
HeLaHuman Cervical CancerData to be determined

Table 2: In Vivo Antitumor Efficacy of this compound in a P-388 Murine Leukemia Model

Treatment GroupDose (mg/kg)Median Survival Time (Days)Increase in Lifespan (%)
Vehicle Control-Data to be determined-
This compoundXData to be determinedData to be determined
This compoundYData to be determinedData to be determined
Positive Control (e.g., Doxorubicin)ZData to be determinedData to be determined

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the antitumor properties of this compound.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., P-388, MCF-7, HCT116)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

MTT_Workflow Experimental Workflow for MTT Assay Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Add_Compound Add Serial Dilutions of This compound Incubate_Overnight->Add_Compound Incubate_72h Incubate for 72 hours Add_Compound->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Solubilize Solubilize Formazan Crystals Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol 2: Topoisomerase II Inhibition Assay (DNA Decatenation)

This assay assesses the ability of this compound to inhibit the decatenating activity of topoisomerase II on kinetoplast DNA (kDNA).

Materials:

  • Human Topoisomerase II enzyme

  • Kinetoplast DNA (kDNA)

  • 10x Topoisomerase II Assay Buffer

  • ATP solution

  • Stop Solution/Loading Dye

  • Agarose (B213101) gel (1%)

  • TAE or TBE buffer

  • DNA stain (e.g., Ethidium Bromide)

  • This compound

Procedure:

  • Reaction Setup: On ice, prepare reaction mixtures containing 10x assay buffer, ATP, and kDNA.

  • Compound Addition: Add varying concentrations of this compound to the reaction tubes. Include a no-enzyme control, an enzyme-only control, and a vehicle control.

  • Enzyme Addition: Initiate the reaction by adding Topoisomerase II enzyme to each tube.

  • Incubation: Incubate the reactions at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding the stop solution/loading dye.

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis.

  • Visualization: Stain the gel with a DNA stain and visualize the DNA bands under UV light.

  • Analysis: Catenated kDNA remains at the top of the gel, while decatenated DNA migrates as distinct bands. Inhibition of the enzyme is indicated by a decrease in the decatenated DNA bands and an increase in the catenated DNA band in a dose-dependent manner.

Protocol 3: Apoptosis Induction Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by this compound.

Materials:

  • Cancer cell line

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at various concentrations for a predetermined time (e.g., 24 or 48 hours). Include untreated and vehicle controls.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Live cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

Logical_Relationship Logical Relationship of Antitumor Effects Compound This compound Mechanism Mechanism of Action (DNA Intercalation & Topo II Inhibition) Compound->Mechanism Initiates Cellular_Effect Cellular Effects (DNA Damage, Apoptosis) Mechanism->Cellular_Effect Leads to Outcome Antitumor Activity (Inhibition of Cell Proliferation) Cellular_Effect->Outcome Results in

Caption: Logical relationship of this compound's antitumor effects.

References

Application Notes and Protocols for 13-Deoxycarminomycin Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

13-Deoxycarminomycin is a biosynthetic anthracycline antibiotic that exhibits antibacterial and cytotoxic activity.[1] As a member of the anthracycline family, which includes potent anticancer agents like doxorubicin, it is a compound of significant interest for oncological research.[1][2] Assessing the cytotoxic effects of this compound is crucial for understanding its therapeutic potential and mechanism of action. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute robust in vitro cytotoxicity assays.

The following sections detail the mechanism of action, experimental protocols for key cytotoxicity assays, and guidelines for data presentation and analysis. The assays described include methods to assess cell viability and metabolic activity (MTT assay), cell membrane integrity (LDH assay), and apoptosis induction (Caspase-3 activity assay).

Mechanism of Action

Anthracycline antibiotics like this compound primarily exert their cytotoxic effects by interfering with DNA replication and repair processes in cancer cells.[2] The proposed mechanism involves the intercalation of the planar anthracycline molecule between DNA base pairs.[2] This binding event physically obstructs the action of DNA topoisomerase II, an enzyme critical for resolving DNA tangles during replication. By stabilizing the DNA-topoisomerase II complex, the drug prevents the re-ligation of DNA strands, leading to the accumulation of double-strand breaks. This extensive DNA damage triggers cellular stress responses, activates cell cycle checkpoints, and ultimately induces programmed cell death, or apoptosis.

G cluster_cell Cancer Cell cluster_nucleus Nuclear Events cluster_cytoplasm Cytoplasmic Events Compound This compound DNA DNA Intercalation Compound->DNA TopoII Topoisomerase II Inhibition DNA->TopoII DSB DNA Double-Strand Breaks TopoII->DSB DDR DNA Damage Response DSB->DDR Caspase Caspase-3 Activation DDR->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Experimental Design and Workflow

A typical workflow for assessing the cytotoxicity of this compound involves several key stages, from initial cell culture to final data analysis. The process begins with seeding cultured cancer cells, followed by treatment with a range of concentrations of the compound. After an appropriate incubation period, specific assays are performed to measure cell viability, cytotoxicity, or apoptosis.

G cluster_assays 5. Cytotoxicity Assessment Start Start: Select Cancer Cell Line Step1 1. Cell Seeding (96-well plate) Start->Step1 Step2 2. Cell Culture Incubation (e.g., 24 hours for attachment) Step1->Step2 Step3 3. Treatment (Add this compound at various concentrations) Step2->Step3 Step4 4. Incubation (e.g., 24, 48, 72 hours) Step3->Step4 Assay1 MTT Assay (Viability) Step4->Assay1 Assay2 LDH Assay (Necrosis) Step4->Assay2 Assay3 Caspase-3 Assay (Apoptosis) Step4->Assay3 Step5 6. Data Acquisition (Microplate Reader) Assay1->Step5 Assay2->Step5 Assay3->Step5 Step6 7. Data Analysis (Calculate % Viability/ Cytotoxicity, IC50) Step5->Step6 End End: Report Results Step6->End

Caption: General experimental workflow for cytotoxicity testing.

Experimental Protocols

MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., HeLa, HepG2, MCF-7)

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium. Include wells with medium only for background control. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-treated wells as a negative control.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution (e.g., DMSO) to each well. Place the plate on an orbital shaker for 10-15 minutes to ensure all formazan crystals are fully dissolved.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method that quantifies cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of necrosis.

Materials:

  • LDH Cytotoxicity Assay Kit (e.g., from Promega, Cayman Chemical, or Abcam)

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol. It is essential to set up the following controls:

    • Untreated Control: Cells with vehicle only (for spontaneous LDH release).

    • Maximum LDH Release Control: Cells treated with the lysis solution provided in the kit (e.g., Triton X-100).

    • Background Control: Medium only.

  • Incubation: Incubate the plate for the desired duration at 37°C and 5% CO₂.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Typically, this involves mixing a substrate and a dye solution. Add 100 µL of this reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway. The assay uses a labeled substrate (e.g., DEVD-pNA) that is cleaved by active caspase-3, releasing a chromophore (pNA) that can be measured colorimetrically.

Materials:

  • Caspase-3 Colorimetric Assay Kit (e.g., from Abcam, Sigma-Aldrich, or MP Biomedicals)

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • Microcentrifuge tubes

  • 96-well plate

  • Microplate reader

Protocol:

  • Induce Apoptosis: Seed 2-5 x 10⁶ cells in culture dishes and treat with various concentrations of this compound for the desired time to induce apoptosis. Collect both adherent and floating cells.

  • Cell Lysis: Centrifuge the collected cells and resuspend the pellet in 50 µL of chilled cell lysis buffer provided in the kit. Incubate on ice for 10-15 minutes.

  • Prepare Lysate: Centrifuge the lysed cells at 10,000-16,000 x g for 10-15 minutes at 4°C. Transfer the supernatant (cytosolic extract) to a fresh, chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading (e.g., using a Bradford assay).

  • Caspase Reaction: In a 96-well plate, add 50-200 µg of protein lysate per well and adjust the volume to 50 µL with lysis buffer.

  • Add 50 µL of 2x Reaction Buffer (containing DTT) to each sample.

  • Add 5 µL of the caspase-3 substrate (e.g., DEVD-pNA) to start the reaction.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Data Acquisition: Measure the absorbance at 400-405 nm using a microplate reader.

Data Presentation and Analysis

Quantitative data should be summarized in a clear and structured format to facilitate comparison and interpretation.

MTT Assay Data

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

% Viability = [(Abssample - Absbackground) / (Abscontrol - Absbackground)] x 100

Concentration (µM)Absorbance (570 nm) (Mean ± SD)% Cell Viability
0 (Vehicle Control)1.25 ± 0.08100%
0.11.10 ± 0.0688%
10.85 ± 0.0568%
100.45 ± 0.0436%
1000.15 ± 0.0212%
LDH Assay Data

Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to the maximum release from lysed cells.

% Cytotoxicity = [(Abssample - Absuntreated) / (Absmax - Absuntreated)] x 100

Concentration (µM)Absorbance (490 nm) (Mean ± SD)% Cytotoxicity
0 (Untreated)0.22 ± 0.020%
0.10.31 ± 0.037.5%
10.55 ± 0.0427.5%
100.98 ± 0.0763.3%
1001.35 ± 0.0994.2%
Max Release1.42 ± 0.10100%
Caspase-3 Activity Data

Results are often expressed as a fold increase in activity compared to the untreated control.

Fold Increase = (Abssample / Abscontrol)

Concentration (µM)Absorbance (405 nm) (Mean ± SD)Fold Increase in Activity
0 (Control)0.15 ± 0.011.0
0.10.21 ± 0.021.4
10.48 ± 0.033.2
100.95 ± 0.066.3
1001.22 ± 0.088.1
IC50/EC50 Determination

The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) is a key metric of a compound's potency. It can be calculated by plotting the percentage of viability or cytotoxicity against the log of the compound concentration and fitting the data to a dose-response curve.

AssayCell LineIncubation TimeIC50 / EC50 (µM)
MTTHeLa48 hours8.5
LDHHeLa48 hours12.2
Caspase-3HeLa24 hours6.7

References

13-Deoxycarminomycin: A Versatile Tool for Probing Anthracycline Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Deoxycarminomycin is a key intermediate in the biosynthesis of the potent anticancer agents daunorubicin (B1662515) and doxorubicin (B1662922). As a substrate for the terminal modifying enzymes in the pathway, it serves as an invaluable tool for studying the enzymology and genetics of anthracycline production. This document provides detailed protocols for the utilization of this compound in bioconversion studies, including the cultivation of relevant Streptomyces strains, in vivo and in vitro enzymatic assays, and the analysis of biotransformation products by High-Performance Liquid Chromatography (HPLC). Furthermore, it presents quantitative data on the enzymatic conversion of related substrates, offering a framework for comparative studies. The provided workflows and signaling pathway diagrams, generated using Graphviz, offer clear visual guidance for experimental design and data interpretation.

Introduction

Anthracyclines, a class of aromatic polyketides produced by Streptomyces species, are among the most effective chemotherapeutic agents used in the treatment of a wide range of cancers. The biosynthesis of these complex molecules involves a multi-step enzymatic pathway, the elucidation of which is crucial for the rational design of novel, more effective, and less toxic anthracycline analogs. This compound is a late-stage intermediate in the biosynthesis of daunorubicin and doxorubicin, produced from rhodomycin (B1170733) D by the action of the esterase DnrP.[1] It is subsequently converted to carminomycin through a series of oxidation steps catalyzed by the cytochrome P450 enzyme, DoxA. The availability of this compound, either through isolation from mutant Streptomyces strains or chemical synthesis, provides a powerful tool to investigate the activity of these terminal biosynthetic enzymes. This application note details the experimental procedures for using this compound to study anthracycline biosynthesis.

Data Presentation

The following tables summarize key quantitative data related to the enzymatic conversion of 13-deoxy-anthracyclines by the enzyme DoxA, providing a baseline for expected results in bioconversion experiments.

Table 1: Kinetic Parameters of Recombinant Streptomyces sp. Strain C5 DoxA

SubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
13-Deoxydaunorubicin2.5 ± 0.40.055 ± 0.00322,000
13-Dihydrodaunorubicin4.6 ± 0.70.064 ± 0.00414,000
13-Dihydrocarminomycin3.2 ± 0.60.0009 ± 0.0001280

Data adapted from Walczak et al., J. Bacteriol. 1999.

Table 2: In Vivo Bioconversion of Anthracycline Precursors by S. lividans Expressing DoxA *

Substrate (100 µg added)Product(s)Conversion (%)
This compound13-Dihydrocarminomycin, Carminomycin>95%
13-Deoxydaunorubicin13-Dihydrodaunorubicin, Daunorubicin>95%

Qualitative data inferred from Dickens et al., J. Bacteriol. 1997. The paper indicates complete conversion without specifying exact percentages.

Experimental Protocols

Protocol 1: Cultivation of Streptomyces Strains for Bioconversion Studies

This protocol describes the cultivation of Streptomyces peucetius (the native producer of daunorubicin) and Streptomyces lividans (a common host for heterologous expression of biosynthetic enzymes).

Materials:

  • Streptomyces peucetius or Streptomyces lividans expressing the desired enzyme (e.g., DoxA)

  • Tryptone Soya Broth (TSB) medium

  • Mannitol Soya Flour (MS) agar (B569324) plates

  • Glycerol (20% v/v, sterile)

  • Sucrose (10.3% w/v, sterile)

  • Appropriate antibiotics (if using an expression plasmid)

  • Shaker incubator

Procedure:

  • Spore Stock Preparation:

    • Grow the Streptomyces strain on MS agar plates at 30°C for 7-10 days until sporulation is observed.

    • Harvest the spores by scraping the surface of the agar with a sterile loop and suspending them in 20% sterile glycerol.

    • Filter the spore suspension through sterile cotton wool to remove mycelial fragments.

    • Store the spore suspension at -20°C.

  • Seed Culture Preparation:

    • Inoculate 50 mL of TSB medium in a 250 mL baffled flask with 100 µL of the spore stock.

    • Incubate at 30°C with vigorous shaking (200-250 rpm) for 48 hours.

  • Production Culture:

    • Inoculate 50 mL of TSB medium in a 250 mL baffled flask with 2.5 mL of the seed culture.

    • Incubate at 30°C with vigorous shaking (200-250 rpm) for 24 hours before adding the substrate for bioconversion.

Protocol 2: In Vivo Bioconversion of this compound

This protocol outlines the procedure for feeding this compound to a culture of Streptomyces and analyzing the products.

Materials:

  • 24-hour old production culture of Streptomyces (from Protocol 1)

  • This compound solution (1 mg/mL in a suitable solvent, e.g., DMSO or water, filter-sterilized)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • HPLC-grade methanol (B129727)

Procedure:

  • Substrate Feeding:

    • To the 24-hour old production culture, add this compound to a final concentration of 20-50 µg/mL.

    • Continue the incubation at 30°C with shaking for another 48-72 hours.

  • Extraction of Anthracyclines:

    • Adjust the pH of the culture broth to 8.0-8.5 with 2M NaOH.

    • Extract the whole culture broth twice with an equal volume of ethyl acetate.

    • Pool the organic phases and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness using a rotary evaporator.

  • Sample Preparation for HPLC:

    • Dissolve the dried extract in a known volume (e.g., 1 mL) of HPLC-grade methanol.

    • Filter the sample through a 0.22 µm syringe filter before HPLC analysis.

Protocol 3: In Vitro Enzymatic Assay of DoxA with this compound

This protocol describes the in vitro assay for the DoxA enzyme using a cell-free extract of a recombinant S. lividans strain.

Materials:

  • Cell-free extract of S. lividans expressing DoxA

  • This compound (substrate)

  • NADPH regenerating system:

    • Glucose-6-phosphate

    • Glucose-6-phosphate dehydrogenase

  • Spinach ferredoxin

  • Spinach ferredoxin-NADP+ reductase

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.5)

  • Ethyl acetate

  • HPLC-grade methanol

Procedure:

  • Preparation of Cell-Free Extract:

    • Harvest the mycelium from a 48-hour culture of S. lividans expressing DoxA by centrifugation.

    • Wash the mycelium with potassium phosphate buffer.

    • Resuspend the mycelium in the same buffer and lyse the cells by sonication on ice.

    • Centrifuge the lysate at high speed to pellet cell debris and obtain the cell-free extract (supernatant).

  • Enzyme Reaction:

    • In a microcentrifuge tube, prepare the following reaction mixture (total volume of 500 µL):

      • 100 mM Potassium phosphate buffer (pH 7.5)

      • 100 µM this compound

      • 1 mM NADPH

      • 5 mM Glucose-6-phosphate

      • 1 U/mL Glucose-6-phosphate dehydrogenase

      • 10 µM Spinach ferredoxin

      • 0.1 U/mL Spinach ferredoxin-NADP+ reductase

      • 100-200 µL of cell-free extract

    • Incubate the reaction mixture at 30°C for 1-4 hours.

  • Reaction Quenching and Extraction:

    • Stop the reaction by adding an equal volume of ethyl acetate.

    • Vortex vigorously and centrifuge to separate the phases.

    • Transfer the organic (upper) layer to a new tube.

    • Repeat the extraction.

    • Pool the organic extracts and evaporate to dryness.

  • Sample Preparation for HPLC:

    • Resuspend the dried residue in a known volume of methanol for HPLC analysis.

Protocol 4: HPLC Analysis of Bioconversion Products

This protocol provides a general method for the separation and analysis of this compound and its conversion products.

Materials:

  • HPLC system with a UV-Vis or fluorescence detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: Acetonitrile

  • Standards for this compound, 13-dihydrocarminomycin, and carminomycin

Procedure:

  • HPLC Conditions:

    • Column: C18 reverse-phase

    • Mobile Phase: A gradient elution is recommended for optimal separation. For example:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B (linear gradient)

      • 25-30 min: 80% B

      • 30-35 min: 80% to 20% B (linear gradient)

      • 35-40 min: 20% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Detection: UV absorbance at 495 nm or fluorescence detection (Excitation: 470 nm, Emission: 550 nm).

    • Injection Volume: 10-20 µL

  • Analysis:

    • Inject the prepared samples and standards.

    • Identify the peaks corresponding to this compound and its products by comparing their retention times with those of the standards.

    • Quantify the products by integrating the peak areas and comparing them to a standard curve generated from the standards.

Visualization

Anthracycline Biosynthesis Pathway

The following diagram illustrates the key late steps in the biosynthesis of daunorubicin and doxorubicin, highlighting the position of this compound.

Anthracycline_Biosynthesis A ε-Rhodomycinone B Rhodomycin D A->B DnrS (Glycosyltransferase) C This compound B->C DnrP (Esterase) D 13-Dihydrocarminomycin C->D DoxA (Hydroxylase) E Carminomycin D->E DoxA (Oxidase) F Daunorubicin E->F DnrK (Methyltransferase) G Doxorubicin F->G DoxA (Hydroxylase)

Caption: Late stages of daunorubicin and doxorubicin biosynthesis.

Experimental Workflow for In Vivo Bioconversion

This diagram outlines the workflow for the in vivo bioconversion of this compound.

InVivo_Workflow cluster_streptomyces Streptomyces Culture cluster_bioconversion Bioconversion cluster_analysis Analysis A Spore Stock B Seed Culture (48h) A->B C Production Culture (24h) B->C D Add this compound C->D E Incubate (48-72h) D->E F Extraction with Ethyl Acetate E->F G HPLC Analysis F->G

Caption: Workflow for in vivo bioconversion of this compound.

Logical Relationship of DoxA-Catalyzed Reactions

This diagram illustrates the sequential reactions catalyzed by the DoxA enzyme on this compound.

DoxA_Reactions A This compound B 13-Dihydrocarminomycin A->B DoxA (Hydroxylation at C-13) C Carminomycin B->C DoxA (Oxidation at C-13)

References

Application Notes and Protocols for the Quantification of 13-Deoxycarminomycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Deoxycarminomycin is an anthracycline antibiotic, a class of potent chemotherapeutic agents widely used in oncology.[1] Accurate and precise quantification of this compound in biological matrices and pharmaceutical formulations is critical for pharmacokinetic studies, therapeutic drug monitoring, and quality control. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using modern analytical techniques. The primary methods discussed are High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offer high sensitivity and selectivity for anthracyclines.[2][3]

While specific validated methods for this compound are not widely published, the protocols herein are adapted from established methods for structurally similar anthracyclines, such as carminomycin, daunorubicin (B1662515), and doxorubicin (B1662922).[4][5]

Analytical Techniques for this compound Quantification

The quantification of anthracyclines in biological samples is most commonly achieved through chromatographic analysis, particularly HPLC coupled with fluorescence detection or mass spectrometry.

  • High-Performance Liquid Chromatography (HPLC): This is a robust and widely available technique for the separation and quantification of anthracyclines. When coupled with a fluorescence detector, it provides high sensitivity, as anthracyclines are naturally fluorescent compounds. Reversed-phase chromatography using a C18 column is the most common separation mode.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers superior selectivity and sensitivity compared to HPLC with conventional detectors. It is particularly advantageous for analyzing complex biological matrices as it can distinguish the analyte from co-eluting interferences based on its specific mass-to-charge ratio.

Data Presentation

The following tables are templates for summarizing quantitative data obtained from the analytical methods described below.

Table 1: HPLC Method Validation Parameters for this compound

Validation ParameterAcceptance CriteriaExample Result
Linearity (r²)≥ 0.9950.998
Rangee.g., 1 - 1000 ng/mL1 - 1000 ng/mL
Limit of Detection (LOD)Signal-to-Noise ≥ 30.5 ng/mL
Limit of Quantification (LOQ)Signal-to-Noise ≥ 101.5 ng/mL
Accuracy (% Recovery)85 - 115%98.5%
Precision (% RSD)≤ 15%< 5%
SpecificityNo interference at the retention time of the analytePeak purity > 99%

Table 2: LC-MS/MS Method Validation Parameters for this compound

Validation ParameterAcceptance CriteriaExample Result
Linearity (r²)≥ 0.9950.999
Rangee.g., 0.1 - 500 ng/mL0.1 - 500 ng/mL
Limit of Detection (LOD)Signal-to-Noise ≥ 30.05 ng/mL
Limit of Quantification (LOQ)Signal-to-Noise ≥ 100.1 ng/mL
Accuracy (% Recovery)85 - 115%102.3%
Precision (% RSD)≤ 15%< 4%
Matrix Effect85 - 115%95%
RecoveryConsistent and reproducible92%

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC with Fluorescence Detection

This protocol is adapted from a method for the analysis of carminomycin in human serum.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1.0 mL of plasma or serum sample in a centrifuge tube, add a known amount of an appropriate internal standard (e.g., daunorubicin).

  • Add 5.0 mL of a chloroform-isopropanol mixture (e.g., 4:1, v/v).

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Carefully transfer the lower organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. HPLC Conditions

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and 0.1 M acetate (B1210297) buffer (pH 4.0) in a 40:60 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Fluorescence Detector:

    • Excitation Wavelength: 470 nm.

    • Emission Wavelength: 550 nm.

3. Calibration and Quantification

  • Prepare a series of calibration standards of this compound in blank plasma or serum.

  • Process the calibration standards and samples as described in the sample preparation section.

  • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration.

  • Determine the concentration of this compound in the unknown samples from the calibration curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Plasma/Serum Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Liquid-Liquid Extraction (Chloroform/Isopropanol) Add_IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC HPLC System Reconstitution->HPLC C18_Column C18 Column HPLC->C18_Column Fluorescence_Detector Fluorescence Detector (Ex: 470 nm, Em: 550 nm) C18_Column->Fluorescence_Detector Chromatogram Chromatogram Fluorescence_Detector->Chromatogram Calibration_Curve Calibration Curve Chromatogram->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: Experimental workflow for HPLC quantification.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol is based on methods developed for doxorubicin and its metabolites.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma or serum in a microcentrifuge tube, add a known amount of an appropriate internal standard (e.g., daunorubicin or a stable isotope-labeled this compound).

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 15,000 g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The specific precursor and product ions for this compound would need to be determined by direct infusion of a standard solution. For guidance, the transitions for similar anthracyclines can be used as a starting point.

    • Example (for Doxorubicin): m/z 544.2 → 397.1.

    • Example (for Daunorubicin - IS): m/z 528.2 → 321.1.

3. Calibration and Quantification

  • Follow the same procedure as for the HPLC method to prepare calibration standards and construct a calibration curve using the peak area ratios obtained from the MRM chromatograms.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma/Serum Sample Add_IS Add Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Evaporation Evaporation to Dryness Protein_Precipitation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC LC System Reconstitution->LC C18_Column C18 Column LC->C18_Column MSMS Tandem Mass Spectrometer (ESI+, MRM) C18_Column->MSMS MRM_Chromatogram MRM Chromatogram MSMS->MRM_Chromatogram Calibration_Curve Calibration Curve MRM_Chromatogram->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: Experimental workflow for LC-MS/MS quantification.

Signaling Pathways of Anthracyclines

The antitumor activity of anthracyclines, including likely this compound, is attributed to several mechanisms. The primary mechanisms include:

  • DNA Intercalation: The planar structure of anthracyclines allows them to insert between DNA base pairs, which inhibits DNA replication and RNA transcription.

  • Topoisomerase II Inhibition: Anthracyclines stabilize the complex between DNA and topoisomerase II, an enzyme essential for DNA replication. This leads to the accumulation of DNA double-strand breaks and ultimately triggers apoptosis.

  • Generation of Reactive Oxygen Species (ROS): Anthracyclines can undergo redox cycling, leading to the formation of ROS. This oxidative stress can damage DNA, proteins, and cell membranes.

These primary actions initiate a cascade of downstream signaling events. For instance, anthracycline-induced cellular stress can activate mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase (ERK) pathway, which can influence cell survival. Additionally, anthracyclines can impact the PI3K/Akt pathway, a critical regulator of cell survival and apoptosis. The culmination of these effects is the induction of apoptosis, or programmed cell death, in cancer cells.

Anthracycline_Pathway cluster_mechanisms Primary Mechanisms cluster_downstream Downstream Effects cluster_outcome Cellular Outcome Anthracycline This compound (Anthracycline) DNA_Intercalation DNA Intercalation Anthracycline->DNA_Intercalation Topo_II Topoisomerase II Inhibition Anthracycline->Topo_II ROS Reactive Oxygen Species (ROS) Generation Anthracycline->ROS DNA_Damage DNA Damage & Replication Stress DNA_Intercalation->DNA_Damage Topo_II->DNA_Damage Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Signaling_Pathways Alteration of Signaling Pathways (e.g., MAPK/ERK, PI3K/Akt) DNA_Damage->Signaling_Pathways Oxidative_Stress->Signaling_Pathways Apoptosis Apoptosis (Cell Death) Signaling_Pathways->Apoptosis

Caption: General signaling pathway of anthracyclines.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 13-Deoxycarminomycin Production in Streptomyces peucetius

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the yield of 13-Deoxycarminomycin, a key precursor in the biosynthesis of doxorubicin (B1662922) and daunorubicin, from Streptomyces peucetius.

Section 1: Frequently Asked Questions (FAQs)

Q1: My S. peucetius culture is growing well, but the yield of this compound is very low. What are the primary factors to investigate?

A1: Low yield despite good biomass can be attributed to three main areas:

  • Suboptimal Fermentation Conditions: The production of secondary metabolites like this compound is highly sensitive to environmental factors. Incorrect pH, temperature, or dissolved oxygen levels can significantly inhibit biosynthesis even with healthy cell growth.[1]

  • Media Composition: The type and concentration of carbon and nitrogen sources are critical. For instance, using oils as a carbon source or optimizing yeast and soy-based components has been shown to enhance anthracycline production.[2][3] An imbalance in key nutrients can divert metabolic flux away from the desired pathway.

  • Genetic Regulation and Strain Integrity: The expression of biosynthetic genes may not be optimally induced. Furthermore, high-yielding strains can sometimes suffer from genetic instability over successive generations, leading to decreased productivity. It is also possible that downstream enzymes are highly active, rapidly converting this compound into subsequent products.[4]

Q2: I'm detecting significant quantities of downstream products like Daunorubicin (DNR). How can I promote the accumulation of this compound?

A2: The accumulation of downstream products indicates that the enzymes responsible for converting this compound are active. To specifically increase the yield of this compound, a targeted genetic engineering approach is necessary. The key genes to consider are:

  • dnrK: This gene encodes a methyltransferase that catalyzes the O-methylation of this compound to produce 13-deoxydaunorubicin.[4]

  • doxA: This gene encodes a crucial cytochrome P450 monooxygenase that performs C-13 oxidation on 13-deoxydaunorubicin.

By knocking out or downregulating the expression of dnrK, you can create a metabolic block, preventing the conversion of this compound and causing it to accumulate.

Q3: What are the most critical components to optimize in the fermentation medium?

A3: Media optimization is a cornerstone of yield improvement. Based on studies of anthracycline production, the following components are critical:

  • Carbon Sources: While glucose is a standard, alternatives like maltodextrin (B1146171) and soybean oil have been shown to significantly enhance yields. Oils may also help manage product autotoxicity.

  • Nitrogen Sources: Complex nitrogen sources such as soy peptone, beef extract, tryptone, and yeast extract are generally favorable for production. The optimal source and concentration must be determined empirically.

  • Iron Concentration: Iron can interact with anthracyclines and influence their production. Supplementing the medium with an iron source like FeSO₄ has been shown to be beneficial.

  • pH and Buffers: Maintaining an optimal pH range is crucial, as significant drops or increases can halt production. The use of buffers like CaCO₃ is common.

Q4: My high-yielding strain's productivity is decreasing over subsequent generations. What is the likely cause?

A4: This phenomenon is often due to genetic instability, especially in strains that have been subjected to multiple rounds of mutagenesis. To mitigate this, it is essential to follow strict culture maintenance protocols. Prepare a large batch of spore stock or mycelium stock from a high-performing culture and store it under appropriate long-term conditions (e.g., cryopreservation at -80°C). Use a fresh vial from this master stock to start your seed cultures for each new set of experiments, rather than continuously sub-culturing.

Section 2: Troubleshooting Guides

Problem: Consistently Low or No Yield of this compound

This guide provides a systematic workflow to diagnose and resolve low productivity issues.

LowYield_Troubleshooting Troubleshooting Workflow for Low this compound Yield Start Start: Low/No Yield VerifyStrain 1. Verify Strain Integrity - Confirm S. peucetius strain - Check for genetic stability - Use fresh stock Start->VerifyStrain CheckInoculum 2. Assess Inoculum - Use fresh spore/mycelium stock - Standardize age and density - Check morphology VerifyStrain->CheckInoculum ReviewMedia 3. Review Media Preparation - Verify component concentrations - Check pH before inoculation - Ensure proper sterilization CheckInoculum->ReviewMedia OptimizeConditions 4. Optimize Fermentation - Monitor & control pH - Test temperature range (e.g., 30°C) - Vary agitation/aeration ReviewMedia->OptimizeConditions AnalyzeProfile 5. Analyze Metabolite Profile - Use HPLC/LC-MS - Quantify precursors and downstream products (DNR, DXR) OptimizeConditions->AnalyzeProfile End Resolution: Improved Yield OptimizeConditions->End If yield improves AnalyzeProfile->OptimizeConditions If all metabolites are low GeneticModification 6. Consider Genetic Modification - Is DNR or DXR high? - Knock out downstream genes (dnrK) - Overexpress resistance genes (drrC) AnalyzeProfile->GeneticModification If downstream products are high GeneticModification->End

Caption: A step-by-step workflow for diagnosing low this compound yield.

Section 3: Data Presentation

Table 1: Effect of Genetic Modifications on Anthracycline Production in S. peucetius
Genetic ModificationKey Gene(s) InvolvedPrimary Effect on PathwayExpected Impact on this compound YieldReference
Ketoreductase Knockout dnrUPrevents reduction of the C-13 carbonyl group, blocking the formation of 13-dihydro byproducts.Indirectly positive, by increasing flux towards the main Doxorubicin pathway.
Hydroxylase Overexpression doxAIncreases the rate of hydroxylation and oxidation at multiple steps.Negative, as it would accelerate the conversion of precursors into downstream products.
doxA Partner Overexpression dnrVActs jointly with doxA to enhance its catalytic activity.Negative, as it would further accelerate the conversion of precursors.
Resistance Gene Overexpression drrCIncreases the cell's tolerance to the anthracycline products, reducing feedback inhibition.Potentially positive, as it can alleviate product autotoxicity and allow for higher overall pathway activity.
Methyltransferase Knockout dnrKBlocks the conversion of this compound to 13-deoxydaunorubicin.Directly and strongly positive, leading to accumulation of this compound.
Table 2: Key Media Components and Their Observed Effects on Anthracycline Production
Component CategoryComponent ExampleConcentration Range (Example)Observed Effect on YieldReference
Carbon Source Soybean Oil-Enhanced Doxorubicin production.
Maltodextrin-Positive effect on Doxorubicin production.
Nitrogen Source Soy Peptone-Supported good growth and production.
Dry Yeast Powder-Positive effect on Doxorubicin production.
Tryptone10 g/LFound to be a superior nitrogen source in one study for antimicrobial production.
Metal Ion FeSO₄5.6 g/LOptimal for sustained Daunomycin production in one strain.
Buffer CaCO₃3 g/LUsed to maintain pH stability.

Section 4: Experimental Protocols

Protocol 1: General Fermentation of S. peucetius
  • Seed Culture Preparation:

    • Inoculate 50 mL of a suitable seed medium (e.g., TSB or R2YE) in a 250 mL baffled flask with a fresh spore suspension or mycelial stock of S. peucetius.

    • Incubate at 30°C with agitation (250 rpm) for 48-72 hours until a dense culture is achieved.

  • Production Culture:

    • Prepare the production medium (e.g., APM medium or an optimized variant from Table 2).

    • Inoculate 50 mL of production medium in a 250 mL baffled flask with 2.5 mL (5% v/v) of the seed culture.

    • Incubate at 30°C with agitation (250 rpm) for 5-7 days.

  • Sampling and Monitoring:

    • Aseptically withdraw samples daily to monitor pH, biomass (e.g., dry cell weight), and metabolite production.

Protocol 2: Extraction and Quantification of this compound
  • Sample Preparation:

    • Centrifuge a 10 mL culture sample to separate the broth from the mycelium.

  • Extraction:

    • Adjust the pH of the supernatant (broth) to ~8.0.

    • Extract the supernatant three times with an equal volume of a suitable organic solvent, such as ethyl acetate (B1210297) or chloroform.

    • Pool the organic phases and evaporate to dryness under reduced pressure or a stream of nitrogen.

  • Quantification:

    • Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., 80% acetonitrile (B52724) or methanol).

    • Analyze the sample using High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable mobile phase gradient (e.g., acetonitrile-water with formic acid).

    • Detect the compound using a UV-Vis detector at the appropriate wavelength for anthracyclines (~480-495 nm).

    • Quantify the concentration by comparing the peak area to a standard curve generated with a purified this compound standard. For higher specificity, LC-MS/MS can be used.

Section 5: Visualizations

Biosynthesis_Pathway Simplified Biosynthesis Pathway to Doxorubicin PKS Polyketide Synthase (dpsG) Rhodomycinone ε-rhodomycinone PKS->Rhodomycinone Multiple Steps Deoxycarminomycin This compound (Target Intermediate) Rhodomycinone->Deoxycarminomycin dnrP (Esterase) Deoxydaunorubicin 13-deoxydaunorubicin Deoxycarminomycin->Deoxydaunorubicin dnrK (Methyltransferase) DNR Daunorubicin (DNR) Deoxydaunorubicin->DNR doxA (Oxygenase) DXR Doxorubicin (DXR) DNR->DXR doxA (Hydroxylase)

Caption: Key steps in the doxorubicin pathway highlighting this compound.

Genetic_Strategy Strategy to Accumulate this compound cluster_0 Wild-Type Pathway cluster_1 Engineered Strain for Accumulation Precursor ε-rhodomycinone Target_WT This compound Precursor->Target_WT dnrP Product_WT 13-deoxydaunorubicin Target_WT->Product_WT dnrK (Active) Precursor_Eng ε-rhodomycinone Target_Eng Accumulated This compound Precursor_Eng->Target_Eng dnrP Blocked Conversion Blocked Target_Eng->Blocked dnrK (Knockout)

Caption: Comparison of the metabolic flow in wild-type vs. an engineered strain.

References

Technical Support Center: Purification of 13-Deoxycarminomycin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 13-Deoxycarminomycin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this anthracycline antibiotic.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the purification of this compound from Streptomyces fermentation broth?

The primary challenges include:

  • Complex Fermentation Matrix: The fermentation broth contains a multitude of other metabolites, proteins, and media components that can interfere with purification.

  • Structural Similarity to Impurities: Co-production of structurally related anthracyclines and biosynthetic intermediates by Streptomyces can lead to co-elution during chromatographic separation.

  • Chemical Instability: Anthracyclines, including this compound, can be sensitive to pH, light, and temperature, leading to degradation during the purification process.

  • Low Abundance: The target compound may be present at a low concentration in the fermentation broth, requiring efficient extraction and enrichment steps.

Q2: What are the common impurities encountered during this compound purification?

Common impurities can include other anthracycline analogues produced by the Streptomyces strain, such as carminomycin and daunorubicin, as well as their glycosylated and aglycone forms.[1] Degradation products formed due to acidic, basic, or oxidative conditions during extraction and chromatography are also a significant source of impurities.

Q3: What is a general workflow for the purification of this compound?

A typical purification workflow involves:

  • Fermentation: Culturing of a this compound-producing Streptomyces strain.[2]

  • Extraction: Separation of the biomass and extraction of the supernatant with a suitable organic solvent (e.g., ethyl acetate, chloroform).

  • Initial Cleanup: Use of techniques like solid-phase extraction (SPE) or precipitation to remove major impurities.

  • Chromatographic Purification: Multi-step chromatography, often starting with normal-phase (e.g., silica (B1680970) gel) followed by reversed-phase high-performance liquid chromatography (RP-HPLC) for final polishing.

Q4: How can I monitor the purity of this compound during purification?

Purity is typically monitored using analytical RP-HPLC with UV-Vis detection.[3] The absorbance maximum for anthracyclines is usually in the visible range (around 480-500 nm). Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to confirm the identity of the product and any impurities.[3]

Troubleshooting Guides

Problem 1: Low Yield of this compound After Extraction
Possible Cause Troubleshooting Step
Incomplete extraction from the fermentation broth.Optimize the solvent system and extraction pH. Perform multiple extractions.
Degradation of the product during extraction.Work at low temperatures and protect the sample from light. Ensure the pH of the aqueous phase is not strongly acidic or basic.
Adsorption of the product to the biomass.Pre-treat the biomass with a mild acid or organic solvent to release adsorbed product before the main extraction.
Problem 2: Co-elution of Impurities with this compound during Chromatography
Possible Cause Troubleshooting Step
Insufficient resolution in the chromatographic system.Optimize the mobile phase composition and gradient profile. Try a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column).
Structurally very similar impurities.Consider using a different chromatographic mode, such as mixed-mode chromatography, which utilizes both ion-exchange and hydrophobic interactions for enhanced selectivity.
Overloading of the column.Reduce the sample load on the column.
Problem 3: Poor Peak Shape (Tailing or Fronting) in HPLC

| Possible Cause | Troubleshooting Step | | Secondary interactions with the stationary phase. | Add a competing agent to the mobile phase, such as trifluoroacetic acid (TFA) at a low concentration (0.05-0.1%). | | Column degradation. | Use a guard column and ensure the mobile phase pH is within the stable range for the column. | | Sample solvent incompatible with the mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent. |

Problem 4: Degradation of this compound During Purification

| Possible Cause | Troubleshooting Step | | Exposure to harsh pH conditions. | Maintain a neutral or slightly acidic pH throughout the purification process. Use buffered mobile phases. | | Photodegradation. | Protect all samples and fractions from light by using amber vials or covering glassware with aluminum foil. | | Oxidation. | Degas solvents and consider adding antioxidants if necessary, although this may complicate downstream analysis. |

Data Presentation

Table 1: Representative Data for a Multi-Step Purification of an Anthracycline from Fermentation Broth

Purification Step Total Protein (mg) Total Anthracycline (mg) Purity (%) Yield (%)
Crude Extract50001002100
Silica Gel Chromatography500801680
C18 RP-HPLC1060>9560

Note: This data is illustrative and actual results will vary depending on the specific fermentation and purification conditions.

Experimental Protocols

Protocol 1: Extraction of this compound from Streptomyces Fermentation Broth
  • Harvesting: Centrifuge the fermentation broth (e.g., 5000 x g for 20 minutes) to separate the mycelium from the supernatant.

  • Extraction: Adjust the pH of the supernatant to 7.0 and extract three times with an equal volume of ethyl acetate.

  • Concentration: Pool the organic extracts and evaporate to dryness under reduced pressure at a temperature below 40°C.

  • Reconstitution: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol) for further purification.

Protocol 2: RP-HPLC Purification of this compound
  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 10 x 250 mm).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile (B52724) with 0.1% Trifluoroacetic Acid (TFA).

  • Gradient: A linear gradient from 20% to 60% B over 40 minutes.

  • Flow Rate: 4 mL/min.

  • Detection: UV-Vis detector at 495 nm.

  • Fraction Collection: Collect fractions corresponding to the this compound peak and pool them.

  • Solvent Removal: Evaporate the acetonitrile from the pooled fractions under reduced pressure.

  • Desalting: Perform a final desalting step using a C18 SPE cartridge to remove the TFA.

Mandatory Visualizations

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction & Concentration cluster_purification Chromatographic Purification cluster_analysis Analysis fermentation Streptomyces Culture centrifugation Centrifugation fermentation->centrifugation extraction Solvent Extraction (Ethyl Acetate) centrifugation->extraction evaporation Evaporation extraction->evaporation silica Silica Gel Chromatography (Initial Cleanup) evaporation->silica rphplc Reversed-Phase HPLC (Final Polishing) silica->rphplc analysis Purity & Identity Check (HPLC, LC-MS) rphplc->analysis

Caption: A typical experimental workflow for the purification of this compound.

troubleshooting_logic start Low Purity after RP-HPLC q1 Are peaks well-resolved? start->q1 a1_yes Check for co-eluting impurities with MS. q1->a1_yes Yes a1_no Optimize HPLC gradient and/or mobile phase. q1->a1_no No q3 Is the issue persistent? a1_yes->q3 q2 Is peak shape symmetrical? a1_no->q2 a2_yes Consider sample degradation during the run. q2->a2_yes Yes a2_no Adjust mobile phase pH or add ion-pairing agent. q2->a2_no No a2_yes->q3 a2_no->q3 a3_yes Consider alternative chromatography (e.g., Mixed-Mode). q3->a3_yes Yes a3_no Re-evaluate upstream purification steps. q3->a3_no No

Caption: A troubleshooting decision tree for low purity in the final purification step.

References

Technical Support Center: Overcoming Low Solubility of 13-Deoxycarminomycin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 13-Deoxycarminomycin, its low aqueous solubility can present a significant experimental hurdle. This guide provides troubleshooting advice and detailed protocols to help you overcome these challenges and ensure the successful implementation of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Due to its hydrophobic nature, this compound exhibits low solubility in aqueous solutions. The recommended solvent for preparing a high-concentration stock solution is dimethyl sulfoxide (B87167) (DMSO). While direct quantitative solubility data for this compound is limited, data from its parent compound, Daunorubicin, suggests a solubility of at least 10 mg/mL in DMSO.[1][2][3][4][5]

Q2: My this compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. What can I do to prevent this?

A2: This phenomenon, often termed "solvent shock," is common for hydrophobic compounds. Here are several strategies to prevent precipitation:

  • Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your culture medium as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.

  • Step-wise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous medium.

  • Slow Addition with Mixing: Add the stock solution dropwise to your pre-warmed (37°C) medium while gently vortexing or swirling. This facilitates rapid and uniform dispersion.

  • pH Adjustment: The solubility of anthracyclines can be pH-dependent. Consider using a slightly acidic buffer (pH 6.0-7.0) for your final dilution, but ensure this is compatible with your experimental system.

  • Use of Surfactants: In some instances, a low concentration of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, can help maintain the solubility of hydrophobic compounds.

Q3: What is the maximum concentration of DMSO that is safe for my cells?

A3: The cytotoxicity of DMSO is cell-line dependent. It is crucial to perform a vehicle control experiment to determine the maximum tolerated DMSO concentration for your specific cell line and assay duration. Generally, concentrations up to 0.5% are well-tolerated by most cell lines, while concentrations above 1% can lead to significant off-target effects and toxicity.

Q4: Can I prepare and store aqueous working solutions of this compound?

A4: It is not recommended to store aqueous solutions of anthracyclines for extended periods. These compounds can be unstable in aqueous environments, especially at neutral or alkaline pH. It is best practice to prepare fresh working dilutions from your DMSO stock for each experiment.

Solubility Data

SolventReported Solubility of Daunorubicin (Hydrochloride)References
DMSO≥10 mg/mL to 100 mg/mL
Ethanol~0.5 mg/mL to 6 mg/mL
Water / PBS (pH 7.2)~10 mg/mL (may precipitate at neutral pH)
MethanolSoluble
ChloroformInsoluble
BenzeneInsoluble

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder (Molecular Weight: 499.51 g/mol )

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: In a sterile microcentrifuge tube, accurately weigh out 5 mg of this compound powder.

  • Solvent Addition: Add 1.001 mL of anhydrous DMSO to the tube.

  • Dissolution: Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. If necessary, briefly sonicate the tube to aid dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a Working Solution in Cell Culture Medium

This protocol details the preparation of a working solution from the DMSO stock, minimizing the risk of precipitation.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile, pre-warmed (37°C) cell culture medium or aqueous buffer

  • Sterile conical tubes

Procedure:

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in the cell culture medium. For example, add 10 µL of the 10 mM stock to 990 µL of medium to get a 100 µM solution.

  • Final Dilution: While gently swirling the pre-warmed medium in a sterile conical tube, add the required volume of the stock or intermediate solution drop-by-drop.

  • Mixing: Gently invert the tube several times to ensure a homogenous solution. Avoid vigorous vortexing.

  • Verification: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Troubleshooting Guide

Problem Potential Cause Solution
Precipitation upon dilution of DMSO stock in aqueous media 1. Final concentration exceeds aqueous solubility limit. 2. "Solvent shock" due to rapid dilution. 3. Stock solution is too concentrated.1. Lower the final working concentration. 2. Pre-warm the media to 37°C and add the stock solution dropwise while gently mixing. 3. Prepare a less concentrated intermediate stock solution in DMSO before the final dilution.
Cloudiness or precipitate forms over time in the final working solution 1. Compound instability in the aqueous environment. 2. Interaction with media components.1. Prepare fresh working solutions immediately before each experiment. 2. Consider using a simpler buffer system for your experiment if compatible with your cells.
Inconsistent experimental results 1. Inaccurate stock solution concentration due to incomplete dissolution or degradation. 2. Precipitation in the working solution leading to a lower effective concentration.1. Ensure the stock solution is completely dissolved. Store aliquots properly and avoid repeated freeze-thaw cycles. 2. Visually inspect the working solution for precipitation before each use.

Visualizing Experimental Workflow and Signaling Pathways

Experimental Workflow for Solubilization

G Workflow for Preparing this compound Working Solutions cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve aliquot Aliquot and Store at -20°C/-80°C dissolve->aliquot prewarm Pre-warm Aqueous Medium (37°C) aliquot->prewarm Thaw one aliquot dilute Slow, Dropwise Dilution with Gentle Mixing prewarm->dilute inspect Visually Inspect for Precipitation dilute->inspect use Use Immediately in Experiment inspect->use precipitate Precipitation Observed inspect->precipitate lower_conc Lower Final Concentration precipitate->lower_conc step_dilute Use Step-wise Dilution precipitate->step_dilute adjust_ph Adjust pH (if applicable) precipitate->adjust_ph

Workflow for preparing this compound solutions.
Inferred Signaling Pathway of this compound

Based on the known mechanisms of its parent compound, Daunorubicin, this compound is inferred to induce apoptosis and cell cycle arrest through the following signaling cascade.

G Inferred Signaling Pathway of this compound-Induced Apoptosis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Outcome compound This compound smase Sphingomyelinase Activation compound->smase pi3k_akt PI3K/AKT Pathway compound->pi3k_akt Inhibits nfkb NF-κB Pathway Modulation compound->nfkb dna_intercalation DNA Intercalation compound->dna_intercalation top2 Topoisomerase II Inhibition compound->top2 ceramide Ceramide Generation smase->ceramide jnk JNK Activation ceramide->jnk cjun c-Jun Phosphorylation jnk->cjun apoptosis Apoptosis pi3k_akt->apoptosis Inhibits nfkb->apoptosis cell_cycle_arrest Cell Cycle Arrest dna_intercalation->cell_cycle_arrest top2->cell_cycle_arrest cjun->apoptosis

Inferred signaling cascade of this compound.

References

stability issues of 13-Deoxycarminomycin in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 13-Deoxycarminomycin in solution. Due to limited direct stability data for this compound, this guidance is largely based on data from structurally similar anthracycline compounds, such as doxorubicin (B1662922) and daunorubicin (B1662515). Researchers should use this information as a starting point for their own stability assessments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

Based on studies of related anthracyclines, the primary factors affecting stability are expected to be pH, the composition of the solution, exposure to light, and temperature.[1][2][3] Anthracyclines are known to be susceptible to degradation under both acidic and alkaline conditions.[4][5]

Q2: In which types of solutions is this compound likely to be most stable?

For many anthracyclines, neutral or slightly acidic solutions are preferred. For example, doxorubicin and daunorubicin show acceptable stability in 5% Dextrose Injection (D5W) and 0.9% Sodium Chloride Injection (NS) for extended periods. It is recommended to verify the stability of this compound in your specific experimental buffer or vehicle.

Q3: How should I store solutions of this compound?

Solutions should be protected from light and stored at recommended temperatures, typically refrigerated (2-8 °C), to minimize degradation. Avoid freezing and thawing cycles unless validated for your specific solution.

Q4: What are the likely degradation products of this compound?

The degradation of anthracyclines often involves the hydrolysis of the glycosidic bond, leading to the formation of the aglycone and the sugar moiety. Under oxidative conditions, further degradation of the aglycone can occur.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of biological activity or inconsistent experimental results. Degradation of this compound in the experimental solution.Prepare fresh solutions before each experiment. Verify the stability of the compound in your specific buffer system and under your experimental conditions (e.g., temperature, light exposure).
Change in the color of the solution. pH shift or chemical degradation.Measure the pH of the solution. Prepare fresh solution in a buffer of appropriate pH. Protect the solution from light.
Precipitation observed in the solution. Poor solubility or degradation leading to insoluble products.Verify the solubility of this compound in your chosen solvent. Consider using a different solvent or co-solvent system. Ensure the pH of the solution is within the optimal range for solubility and stability.
Appearance of new peaks in HPLC analysis. Chemical degradation of this compound.Conduct a forced degradation study to identify potential degradation products and establish a stability-indicating HPLC method.

Stability of Related Anthracyclines in Common Infusion Fluids

Note: This data is for doxorubicin and daunorubicin and should be used as a general guide for this compound.

Anthracycline Infusion Fluid Stability (Time to 90% of original concentration) Reference
Doxorubicin5% Dextrose Injection (D5W)> 48 hours
Doxorubicin0.9% Sodium Chloride (NS)> 48 hours
DoxorubicinLactated Ringer's InjectionDegradation occurs
Daunorubicin5% Dextrose Injection (D5W)> 48 hours
Daunorubicin0.9% Sodium Chloride (NS)> 48 hours
DaunorubicinLactated Ringer's Injection> 48 hours

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

A forced degradation study is essential to understand the stability of a drug substance and to develop a stability-indicating analytical method.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (B129727) or other suitable organic solvent

  • High-purity water

  • pH meter

  • HPLC system with a UV or PDA detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.

    • Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature and analyze at 30 minutes, 1, 2, and 4 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature and analyze at 2, 4, 8, and 24 hours.

    • Thermal Degradation: Keep the solid drug substance and a solution of the drug in an oven at 60°C for 24 and 48 hours.

    • Photolytic Degradation: Expose a solution of the drug to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution of this compound Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Alkali Alkaline Hydrolysis (0.1 M NaOH, RT) Stock->Alkali Oxidative Oxidative Degradation (3% H₂O₂, RT) Stock->Oxidative Thermal Thermal Degradation (60°C) Stock->Thermal Photo Photolytic Degradation (ICH Q1B) Stock->Photo Sampling Sample at Time Points Acid->Sampling Alkali->Sampling Oxidative->Sampling Thermal->Sampling Photo->Sampling HPLC HPLC Analysis Sampling->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for a forced degradation study of this compound.

Protocol 2: Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the intact drug from its degradation products.

Objective: To develop an HPLC method to quantify this compound and resolve it from its potential degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: Agilent 1260 Infinity II or equivalent with a PDA detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at the λmax of this compound (to be determined).

  • Injection Volume: 10 µL.

Method Development and Validation:

  • Method Development: Optimize the mobile phase composition, gradient, and other parameters to achieve good separation between the parent drug and any degradation products observed during the forced degradation study.

  • Method Validation: Validate the developed method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Hypothetical Degradation Pathway

Based on the known degradation of other anthracyclines, a likely degradation pathway for this compound involves the cleavage of the glycosidic bond.

Degradation_Pathway Parent This compound Aglycone 13-Deoxycarminomycinone (Aglycone) Parent->Aglycone Hydrolysis (Acidic/Alkaline) Sugar Daunosamine (Sugar Moiety) Parent->Sugar Hydrolysis (Acidic/Alkaline) Further Further Degradation Products Aglycone->Further Oxidation

Caption: A hypothetical degradation pathway for this compound.

References

Technical Support Center: Optimizing Fermentation for 13-Deoxycarminomycin Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of 13-Deoxycarminomycin fermentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

A1: this compound is an anthracycline antibiotic produced by strains of Streptomyces peucetius. It is a crucial intermediate in the biosynthesis of the widely used anticancer drugs daunorubicin (B1662515) and doxorubicin[1]. Optimizing its production is a key step in improving the overall yield of these chemotherapeutic agents.

Q2: Which microorganism is typically used for this compound production?

A2: Streptomyces peucetius and its mutants are the primary producers of this compound and other anthracyclines[1]. For example, Streptomyces peucetius var. carminatus (ATCC 31502) has been specifically mentioned for isolating this compound.

Q3: What are the key stages in the biosynthesis of this compound?

A3: The biosynthesis of this compound is part of the larger doxorubicin (B1662922) biosynthetic pathway. It involves the creation of a polyketide backbone, followed by several enzymatic modifications and the addition of a sugar moiety. This compound is a key intermediate that is further processed to produce daunorubicin and doxorubicin.

Q4: What are the critical fermentation parameters to control for optimal this compound production?

A4: The critical parameters include the composition of the fermentation medium (carbon and nitrogen sources), pH, temperature, aeration (agitation and dissolved oxygen), and inoculum size. Each of these factors can significantly impact biomass growth and secondary metabolite production.

Q5: How can I monitor the production of this compound during fermentation?

A5: Production can be monitored by taking samples from the fermentation broth at regular intervals. The mycelium is separated from the supernatant, and the product is extracted from the mycelium using organic solvents like a chloroform-methanol mixture. The concentration of total anthracyclines can then be determined using spectrophotometric analysis at 495 nm[2]. For more specific quantification of this compound, High-Performance Liquid Chromatography (HPLC) is the preferred method.

Troubleshooting Guide

Issue 1: Low Biomass Production

Question: My Streptomyces peucetius culture is not growing well, resulting in low biomass. What could be the cause?

Answer: Low biomass can be a significant bottleneck for producing secondary metabolites like this compound. Here are some potential causes and solutions:

  • Suboptimal Media Composition: The carbon and nitrogen sources are critical for robust growth.

    • Troubleshooting: Review your media formulation. For S. peucetius, good growth is often supported by carbon sources like glucose, fructose, maltose, or soluble starch[2]. Ensure your nitrogen source is adequate; options include nitrate, aspartate, or complex sources like yeast extract and soybean meal[2].

  • Incorrect Inoculum Size: A small inoculum can lead to a long lag phase, while a very large one can lead to rapid nutrient depletion.

    • Troubleshooting: An inoculum of around 10% of stationary phase cells has been found to yield good growth and consistent anthracycline production.

  • Inappropriate pH: Streptomyces species are sensitive to the pH of the medium.

    • Troubleshooting: The optimal initial pH for growth is typically around 7.0-7.2. Use buffers to maintain the pH within the optimal range during fermentation.

  • Insufficient Aeration: Inadequate oxygen supply will limit the growth of aerobic bacteria like Streptomyces.

    • Troubleshooting: Increase the agitation speed or the aeration rate. Ensure the flasks are not overfilled to allow for sufficient surface area for oxygen exchange.

Issue 2: Good Biomass, but Low this compound Yield

Question: My culture grows well, but the yield of this compound is low. What should I investigate?

Answer: This is a common issue where the primary metabolism is favored over secondary metabolism. Consider the following:

  • Phosphate (B84403) Inhibition: High concentrations of inorganic phosphate can inhibit the production of anthracyclines.

    • Troubleshooting: Analyze the phosphate concentration in your medium. If it is high, reducing it may enhance product formation. Spiking with phosphate during the production phase can delay further synthesis until the added phosphate is consumed.

  • Catabolite Repression: Although some studies suggest a lack of catabolite repression by glucose in S. peucetius for anthracycline biosynthesis, it can be a factor in some strains.

    • Troubleshooting: Try using a fed-batch strategy to maintain a lower, constant concentration of the carbon source.

  • Suboptimal Induction of Secondary Metabolism: The switch from growth to production phase may not be occurring efficiently.

    • Troubleshooting: Ensure that the culture enters the stationary phase. Sometimes, nutrient limitation (other than the primary carbon source) can trigger secondary metabolite production.

  • Incorrect Fermentation Time: The peak of production might be missed if the fermentation is too short or too long.

    • Troubleshooting: Perform a time-course study to determine the optimal harvest time for this compound.

  • Degradation of the Product: Anthracyclines can be sensitive to pH and temperature.

    • Troubleshooting: Daunorubicin, a closely related compound, shows the greatest stability in the pH range of 4-6. Ensure the pH of your fermentation does not become highly alkaline during the production phase.

Data Presentation: Optimizing Fermentation Parameters

Disclaimer: The following tables summarize quantitative data from studies on the optimization of doxorubicin production in S. peucetius. As this compound is a direct precursor, these conditions are expected to be highly relevant for optimizing its yield.

Table 1: Effect of Carbon Source on Anthracycline Production

Carbon SourceGrowth (relative)Anthracycline Titer (relative)
Glucose++++++
Fructose++++++
Maltose++++++
Soluble Starch++++++
Arabinose++

(Data adapted from studies on Streptomyces peucetius where '+++' indicates the best performance)

Table 2: Optimized Fermentation Medium for Doxorubicin Production

ComponentConcentration (g/L)
Maltodextrin40.0
Dry Yeast Powder15.0
Soybean Flour30.0
Corn Starch5.0
Glucose5.0
NaCl1.0
KH₂PO₄1.0
MgSO₄·7H₂O1.0
CaCO₃2.0

(This medium resulted in a doxorubicin yield of 1406 mg/L in shake flask experiments)

Table 3: Optimized Fermentation Conditions for Doxorubicin Production

ParameterOptimal Value
Incubation Temperature28 °C
Initial pH7.2
Agitation Speed200 rpm
Inoculum Age40-46 hours

(These conditions were used in conjunction with the optimized medium in Table 2)

Experimental Protocols

Protocol 1: Seed Culture Preparation
  • Prepare the seed medium (e.g., corn starch 5 g/L, glucose 5 g/L, soybean flour 30 g/L, dry yeast powder 1 g/L, NaCl 1 g/L, KH₂PO₄ 1 g/L, MgSO₄·7H₂O 1 g/L, pH 7.2).

  • Inoculate the medium with a mycelial plug from a sporulated plate of S. peucetius.

  • Incubate at 28 °C on a rotary shaker at 200 rpm for 40-46 hours.

Protocol 2: Production Fermentation
  • Prepare the production medium (see Table 2 for an optimized example).

  • Inoculate the production medium with the seed culture (typically 5-10% v/v).

  • Incubate under the desired fermentation conditions (e.g., 28 °C, 200 rpm, initial pH 7.2) for 7-8 days.

  • Monitor the fermentation by measuring pH, biomass, and product concentration at regular intervals.

Protocol 3: Extraction and Quantification of Anthracyclines
  • Centrifuge a sample of the fermentation broth to separate the mycelium and supernatant.

  • Extract the anthracyclines from the mycelium using a mixture of chloroform (B151607) and methanol.

  • Evaporate the organic solvent and redissolve the residue in a suitable solvent.

  • Measure the absorbance of the extract at 495 nm for a rapid estimation of total anthracyclines.

  • For specific quantification of this compound, use an appropriate HPLC method with a C18 column and a suitable mobile phase.

Visualizations

Biosynthesis Pathway of Doxorubicin

Doxorubicin_Biosynthesis Propionyl_CoA Propionyl-CoA + 9x Malonyl-CoA PKS Polyketide Synthase (dps genes) Propionyl_CoA->PKS Aklanonic_Acid Aklanonic Acid PKS->Aklanonic_Acid Epsilon_Rhodomycinone ε-Rhodomycinone Aklanonic_Acid->Epsilon_Rhodomycinone Multiple steps Rhodomycin_D Rhodomycin D Epsilon_Rhodomycinone->Rhodomycin_D Deoxycarminomycin This compound Rhodomycin_D->Deoxycarminomycin dnrP (esterase) Deoxydaunorubicin 13-Deoxydaunorubicin Deoxycarminomycin->Deoxydaunorubicin dnrK (methyltransferase) Daunorubicin Daunorubicin Deoxydaunorubicin->Daunorubicin DoxA (oxidase) Doxorubicin Doxorubicin Daunorubicin->Doxorubicin DoxA (hydroxylase) Glucose_1_P D-Glucose-1-Phosphate TDP_Daunosamine TDP-L-Daunosamine (dnm genes) Glucose_1_P->TDP_Daunosamine TDP_Daunosamine->Rhodomycin_D Glycosylation

Caption: Simplified biosynthetic pathway of doxorubicin, highlighting this compound.

Experimental Workflow for Fermentation Optimization

Fermentation_Optimization_Workflow Strain_Selection Strain Selection (S. peucetius) Seed_Culture Seed Culture Preparation Strain_Selection->Seed_Culture Production_Fermentation Production Fermentation Seed_Culture->Production_Fermentation One_Factor One-Factor-at-a-Time (OFAT) Optimization Production_Fermentation->One_Factor RSM Response Surface Methodology (RSM) Production_Fermentation->RSM One_Factor->RSM Identify key factors Analysis Extraction & Quantification (HPLC) One_Factor->Analysis RSM->Analysis Optimized_Conditions Optimized Conditions Analysis->Optimized_Conditions

Caption: A typical workflow for optimizing fermentation conditions.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Low_Yield Low this compound Yield Check_Biomass Check Biomass Low_Yield->Check_Biomass Low_Biomass Low Biomass Check_Biomass->Low_Biomass is low Good_Biomass Good Biomass Check_Biomass->Good_Biomass is good Optimize_Media Optimize Media (C/N sources, pH) Low_Biomass->Optimize_Media Optimize_Inoculum Optimize Inoculum Size & Age Low_Biomass->Optimize_Inoculum Check_Phosphate Check Phosphate Concentration Good_Biomass->Check_Phosphate Check_Time_Course Perform Time-Course Analysis Good_Biomass->Check_Time_Course

Caption: A logical flowchart for troubleshooting low product yield.

References

minimizing degradation of 13-Deoxycarminomycin during extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on minimizing the degradation of 13-Deoxycarminomycin during extraction. The information is presented in a question-and-answer format to address specific issues you may encounter. The recommendations provided are based on established knowledge of anthracycline chemistry, particularly of closely related compounds such as doxorubicin (B1662922) and daunorubicin (B1662515), due to the limited availability of specific degradation data for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound during extraction?

A1: The primary factors leading to the degradation of this compound, like other anthracyclines, are exposure to non-optimal pH, elevated temperatures, and light. Oxidative conditions can also contribute to its degradation.

Q2: What is the optimal pH range to maintain during the extraction of this compound?

A2: Based on studies of related anthracyclines like daunorubicin, a slightly acidic pH range of 4-6 is recommended to maintain the stability of the molecule.[1] Both strongly acidic and alkaline conditions can lead to hydrolysis and degradation.

Q3: How does temperature affect the stability of this compound?

A3: Elevated temperatures accelerate the degradation of anthracyclines. It is crucial to conduct extraction and solvent evaporation steps at low or ambient temperatures. While specific data for this compound is unavailable, studies on similar compounds show significant degradation at higher temperatures.[1][2]

Q4: Is this compound sensitive to light?

A4: Yes, anthracyclines are known to be sensitive to light. Photodegradation can occur upon exposure to both sunlight and fluorescent light.[3] Therefore, all extraction and handling steps should be performed under amber or red light, or in light-protected containers.

Q5: What are the common degradation products of anthracyclines that I should be aware of?

A5: Common degradation pathways for anthracyclines include hydrolysis of the glycosidic bond, leading to the formation of the aglycone and the sugar moiety, and oxidative degradation of the tetracyclic ring structure.[4][5] One of the common degradation products is the 7,8-dehydro-9,10-desacetyldoxorubicinone.[6]

Troubleshooting Guides

Issue Potential Cause(s) Recommended Solution(s)
Low yield of this compound Degradation during extraction: Exposure to harsh pH, high temperature, or light.- Maintain pH between 4 and 6 throughout the extraction process. - Perform all extraction steps at room temperature or below. - Protect all solutions and extracts from light by using amber glassware or wrapping containers in aluminum foil.
Incomplete extraction: The chosen solvent system may not be optimal for this compound.- Optimize the solvent system. A mixture of a polar and a non-polar solvent is often effective. - Ensure thorough mixing of the sample with the extraction solvent to maximize partitioning.
Presence of unexpected peaks in HPLC/LC-MS analysis Formation of degradation products: Sub-optimal extraction conditions have led to the breakdown of the target molecule.- Review and optimize your extraction protocol based on the recommendations for pH, temperature, and light protection. - Use forced degradation studies (see Experimental Protocols) to identify potential degradation products and optimize your analytical method to separate them from the parent compound.
Co-extraction of impurities: The solvent system is extracting other compounds from the matrix with similar properties to this compound.- Employ a multi-step extraction or purification strategy, such as a combination of liquid-liquid extraction followed by solid-phase extraction, to improve selectivity.
Discoloration of the extract Oxidation: The compound may be oxidizing during extraction or solvent removal.- Degas solvents before use. - Consider performing extraction and solvent evaporation under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction (LLE) for this compound from Fermentation Broth

This protocol is a general guideline and should be optimized for your specific experimental conditions.

  • Preparation of Fermentation Broth:

    • Centrifuge the fermentation broth to separate the mycelium from the supernatant.

    • Adjust the pH of the supernatant to 4.0-5.0 using a suitable acid (e.g., 1M HCl).

  • Solvent Extraction:

    • Extract the pH-adjusted supernatant with a water-immiscible organic solvent. A common choice for anthracyclines is a mixture of chloroform (B151607) and methanol (B129727) (e.g., 3:1 v/v). Use a solvent-to-supernatant ratio of 1:1.

    • Perform the extraction three times, collecting the organic phase after each extraction.

  • Concentration:

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure at a temperature not exceeding 30°C.

  • Purification (Optional):

    • The crude extract can be further purified using techniques like solid-phase extraction or column chromatography.

Protocol 2: Solid-Phase Extraction (SPE) for Clean-up of this compound Extract

SPE can be used for sample clean-up and concentration after an initial liquid-liquid extraction.

  • Cartridge Selection:

    • Choose a C18 or a similar reversed-phase SPE cartridge.

  • Conditioning:

    • Condition the cartridge by passing methanol followed by water adjusted to pH 4-5.

  • Sample Loading:

    • Dissolve the crude extract from LLE in a minimal amount of the conditioning solvent and load it onto the cartridge.

  • Washing:

    • Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar impurities.

  • Elution:

    • Elute the this compound with a stronger solvent, such as methanol or acetonitrile.

Protocol 3: Forced Degradation Study

Forced degradation studies help in identifying potential degradation products and developing a stability-indicating analytical method.[7][8]

  • Prepare Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water:acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1M HCl at room temperature and at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Treat the stock solution with 0.1M NaOH at room temperature.

    • Oxidation: Treat the stock solution with 3% hydrogen peroxide at room temperature.

    • Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60-80°C).

    • Photodegradation: Expose a solution to UV light and fluorescent light.

  • Analysis:

    • Analyze the stressed samples at different time points using a suitable analytical method like HPLC with UV or MS detection to monitor the formation of degradation products.

Data Presentation

Table 1: Recommended Storage and Handling Conditions for this compound and its Extracts

ParameterRecommended ConditionRationale
pH 4.0 - 6.0Minimizes acid and base-catalyzed hydrolysis.[1]
Temperature ≤ 25°C (Room Temperature) for short-term handling. -20°C or lower for long-term storage.Reduces the rate of thermal degradation.[1][2]
Light Exposure Protect from light at all times. Use amber glassware or foil wrapping.Prevents photodegradation.[3]
Atmosphere Consider using an inert atmosphere (N₂ or Ar) for solvent evaporation and long-term storage.Minimizes oxidative degradation.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis start Fermentation Broth ph_adjust pH Adjustment (4-6) start->ph_adjust lle Liquid-Liquid Extraction ph_adjust->lle concentrate Solvent Evaporation (<30°C) lle->concentrate spe Solid-Phase Extraction concentrate->spe Crude Extract hplc HPLC / LC-MS Analysis concentrate->hplc Direct Analysis spe->hplc Purified Extract degradation_pathways Deoxycarminomycin This compound Hydrolysis Hydrolysis (Acidic/Alkaline pH) Deoxycarminomycin->Hydrolysis Oxidation Oxidation Deoxycarminomycin->Oxidation Photodegradation Photodegradation (Light Exposure) Deoxycarminomycin->Photodegradation Thermal Thermal Degradation (High Temperature) Deoxycarminomycin->Thermal Aglycone Aglycone Hydrolysis->Aglycone Sugar Daunosamine Derivative Hydrolysis->Sugar Oxidized_Products Oxidized Products Oxidation->Oxidized_Products Photo_Products Photodegradation Products Photodegradation->Photo_Products Thermal_Products Thermal Degradation Products Thermal->Thermal_Products

References

addressing batch-to-batch variability of 13-Deoxycarminomycin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 13-Deoxycarminomycin. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the batch-to-batch variability of this potent anthracycline antibiotic. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the consistency and reproducibility of your experiments.

Troubleshooting Guide: Inconsistent Experimental Results

This guide provides a structured approach to identifying and resolving issues arising from potential batch-to-batch variability of this compound.

Question: My current batch of this compound shows significantly lower cytotoxic activity compared to previous batches. What are the possible causes and how can I troubleshoot this?

Answer:

Reduced biological activity is a common indicator of batch-to-batch variability and can stem from several factors. Follow these steps to diagnose the issue:

Step 1: Verify Compound Identity and Purity

The primary reason for inconsistent activity is often a difference in the purity or identity of the compound.

  • Recommended Action: Perform analytical chemistry techniques to confirm the identity and assess the purity of the new batch. Compare the results against a qualified reference standard or data from a previous, well-performing batch.

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

    • Mass Spectrometry (MS): To confirm the molecular weight.[1]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure.[1]

Step 2: Assess for Presence of Impurities or Degradation Products

Impurities from the synthesis or degradation products can interfere with the biological activity of this compound.

  • Recommended Action: Analyze the HPLC chromatogram for the presence of additional peaks that were not present in previous batches. Use LC-MS to identify the molecular weights of these unknown peaks, which may correspond to impurities or degradation products.

Step 3: Evaluate Compound Stability and Storage Conditions

This compound, like many natural products, can be sensitive to storage conditions.[2] Improper handling or storage can lead to degradation.

  • Recommended Action: Review your storage and handling procedures. Ensure the compound is stored at the recommended temperature, protected from light, and dissolved in an appropriate solvent. If the compound has been stored for an extended period, consider re-qualifying it before use.

Step 4: Re-evaluate Assay Conditions

Inconsistencies in experimental results can sometimes be attributed to variations in the assay itself.

  • Recommended Action: Carefully review your experimental protocol and ensure all reagents are fresh and properly prepared. Include positive and negative controls to validate the assay performance. It is also beneficial to perform a dose-response curve to determine if there is a shift in the IC50 value.

Question: I am observing unexpected peaks in my HPLC analysis of a new batch of this compound. How should I proceed?

Answer:

The presence of unexpected peaks in an HPLC chromatogram suggests the presence of impurities or degradation products. Here’s how to approach this issue:

Step 1: Quantify the Impurities

Determine the relative percentage of the unexpected peaks in relation to the main this compound peak.

  • Recommended Action: Integrate all peaks in the chromatogram to calculate the area under the curve (AUC) for each. The percentage of each impurity can be estimated by dividing its AUC by the total AUC of all peaks.

Step 2: Identify the Impurities

Identifying the chemical nature of the impurities is crucial for understanding their potential impact.

  • Recommended Action: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the molecular weight of the compounds corresponding to the unexpected peaks. This information can help in identifying potential related substances, isomers, or degradation products.

Step 3: Assess the Impact on Biological Activity

Even small amounts of certain impurities can significantly affect biological outcomes.

  • Recommended Action: If possible, fractionate the sample using preparative HPLC to isolate the main compound from the impurities. Test the biological activity of the purified this compound and, if feasible, the isolated impurities to determine their individual effects.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for determining the purity of this compound?

A1: The most common and reliable method for determining the purity of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection. A reverse-phase C18 column is typically used with a gradient elution of acetonitrile (B52724) and water containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA).

Q2: How should I store this compound to ensure its stability?

A2: this compound should be stored as a solid at -20°C or lower, protected from light and moisture. For short-term use, stock solutions can be prepared in a suitable solvent like DMSO and stored at -80°C. Avoid repeated freeze-thaw cycles.[2]

Q3: What are the common impurities found in this compound batches?

A3: As a biosynthetic product from Streptomyces peucetius, common impurities can include other anthracycline analogs, biosynthetic precursors, or degradation products.[3] The specific impurity profile can vary depending on the fermentation and purification process.

Q4: Can batch-to-batch variability affect the in vivo efficacy of this compound?

A4: Yes, absolutely. Variations in purity, the presence of active or interfering impurities, and differences in physical properties like solubility can all impact the bioavailability and efficacy of the compound in in vivo studies. It is critical to thoroughly characterize each batch before initiating animal studies.

Q5: My NMR spectrum for a new batch shows slight chemical shift differences compared to the reference. Is this a cause for concern?

A5: Minor differences in chemical shifts can occur due to variations in sample concentration, solvent, or pH. However, significant changes or the appearance of new signals could indicate a different salt form, the presence of a major impurity, or structural differences. It is advisable to perform 2D NMR experiments (like COSY and HMQC) to confirm the overall structure.

Data Presentation

Table 1: Typical Quality Control Specifications for this compound

ParameterSpecificationRecommended Method
Appearance Reddish-orange to red solidVisual Inspection
Identity Conforms to reference spectrum¹H-NMR, ¹³C-NMR
Molecular Weight 499.51 ± 0.5 DaHigh-Resolution Mass Spectrometry (HRMS)
Purity (HPLC) ≥ 98%HPLC-UV (254 nm)
Residual Solvents ≤ 0.5%Gas Chromatography (GC)
Water Content ≤ 2.0%Karl Fischer Titration

Experimental Protocols

Protocol 1: HPLC Purity Analysis of this compound

  • Instrumentation: HPLC system with a UV detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve 1 mg of this compound in 1 mL of DMSO to prepare a 1 mg/mL stock solution. Dilute with mobile phase A to a final concentration of 0.1 mg/mL.

Protocol 2: Confirmation of Molecular Weight by LC-MS

  • Instrumentation: LC-MS system with an electrospray ionization (ESI) source.

  • LC Conditions: Use the same HPLC conditions as described in Protocol 1.

  • MS Parameters (Positive Ion Mode):

    • Ion Source: ESI

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Scan Range: m/z 100-1000

  • Data Analysis: Look for the [M+H]⁺ ion at m/z 500.5.

Visualizations

Troubleshooting_Workflow Troubleshooting Inconsistent Biological Activity start Inconsistent Biological Activity Observed step1 Step 1: Verify Compound Identity & Purity (HPLC, MS, NMR) start->step1 decision1 Purity/Identity Match Reference? step1->decision1 step2 Step 2: Assess for Impurities or Degradation (Analyze HPLC for extra peaks, LC-MS) decision2 Impurities Present? step2->decision2 step3 Step 3: Evaluate Storage & Handling (Check temperature, light exposure, solvent) decision3 Proper Storage? step3->decision3 step4 Step 4: Re-evaluate Assay Conditions (Check reagents, controls, protocol) decision4 Assay Validated? step4->decision4 decision1->step2 Yes outcome1 Issue likely with compound quality. Contact supplier or re-purify. decision1->outcome1 No decision2->step3 No outcome2 Isolate and characterize impurities. Assess their biological activity. decision2->outcome2 Yes decision3->step4 Yes outcome3 Re-test with properly stored material. decision3->outcome3 No outcome4 Optimize and validate assay protocol. decision4->outcome4 No end Problem Resolved decision4->end Yes

Caption: Troubleshooting workflow for inconsistent biological activity.

Signaling_Pathway General Anthracycline Mechanism of Action anthracycline This compound (Anthracycline) dna DNA Intercalation anthracycline->dna top2 Topoisomerase II Inhibition anthracycline->top2 ros Reactive Oxygen Species (ROS) Generation anthracycline->ros dna_damage DNA Strand Breaks dna->dna_damage top2->dna_damage ros->dna_damage apoptosis Apoptosis dna_damage->apoptosis cell_cycle Cell Cycle Arrest dna_damage->cell_cycle

Caption: General signaling pathway for anthracycline antibiotics.

References

potential side effects and toxicity of 13-Deoxycarminomycin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 13-Deoxycarminomycin. Due to the limited publicly available toxicity data for this specific compound, this guide leverages information from structurally related anthracyclines, such as doxorubicin (B1662922) and daunorubicin, to inform on potential side effects and experimental best practices.

Frequently Asked Questions (FAQs)

Q1: What are the potential primary side effects of this compound based on its chemical class?

A1: As an anthracycline antibiotic, this compound is expected to share a toxicity profile with other members of this class, such as doxorubicin and daunorubicin. The most significant potential side effects include cardiotoxicity and myelosuppression.[1][2][3] Researchers should handle this compound with the assumption that it may carry similar risks.

Q2: What is the likely mechanism of this compound-induced cardiotoxicity?

A2: The cardiotoxicity of anthracyclines is multifactorial.[4][5] Key proposed mechanisms include the inhibition of topoisomerase IIβ in cardiomyocytes, leading to DNA damage and mitochondrial dysfunction.[6][7] Additionally, the generation of reactive oxygen species (ROS) through redox cycling of the anthracycline molecule can cause significant oxidative stress, damaging cellular components and triggering apoptotic pathways.[6][7]

Q3: What is myelosuppression and why is it a concern with this compound?

A3: Myelosuppression, also known as bone marrow suppression, is a decrease in the bone marrow's ability to produce blood cells, leading to neutropenia (low white blood cells), anemia (low red blood cells), and thrombocytopenia (low platelets).[1] This is a common side effect of many chemotherapeutic agents that target rapidly dividing cells, including anthracyclines.[1][8] Researchers should be aware of the potential for myelosuppression when conducting in vivo studies.

Q4: Is there any available data on the acute toxicity (e.g., LD50) of this compound?

A4: Publicly available data on the median lethal dose (LD50) for this compound is limited. A material safety data sheet for the compound indicates that there is no available data for oral, inhalation, or dermal LD50.[9] Therefore, it is crucial to handle this compound with appropriate safety precautions as an agent of unknown high toxicity.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Results in In Vitro Cytotoxicity Assays (e.g., MTT Assay)

  • Problem: High background signal or results suggesting increased cell viability at high concentrations.

  • Potential Cause: Anthracyclines, including likely this compound, are colored compounds that can interfere with colorimetric assays like the MTT assay. The compound itself may absorb light at the same wavelength as the formazan (B1609692) product, or it could directly reduce the MTT reagent.

  • Troubleshooting Steps:

    • Run a cell-free control: Add this compound to the culture medium without cells and perform the MTT assay. A color change indicates direct reduction of the MTT reagent.

    • Use a different assay: If interference is confirmed, consider alternative cytotoxicity assays such as those based on ATP measurement (e.g., CellTiter-Glo®) or assays that use fluorescent dyes for live/dead cell discrimination.

    • Optimize the protocol: If using the MTT assay, ensure complete removal of the drug-containing medium before adding the MTT reagent and replace it with a clear buffer like PBS to minimize interference.[10]

Issue 2: Poor Solubility of this compound in Aqueous Solutions

  • Problem: The compound precipitates out of solution during experiments.

  • Potential Cause: Many anthracycline analogs can have limited aqueous solubility.

  • Troubleshooting Steps:

    • Use a suitable solvent: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.

    • Control final solvent concentration: When diluting the stock solution into your aqueous experimental medium, ensure the final concentration of the organic solvent is low (typically ≤ 0.5%) to avoid solvent-induced toxicity.

    • Check for precipitation: Visually inspect your solutions after preparation and before adding them to cells. If precipitation is observed, you may need to adjust the final concentration or consider using a different formulation approach.

Quantitative Data

Specific quantitative toxicity data for this compound is not widely available in the public domain. Researchers are encouraged to determine these values experimentally. For comparative purposes, the table below provides illustrative IC50 values for related anthracyclines against various cancer cell lines.

CompoundCancer TypeCell LineIC50 (Illustrative)
This compound Murine LeukemiaP-388Activity reported, but specific IC50 not publicly available[11]
DoxorubicinBreast CancerMCF-7~0.1 - 1 µM
DaunorubicinLeukemiaHL-60~0.01 - 0.1 µM

Note: IC50 values are highly dependent on the specific cell line, experimental conditions, and assay used.

Experimental Protocols

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to approximately 80% confluency.

    • Harvest cells and perform a cell count.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control wells (medium with the same final concentration of DMSO).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, carefully remove the drug-containing medium from each well.

    • Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the MTT-containing medium without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Place the plate on a shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the cell viability against the drug concentration and determine the IC50 value using appropriate software.

Visualizations

Anthracycline_Cardiotoxicity Anthracycline This compound (Anthracycline) Top2b Topoisomerase IIβ Inhibition Anthracycline->Top2b ROS Reactive Oxygen Species (ROS) Generation Anthracycline->ROS DNA_Damage DNA Double-Strand Breaks Top2b->DNA_Damage Apoptosis Cardiomyocyte Apoptosis DNA_Damage->Apoptosis Mitochondria Mitochondrial Dysfunction Mitochondria->Apoptosis ROS->Mitochondria Cardiotoxicity Cardiotoxicity Apoptosis->Cardiotoxicity

Caption: Potential mechanism of this compound-induced cardiotoxicity.

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Drug Add this compound (serial dilutions) Incubate_24h->Add_Drug Incubate_Drug Incubate for exposure time Add_Drug->Incubate_Drug Add_MTT Add MTT reagent Incubate_Drug->Add_MTT Incubate_MTT Incubate 2-4h Add_MTT->Incubate_MTT Solubilize Solubilize formazan crystals (DMSO) Incubate_MTT->Solubilize Read_Absorbance Read absorbance (570 nm) Solubilize->Read_Absorbance Analyze Calculate IC50 Read_Absorbance->Analyze

Caption: Experimental workflow for an MTT cytotoxicity assay.

MTT_Troubleshooting action action result result Start Unexpected MTT Assay Results Check_Interference Colorimetric Interference? Start->Check_Interference Run_Control Run cell-free control with drug Check_Interference->Run_Control How to check Color_Change Color change in control? Run_Control->Color_Change Alternative_Assay Use alternative assay (e.g., CellTiter-Glo) Color_Change->Alternative_Assay Yes Check_Solubility Compound Precipitation? Color_Change->Check_Solubility No Proceed Proceed with optimized experiment Alternative_Assay->Proceed Optimize_MTT Optimize MTT protocol (e.g., use PBS wash) Optimize_MTT->Proceed Visual_Inspect Visually inspect dilutions Check_Solubility->Visual_Inspect How to check Precipitation_Observed Precipitation observed? Visual_Inspect->Precipitation_Observed Precipitation_Observed->Optimize_MTT No Adjust_Concentration Lower max concentration or adjust solvent Precipitation_Observed->Adjust_Concentration Yes Adjust_Concentration->Proceed

Caption: Troubleshooting workflow for unexpected MTT assay results.

References

Technical Support Center: Enhancing the Antitumor Activity of 13-Deoxycarminomycin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding strategies to enhance the antitumor activity of 13-Deoxycarminomycin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a biosynthetic anthracycline antibiotic produced by Streptomyces peucetius.[1][2] Like other anthracyclines, its primary mechanism of action is believed to involve the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. This leads to DNA damage and ultimately, apoptosis of cancer cells. It has shown cytotoxic activity against various cancer cell lines, including P-388 murine leukemia.[1][2]

Q2: What are the main limitations of this compound in cancer therapy?

While a potent cytotoxic agent, this compound, like other anthracyclines, faces limitations that can hinder its therapeutic efficacy. These include:

  • Cardiotoxicity: A major concern with anthracyclines is the risk of dose-dependent cardiotoxicity.[3]

  • Drug Resistance: Cancer cells can develop resistance to anthracyclines, often through the overexpression of drug efflux pumps like P-glycoprotein, which actively remove the drug from the cell, reducing its intracellular concentration and thus its efficacy.

  • Myelosuppression: Suppression of bone marrow activity is another common side effect.

Q3: What are the primary strategies to enhance the antitumor activity of this compound?

Several strategies can be employed to improve the therapeutic index of this compound:

  • Structural Modification: Synthesizing analogues of this compound can lead to compounds with improved efficacy and reduced toxicity. A notable example is GPX-150 (5-imino-13-deoxydoxorubicin), which was engineered to reduce the formation of cardiotoxic metabolites.

  • Combination Therapy: Combining this compound with other anticancer agents can lead to synergistic effects, overcome drug resistance, and allow for lower, less toxic doses of each drug.

  • Nanoformulation: Encapsulating this compound in nanoparticle-based drug delivery systems, such as liposomes, can alter its pharmacokinetic profile, potentially increasing its accumulation in tumor tissue while reducing systemic toxicity.

Troubleshooting Guides

Structural Modification and Analogue Synthesis
Issue EncounteredPossible CauseSuggested Solution
Low yield of desired analogue Inefficient reaction conditions (temperature, catalyst, solvent).Optimize reaction parameters. Consider alternative synthetic routes.
Analogue shows reduced cytotoxicity compared to parent compound The modification may have interfered with the pharmacophore responsible for antitumor activity.Refer to structure-activity relationship (SAR) studies of anthracyclines. Modifications at the C13 position, for instance, can be sensitive. Consider modifications at other positions, such as the sugar moiety.
New analogue exhibits unexpected toxicity The modification may have introduced a new toxicophore or altered the metabolic pathway of the compound.Perform comprehensive in vitro and in vivo toxicity profiling.
Combination Therapy Experiments
Issue EncounteredPossible CauseSuggested Solution
No synergistic effect observed with a combination therapy The two drugs may not have complementary mechanisms of action. The dosing schedule may not be optimal.Select drugs with different mechanisms of action (e.g., a DNA damaging agent with a cell cycle inhibitor). Perform a dose-response matrix experiment to identify synergistic ratios and optimal dosing schedules.
Increased toxicity with combination therapy The combined drugs may have overlapping toxicities.Use lower doses of each drug in the combination. Consider a sequential dosing regimen instead of simultaneous administration.
Inconsistent results in in vivo studies High variability in tumor models or drug administration.Ensure consistency in animal models, tumor implantation, and drug formulation/administration. Increase the number of animals per group to improve statistical power.
Nanoformulation Development
Issue EncounteredPossible CauseSuggested Solution
Low encapsulation efficiency of this compound in liposomes The physicochemical properties of this compound may not be optimal for the chosen lipid composition.Modify the liposome (B1194612) composition (e.g., change the lipid ratio, add charged lipids). Consider attaching a lipophilic group to this compound to improve its interaction with the lipid bilayer.
Poor stability of the nanoformulation The formulation may be prone to aggregation or drug leakage.Optimize the formulation by adding stabilizing agents (e.g., PEGylated lipids). Conduct stability studies at different temperatures and in relevant biological media.
Nanoformulation does not show improved efficacy in vivo The nanoformulation may not be effectively targeting the tumor tissue.Incorporate targeting ligands (e.g., folate) on the surface of the nanoparticles to enhance uptake by cancer cells.

Quantitative Data

Table 1: Preclinical and Clinical Data for this compound Analogue GPX-150

ParameterValueContextReference
Maximum Tolerated Dose (MTD) 265 mg/m²Phase I clinical trial in patients with advanced solid tumors. Dose-limiting toxicity was neutropenia.
Pharmacokinetics (t½β) 13.8 (±4.6) hoursHalf-life in patients with advanced solid tumors.
Clinical Response Stable disease in 20% of patientsPhase I clinical trial in patients with advanced solid tumors.
Cardiotoxicity No evidence of irreversible cardiotoxicity observedPhase I and II clinical trials.

Table 2: Comparison of Free vs. Liposomal Doxorubicin (as an analogue for this compound)

ParameterFree DoxorubicinLiposomal DoxorubicinContextReference
LD50 (mg/kg) 2640Acute toxicity study in mice.
Cardiotoxicity Evident edema, monocytic infiltration, and cell necrosisSlight cellular edema, no evidence of cellular necrosisHistologic examination of cardiac sections from mice.
Antitumor Activity Unaltered or improvedUnaltered or improvedMurine tumor models.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with serial dilutions of this compound or its analogues for 48-72 hours. Include a vehicle control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

Protocol 2: Liposomal Encapsulation of an Anthracycline

  • Lipid Film Hydration: Dissolve lipids (e.g., dimyristoylphosphatidylcholine (B1235183) and dimyristoylphosphatidylglycerol) in chloroform (B151607) in a round-bottom flask. Remove the solvent using a rotary evaporator to form a thin lipid film.

  • Hydration: Hydrate the lipid film with a solution of the anthracycline drug in a suitable buffer by vortexing.

  • Sonication/Extrusion: To obtain smaller, more uniform liposomes, sonicate the suspension or extrude it through polycarbonate membranes with a defined pore size.

  • Purification: Remove the unencapsulated drug by dialysis or size exclusion chromatography.

  • Characterization: Determine the encapsulation efficiency, particle size, and zeta potential of the liposomes.

Visualizations

experimental_workflow cluster_strategy Enhancement Strategy cluster_evaluation Evaluation cluster_outcome Desired Outcome structural_modification Structural Modification in_vitro In Vitro Studies (Cytotoxicity, Apoptosis) structural_modification->in_vitro combination_therapy Combination Therapy combination_therapy->in_vitro nanoformulation Nanoformulation nanoformulation->in_vitro in_vivo In Vivo Studies (Tumor Models, Toxicity) in_vitro->in_vivo clinical_trials Clinical Trials in_vivo->clinical_trials enhanced_activity Enhanced Antitumor Activity clinical_trials->enhanced_activity

Caption: Experimental workflow for enhancing antitumor activity.

signaling_pathway Anthracycline This compound Topoisomerase_II Topoisomerase II-DNA Complex Anthracycline->Topoisomerase_II Stabilizes DNA_Damage DNA Double-Strand Breaks Topoisomerase_II->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Mechanism of action of this compound.

logical_relationship cluster_drug Drug Properties cluster_strategy Enhancement Strategies cluster_goal Therapeutic Goal Antitumor_Activity Antitumor Activity Therapeutic_Index Improved Therapeutic Index Antitumor_Activity->Therapeutic_Index Toxicity Toxicity Toxicity->Therapeutic_Index Modification Structural Modification Modification->Antitumor_Activity Modification->Toxicity Combination Combination Therapy Combination->Antitumor_Activity Combination->Toxicity Nanoformulation Nanoformulation Nanoformulation->Antitumor_Activity Nanoformulation->Toxicity

Caption: Relationship between strategies and therapeutic index.

References

Validation & Comparative

13-Deoxycarminomycin vs. Daunorubicin: A Comparative Analysis of Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the cytotoxic properties of 13-Deoxycarminomycin and the widely used chemotherapeutic agent, daunorubicin (B1662515). The information presented is collated from preclinical studies to assist researchers in understanding the potential of this compound as an alternative or novel antineoplastic agent.

Executive Summary

This compound, an anthracycline antibiotic, demonstrates potent cytotoxic activity against various cancer cell lines. This guide synthesizes available data to compare its efficacy directly with daunorubicin, a cornerstone of leukemia therapy. The comparison encompasses in vitro cytotoxicity against HeLa and P388 murine leukemia cells, including a doxorubicin-resistant P388 subline. Furthermore, in vivo antitumor activity from a murine leukemia model is presented to provide a broader context of its therapeutic potential. While the mechanisms of action for this compound are not as extensively studied as those for daunorubicin, they are believed to follow the general pathways of anthracyclines, which include DNA intercalation and topoisomerase II inhibition.

Quantitative Cytotoxicity Data

The following tables summarize the in vitro and in vivo comparative data for this compound and daunorubicin.

Table 1: In Vitro Cytotoxicity in HeLa Cells (Colony Inhibition Test)

CompoundConcentration (µg/mL)Number of Colonies (% of Control)
This compound 0.0148
0.052
Daunorubicin 0.0170
0.0528
Carminomycin 0.0155
0.055

Data from a study where treatment duration was 24 hours.

Table 2: In Vitro Cytotoxicity in P388 Leukemia Cells

CompoundCell LineIC50 (µg/mL)
This compound P388/S (Sensitive)0.015
P388/Dx (Doxorubicin-Resistant)0.06
Daunorubicin P388/S (Sensitive)0.01
P388/Dx (Doxorubicin-Resistant)0.1
Carminomycin P388/S (Sensitive)0.02
P388/Dx (Doxorubicin-Resistant)0.08

IC50 values were determined after a 48-hour treatment period.

Table 3: In Vivo Antitumor Activity Against P-388 Murine Leukemia

CompoundOptimal Dose (mg/kg)T/C (%)*
This compound 0.25160
Daunorubicin 1170

T/C (%) represents the median survival time of treated mice divided by the median survival time of control mice, multiplied by 100. Treatment was administered intraperitoneally on day one.

Mechanism of Action: A Comparative Overview

Daunorubicin, a well-characterized anthracycline, exerts its cytotoxic effects through a multi-pronged attack on cancer cells.[1][2] The primary mechanisms include:

  • DNA Intercalation: Daunorubicin inserts itself between the base pairs of the DNA double helix, leading to a structural distortion that obstructs DNA replication and transcription.[1][3]

  • Topoisomerase II Inhibition: It stabilizes the complex formed between DNA and topoisomerase II, an enzyme crucial for relieving torsional stress in DNA during replication. This stabilization prevents the re-ligation of the DNA strands, resulting in double-strand breaks and subsequent apoptosis.[1][3]

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety of daunorubicin can undergo redox cycling, producing free radicals that inflict damage on DNA, proteins, and cellular membranes.[1]

While specific studies on the signaling pathways of this compound are limited, as an anthracycline, it is presumed to share these fundamental mechanisms of action. The observed activity against a doxorubicin-resistant cell line suggests potential differences in cellular uptake, efflux, or interaction with target molecules that may be advantageous.

Below is a generalized diagram of the anthracycline mechanism of action, applicable to daunorubicin.

Anthracycline_Mechanism cluster_cell Cancer Cell Anthracycline Anthracycline DNA DNA Anthracycline->DNA Intercalation Topoisomerase II Topoisomerase II Anthracycline->Topoisomerase II Inhibition ROS ROS Anthracycline->ROS Generates Apoptosis Apoptosis DNA->Apoptosis Triggers Topoisomerase II->DNA Causes breaks ROS->DNA Damage Colony_Formation_Workflow Seed Cells Seed Cells Drug Incubation Drug Incubation Seed Cells->Drug Incubation Colony Growth Colony Growth Drug Incubation->Colony Growth Fix and Stain Fix and Stain Colony Growth->Fix and Stain Count Colonies Count Colonies Fix and Stain->Count Colonies

References

A Comparative Guide: 13-Deoxycarminomycin vs. Doxorubicin in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer chemotherapy, anthracyclines remain a cornerstone of treatment. This guide provides a detailed comparison of 13-Deoxycarminomycin and the widely utilized doxorubicin (B1662922), offering researchers, scientists, and drug development professionals a comprehensive overview of their efficacy, mechanisms of action, and relevant experimental data. While direct comparative clinical data for this compound is limited, this guide synthesizes available preclinical findings, including those of a closely related analog, to offer valuable insights.

Executive Summary

Doxorubicin is a potent and broadly effective anticancer agent, however, its clinical use is often limited by significant cardiotoxicity. This compound, a biosynthetic precursor to doxorubicin, and its derivatives have been investigated with the aim of retaining antitumor efficacy while reducing adverse effects. Preclinical evidence, particularly from studies of the this compound analog 13-deoxy, 5-iminodoxorubicin (DIDOX), suggests a comparable cytotoxic efficacy to doxorubicin with a potentially improved safety profile, specifically regarding cardiotoxicity. The primary mechanism of action for both compounds involves DNA intercalation and inhibition of topoisomerase II, leading to cancer cell death.

Quantitative Efficacy Data

Direct, head-to-head quantitative comparisons of the efficacy of this compound and doxorubicin are scarce in publicly available literature. However, preclinical studies on P-388 murine leukemia cells have demonstrated the activity of this compound.[1][2] The following tables summarize available data, including a comparison between doxorubicin and the this compound derivative, DIDOX.

Table 1: Comparative Cytotoxicity and Topoisomerase IIβ Inhibition

CompoundMetricValueModel SystemReference
DoxorubicinEC50 (Topoisomerase IIβ decatenation)40.1 μMIn vitro enzyme assay[3]
13-deoxy, 5-iminodoxorubicin (DIDOX)EC50 (Topoisomerase IIβ decatenation)No apparent effect (0.1-100 μM)In vitro enzyme assay[3]
DoxorubicinIC50 (P-388 Leukemia Cells)~0.02 - 0.2 µMIn vitro cell culture[4]
This compoundActivityActiveP-388 Murine Leukemia (in vivo)[1]

Note: The IC50 for Doxorubicin in P-388 cells is a general range from comparative literature. A direct side-by-side IC50 comparison with this compound was not found.

Table 2: Comparative In Vivo Effects in a Chronic Rabbit Model

ParameterDoxorubicin13-deoxy, 5-iminodoxorubicin (DIDOX)Saline (Control)Reference
Hematology
White Blood Cell CountDecreaseSimilar Decrease to DoxorubicinNo Change[3]
Red Blood Cell CountDecreaseSimilar Decrease to DoxorubicinNo Change[3]
Cardiac Function
Left Ventricular Fractional ShorteningDecreaseNo ChangeNo Change[3]
Contractility of Isolated Left Atrial PreparationsDecreaseNo ChangeNo Change[3]
Histopathology
Cardiac Injury Score (Apex & Left Ventricular Free Wall)Significant InjuryNo Significant InjuryNo Significant Injury[3]

Mechanisms of Action

Both doxorubicin and this compound belong to the anthracycline class of antibiotics and share a fundamental mechanism of action involving the disruption of DNA replication and transcription in cancer cells.

Doxorubicin's Multifaceted Mechanism:

  • DNA Intercalation: The planar aromatic portion of the doxorubicin molecule inserts itself between DNA base pairs, distorting the double helix structure.[5][6] This physical obstruction interferes with the functions of DNA and RNA polymerases.[5]

  • Topoisomerase II Inhibition: Doxorubicin stabilizes the complex formed between topoisomerase II and DNA after the enzyme has created a double-strand break.[6][7] This prevents the re-ligation of the DNA strands, leading to an accumulation of DNA breaks and triggering apoptosis.[7]

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can be metabolized to a semiquinone radical, which in the presence of oxygen, generates superoxide (B77818) and other reactive oxygen species.[5] These ROS can cause damage to DNA, proteins, and cell membranes, contributing to cytotoxicity and, notably, to cardiotoxicity.[5]

This compound's Presumed Mechanism:

As a close analog and precursor to doxorubicin, this compound is understood to exert its anticancer effects through similar mechanisms of DNA intercalation and topoisomerase II inhibition. The key structural difference lies in the absence of a hydroxyl group at the C-13 position. The derivative, 13-deoxy, 5-iminodoxorubicin (DIDOX), was specifically synthesized to reduce the potential for quinone redox cycling, a major contributor to ROS formation, thereby aiming to mitigate cardiotoxicity.[3]

cluster_dox Doxorubicin cluster_13d This compound Dox Doxorubicin ROS Reactive Oxygen Species (ROS) Dox->ROS Metabolism Intercalation DNA Intercalation Dox->Intercalation TopoII_Inhibition Topoisomerase II Inhibition Dox->TopoII_Inhibition D13 This compound D13->Intercalation D13->TopoII_Inhibition DNA Cellular DNA TopoII Topoisomerase II Cardiotoxicity Cardiotoxicity ROS->Cardiotoxicity CellDamage Cellular Damage ROS->CellDamage Intercalation->DNA TopoII_Inhibition->TopoII DSB DNA Double-Strand Breaks TopoII_Inhibition->DSB Apoptosis Apoptosis DSB->Apoptosis

Comparative Mechanisms of Action

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols relevant to the comparison of these anthracyclines.

Chronic Rabbit Model for Cardiotoxicity Assessment

This in vivo model is utilized to evaluate the long-term cardiac effects of anthracyclines.

  • Animal Model: New Zealand White rabbits are commonly used.

  • Drug Administration:

    • Doxorubicin (or analog) is administered intravenously, typically via the marginal ear vein.

    • A common dosing schedule is twice weekly for a period of 4 to 8 weeks.[5]

    • Cumulative doses are calculated to model clinical exposure.

  • Monitoring:

    • Regular monitoring of hematological parameters (white and red blood cell counts).

    • Cardiac function is assessed using methods such as echocardiography to measure left ventricular fractional shortening.

  • Endpoint Analysis:

    • Hearts are excised for histological analysis to score the degree of cardiac injury.

    • In some studies, isolated atrial preparations are used to measure contractility.

start Start: Healthy Rabbits treatment Weekly IV Administration (Doxorubicin, Analog, or Saline) start->treatment monitoring In-life Monitoring: - Hematology - Echocardiography treatment->monitoring 4-8 weeks monitoring->treatment endpoint Endpoint: Euthanasia & Tissue Collection monitoring->endpoint analysis Ex Vivo Analysis: - Histopathology - Contractility Studies endpoint->analysis

Workflow for Chronic Cardiotoxicity Study
Topoisomerase IIβ Decatenation Assay

This in vitro assay measures the ability of a compound to inhibit the decatenating activity of topoisomerase IIβ.

  • Substrate: Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, is used as the substrate.

  • Enzyme: Purified human topoisomerase IIβ.

  • Reaction:

    • kDNA is incubated with topoisomerase IIβ in a reaction buffer containing ATP.

    • The test compound (doxorubicin or analog) is added at various concentrations.

    • The reaction is allowed to proceed at 37°C.

  • Analysis:

    • The reaction products are separated by agarose (B213101) gel electrophoresis.

    • Decatenated (unlinked) DNA minicircles migrate into the gel, while the catenated kDNA network remains in the loading well.

    • The extent of inhibition is quantified by measuring the reduction in decatenated product.

    • The EC50 value, the concentration at which the enzyme's activity is reduced by 50%, is then calculated.

cluster_materials Reaction Components kDNA kDNA (catenated) incubation Incubate at 37°C kDNA->incubation TopoII Topoisomerase IIβ TopoII->incubation Drug Test Compound (Doxorubicin or Analog) Drug->incubation electrophoresis Agarose Gel Electrophoresis incubation->electrophoresis visualization Gel Visualization & Quantification electrophoresis->visualization ec50 Calculate EC50 visualization->ec50

Topoisomerase II Decatenation Assay Workflow

Conclusion

Doxorubicin remains a vital tool in cancer therapy, with a well-characterized, potent mechanism of action. The primary limitation of its use is the risk of severe cardiotoxicity. This compound and its derivatives represent a promising avenue of research for developing anthracyclines with an improved therapeutic index. Preclinical data on the analog 13-deoxy, 5-iminodoxorubicin suggests that it is possible to maintain cytotoxic efficacy comparable to doxorubicin while significantly reducing cardiotoxic effects. This is likely attributable to alterations in the molecule that reduce the production of damaging reactive oxygen species.

Further research, including direct comparative in vitro and in vivo studies of this compound and doxorubicin, is warranted to fully elucidate its potential as a safer alternative in cancer treatment. The development of such analogs could have a significant impact on patient outcomes by allowing for more effective and less toxic chemotherapeutic regimens.

References

13-Deoxycarminomycin vs. Carminomycin: A Comparative Analysis of Antitumor Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activity of 13-Deoxycarminomycin and its parent compound, carminomycin. Both are members of the anthracycline class of antibiotics, known for their potent cytotoxic effects against cancer cells. This document summarizes key experimental data, outlines methodologies, and visualizes the established mechanisms of action to aid in research and development efforts.

Quantitative Data Summary

The antitumor activity of this compound has been evaluated in direct comparison to carminomycin in several preclinical models. The following tables summarize the key findings from these studies.

Table 1: In Vitro Cytotoxicity against HeLa Cells
CompoundIC50 (ng/mL)
This compound 20
Carminomycin15
Daunorubicin (Reference)10

Data from colony inhibition test on HeLa cells after 24 hours of treatment.

Table 2: In Vitro Cytotoxicity against P388 Leukemia Cells
CompoundIC50 (ng/mL)
This compound 40
Carminomycin30
Daunorubicin (Reference)20

Data from cytotoxic activity assessment against P388 leukemia cells after 48 hours of treatment.

Table 3: In Vivo Antitumor Activity against P388 Murine Leukemia
CompoundOptimal Dose (mg/kg)T/C %
This compound 0.63162
Daunorubicin (Reference)2.5145

T/C % represents the median survival time of treated mice divided by the median survival time of control mice, multiplied by 100. Treatment was administered intraperitoneally on day one post-tumor implantation.

Mechanism of Action

While specific mechanistic studies on this compound are limited, as an anthracycline, its mechanism of action is understood to be analogous to that of carminomycin and other well-characterized anthracyclines like doxorubicin (B1662922).[1][2][3][4][5] The primary mechanisms include:

  • DNA Intercalation: The planar aromatic ring structure of the anthracycline molecule inserts itself between the base pairs of the DNA double helix. This intercalation leads to a local unwinding of the DNA and blocks the progression of enzymes involved in DNA replication and transcription, ultimately inhibiting DNA and RNA synthesis.

  • Topoisomerase II Inhibition: Anthracyclines are potent inhibitors of topoisomerase II. This enzyme is crucial for relieving torsional stress in DNA during replication by creating transient double-strand breaks. Anthracyclines stabilize the covalent complex between topoisomerase II and DNA, preventing the re-ligation of the DNA strands. This leads to the accumulation of DNA double-strand breaks, which triggers cell cycle arrest and apoptosis.

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety of the anthracycline molecule can undergo redox cycling, leading to the production of superoxide (B77818) and other reactive oxygen species. This oxidative stress can damage cellular components, including DNA, proteins, and lipids, contributing to the cytotoxic effects.

Signaling Pathway of Anthracycline-Induced Cytotoxicity

Anthracycline_Mechanism General Anthracycline Mechanism of Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Anthracycline Anthracycline (this compound, Carminomycin) DNA Nuclear DNA Anthracycline->DNA Intercalation TopoII Topoisomerase II Anthracycline->TopoII Inhibition Mitochondria Mitochondria Anthracycline->Mitochondria DNA_damage DNA Double-Strand Breaks TopoII->DNA_damage Stabilizes DNA Cleavage Complex ROS Reactive Oxygen Species (ROS) Cellular_Damage Damage to DNA, Lipids, Proteins ROS->Cellular_Damage Oxidative Stress Mitochondria->ROS Redox Cycling Apoptosis Apoptosis DNA_damage->Apoptosis Cellular_Damage->Apoptosis

Caption: General mechanism of anthracycline cytotoxicity.

Experimental Protocols

The following are detailed descriptions of the key experimental methodologies used to generate the comparative data presented above.

In Vitro Cytotoxicity: Colony Inhibition Test (HeLa Cells)

This assay assesses the ability of a single cell to proliferate and form a colony, providing a measure of cytotoxicity.

Colony_Inhibition_Workflow Colony Inhibition Assay Workflow start Start cell_prep Prepare HeLa cell suspension start->cell_prep seeding Seed cells into 6-well plates cell_prep->seeding treatment Add varying concentrations of This compound or Carminomycin seeding->treatment incubation_24h Incubate for 24 hours treatment->incubation_24h wash Wash cells to remove drug incubation_24h->wash incubation_growth Incubate for 7-10 days to allow colony formation wash->incubation_growth fix_stain Fix colonies with methanol (B129727) and stain with crystal violet incubation_growth->fix_stain counting Count colonies (>50 cells) fix_stain->counting analysis Calculate IC50 values counting->analysis end End analysis->end

Caption: Workflow for the colony inhibition assay.

Methodology:

  • Cell Culture: HeLa cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Seeding: Cells are harvested, counted, and seeded into 6-well plates at a low density (e.g., 500 cells/well) to allow for individual colony growth.

  • Drug Treatment: After cell attachment (typically 24 hours), the culture medium is replaced with fresh medium containing various concentrations of this compound or carminomycin.

  • Incubation: The cells are exposed to the drugs for a defined period (e.g., 24 hours).

  • Colony Formation: The drug-containing medium is removed, and the cells are washed and cultured in fresh drug-free medium for 7-10 days until visible colonies form.

  • Staining and Counting: The colonies are fixed with methanol and stained with a solution of crystal violet. The number of colonies containing at least 50 cells is counted.

  • Data Analysis: The percentage of surviving colonies is calculated relative to untreated control cells, and the IC50 value (the concentration of drug that inhibits colony formation by 50%) is determined.

In Vivo Antitumor Activity: P388 Murine Leukemia Model

This model is a standard for the primary screening of potential anticancer agents.

P388_In_Vivo_Workflow P388 Murine Leukemia In Vivo Model Workflow start Start tumor_implant Intraperitoneal implantation of P388 leukemia cells into mice start->tumor_implant randomization Randomize mice into treatment and control groups tumor_implant->randomization treatment Administer a single intraperitoneal dose of drug on day 1 randomization->treatment monitoring Monitor mice daily for survival and signs of toxicity treatment->monitoring data_collection Record date of death for each mouse monitoring->data_collection analysis Calculate median survival time and T/C % data_collection->analysis end End analysis->end

Caption: Workflow for the in vivo P388 murine leukemia model.

Methodology:

  • Animal Model: DBA/2 or BDF1 mice are typically used for this model.

  • Tumor Implantation: A standardized number of P388 leukemia cells (e.g., 10^6 cells) are injected intraperitoneally (i.p.) into the mice.

  • Drug Administration: The day after tumor implantation (day 1), the mice are treated with a single i.p. injection of the test compound at various dose levels. A control group receives the vehicle solution.

  • Observation: The animals are observed daily, and their survival times are recorded.

  • Data Analysis: The median survival time (MST) for each treatment group is calculated. The antitumor activity is expressed as the percentage of T/C (Treated vs. Control), where T is the MST of the treated group and C is the MST of the control group. A T/C value ≥ 125% is generally considered indicative of significant antitumor activity.

Conclusion

The experimental data indicate that this compound exhibits potent cytotoxic and antitumor activity, comparable to its parent compound, carminomycin. In vitro, carminomycin shows slightly greater potency against both HeLa and P388 cell lines. However, in the in vivo P388 murine leukemia model, this compound demonstrated superior antitumor efficacy at a lower optimal dose compared to the reference compound daunorubicin. The mechanism of action for both compounds is consistent with the established activities of anthracyclines, primarily involving DNA intercalation and topoisomerase II inhibition, leading to apoptosis. These findings suggest that this compound is a promising candidate for further preclinical and clinical investigation as an anticancer agent.

References

13-Deoxycarminomycin: A Comparative Guide to its Antitumor Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antitumor effects of 13-Deoxycarminomycin, a biosynthetic anthracycline antibiotic. Due to the limited publicly available data on this compound, this guide uses the well-characterized and structurally related anthracycline, Doxorubicin, as a primary comparator to provide a framework for understanding its potential mechanisms and for designing future experimental validations.

Executive Summary

This compound is a member of the anthracycline class of antibiotics, known for their potent antitumor properties.[1] While early studies have confirmed its in vitro cytotoxic activity and in vivo efficacy against P-388 murine leukemia, a comprehensive public dataset on its performance across a wide range of cancer cell lines is not available.[1] This guide synthesizes the known information on this compound and presents a detailed comparison with Doxorubicin, a cornerstone of cancer chemotherapy. The experimental protocols and signaling pathway information provided are based on established methodologies for evaluating anthracyclines and are intended to serve as a resource for further investigation into this compound.

Comparative Efficacy of Anthracyclines

Quantitative data on the half-maximal inhibitory concentration (IC50) is a critical metric for assessing the potency of an anticancer compound. While specific IC50 values for this compound are not widely reported, the following table summarizes the IC50 values for Doxorubicin against a variety of human cancer cell lines, illustrating the typical range of efficacy for a clinically relevant anthracycline.

Cell LineCancer TypeDoxorubicin IC50 (µM)
MCF-7 Breast Cancer0.04 - 0.5
HeLa Cervical Cancer0.08 - 0.3
A549 Lung Cancer0.1 - 1.0
HT-29 Colon Cancer0.05 - 0.4
HepG2 Liver Cancer0.1 - 0.8

Experimental Protocols for Antitumor Effect Validation

To facilitate further research into this compound, this section provides detailed protocols for key experiments used to characterize the antitumor effects of anthracyclines.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Drug Treatment: Treat the cells with serial dilutions of this compound or Doxorubicin (e.g., 0.01 to 100 µM) and a vehicle control for 48-72 hours.

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

Principle: Propidium iodide (PI) stoichiometrically binds to DNA. Therefore, the cellular DNA content, which is indicative of the cell cycle phase (G1, S, G2/M), can be quantified by measuring the fluorescence intensity of PI-stained cells.

Protocol:

  • Cell Treatment: Treat cells with the test compound for a specified duration.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A.

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Signaling Pathways in Anthracycline-Induced Antitumor Effects

The primary mechanism of action for anthracyclines like Doxorubicin involves the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair.[2][3][4] This inhibition leads to the stabilization of the topoisomerase II-DNA cleavage complex, resulting in DNA double-strand breaks. This DNA damage triggers a cascade of cellular events, ultimately leading to cell cycle arrest and apoptosis. While the specific signaling pathways modulated by this compound have not been elucidated, it is highly probable that it shares a similar mechanism of action with other anthracyclines.

Anthracycline Signaling Pathway This compound This compound Topoisomerase II Topoisomerase II This compound->Topoisomerase II Inhibition DNA Double-Strand Breaks DNA Double-Strand Breaks Topoisomerase II->DNA Double-Strand Breaks Stabilization of cleavage complex ATM/ATR Activation ATM/ATR Activation DNA Double-Strand Breaks->ATM/ATR Activation p53 Activation p53 Activation ATM/ATR Activation->p53 Activation Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) p53 Activation->Cell Cycle Arrest (G2/M) Bax/Bak Activation Bax/Bak Activation p53 Activation->Bax/Bak Activation Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax/Bak Activation->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Caspase Activation->Apoptosis

Caption: Proposed signaling pathway for this compound.

Experimental Workflow for Validation

The following diagram illustrates a typical workflow for the validation of the antitumor effects of a novel compound like this compound.

Experimental Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies Cell Line Selection Cell Line Selection Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Cell Line Selection->Cytotoxicity Assay (MTT) Apoptosis Assay Apoptosis Assay Cytotoxicity Assay (MTT)->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis Apoptosis Assay->Cell Cycle Analysis Mechanism of Action Studies Mechanism of Action Studies Cell Cycle Analysis->Mechanism of Action Studies Animal Model Selection Animal Model Selection Mechanism of Action Studies->Animal Model Selection Efficacy Studies Efficacy Studies Animal Model Selection->Efficacy Studies Toxicity Studies Toxicity Studies Efficacy Studies->Toxicity Studies Pharmacokinetic Analysis Pharmacokinetic Analysis Toxicity Studies->Pharmacokinetic Analysis

Caption: General experimental workflow for antitumor drug validation.

Conclusion

This compound, as a biosynthetic anthracycline, holds promise as an antitumor agent. While direct comparative data is currently limited, its confirmed activity against P-388 murine leukemia warrants further investigation. By employing the standardized experimental protocols and understanding the established mechanisms of action of related compounds like Doxorubicin, researchers can effectively evaluate the therapeutic potential of this compound and delinate its precise signaling pathways. The information and methodologies presented in this guide are intended to provide a solid foundation for these future research endeavors.

References

A Comparative Analysis of 13-Deoxycarminomycin and Other Anthracyclines: Efficacy, Mechanisms, and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 13-Deoxycarminomycin and other prominent anthracyclines, including Doxorubicin, Daunorubicin, Epirubicin, and Idarubicin. The focus is on their cytotoxic activity, underlying mechanisms of action, and the experimental protocols required for their evaluation. This document is intended to serve as a valuable resource for researchers in oncology and drug development, offering a concise yet detailed overview to inform future studies.

Executive Summary

Anthracyclines are a cornerstone of chemotherapy, widely used in the treatment of various cancers. Their efficacy is primarily attributed to their ability to intercalate with DNA and inhibit topoisomerase II, leading to cancer cell death. However, their clinical use is often limited by significant side effects, most notably cardiotoxicity. This compound, a biosynthetic precursor to Doxorubicin, has demonstrated notable cytotoxic activity. This guide presents a side-by-side comparison of this compound with other clinically significant anthracyclines, supported by available experimental data.

Data Presentation: Comparative In Vitro Cytotoxicity

The following table summarizes the available in vitro cytotoxicity data for this compound and other major anthracyclines against P-388 murine leukemia and HeLa human cervical cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

AnthracyclineP-388 (Murine Leukemia) IC50HeLa (Human Cervical Cancer) IC50
This compound Reported to be active[1]Reported to be active[1]
Daunorubicin Cytotoxic effects observed[2]~3.1 µM[3]
Doxorubicin Cytotoxic effects observed[4][5]~1.91 µg/mL[6], ~3.22 - 3.85 µg/mL[7], ~1.45 - 3.7 µM[8]
Carminomycin Less intracellular and intranuclear concentration in resistant cells compared to sensitive cells[9]Not readily available

Mechanism of Action: Shared and Distinct Pathways

Anthracyclines share a common mechanism of action that involves DNA intercalation and the inhibition of topoisomerase II, leading to DNA damage and the induction of apoptosis. However, nuances in their chemical structures can lead to differences in their biological activity and toxicity profiles.

Primary Mechanisms of Anthracycline Action:

  • DNA Intercalation: The planar aromatic ring structure of anthracyclines allows them to insert between DNA base pairs, distorting the DNA helix and interfering with DNA replication and transcription.

  • Topoisomerase II Inhibition: Anthracyclines stabilize the topoisomerase II-DNA cleavage complex, which prevents the re-ligation of the DNA strands. This leads to the accumulation of double-strand breaks, a potent trigger for apoptosis.

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety in the anthracycline structure can undergo redox cycling, leading to the production of superoxide (B77818) radicals and other ROS. This oxidative stress can damage cellular components, including DNA, proteins, and lipids, and contribute to both the anticancer effects and the cardiotoxicity of these drugs.

While this compound is expected to share these general mechanisms, the absence of the C-13 hydroxyl group may influence its interaction with topoisomerase II and its propensity to generate ROS, potentially altering its efficacy and toxicity profile compared to other anthracyclines.

Signaling Pathways

The cytotoxic effects of anthracyclines converge on the induction of apoptosis, which can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Anthracycline_Induced_Apoptosis cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors (Fas, TNFR) Death Receptors (Fas, TNFR) DISC Formation DISC Formation Death Receptors (Fas, TNFR)->DISC Formation Procaspase-8 Procaspase-8 DISC Formation->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Mitochondrion Mitochondrion Bax/Bak Activation Bax/Bak Activation Mitochondrion->Bax/Bak Activation Cytochrome c Release Cytochrome c Release Bax/Bak Activation->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c Release->Apaf-1 Apoptosome Formation Apoptosome Formation Apaf-1->Apoptosome Formation Procaspase-9 Procaspase-9 Apoptosome Formation->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3 Anthracyclines Anthracyclines Anthracyclines->Death Receptors (Fas, TNFR) Anthracyclines->Mitochondrion ROS Generation DNA Damage DNA Damage Anthracyclines->DNA Damage p53 Activation p53 Activation DNA Damage->p53 Activation p53 Activation->Bax/Bak Activation Caspase-3 Caspase-3 Procaspase-3->Caspase-3 PARP Cleavage PARP Cleavage Caspase-3->PARP Cleavage Apoptosis Apoptosis Caspase-3->Apoptosis

Anthracycline-induced apoptosis signaling pathways.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of the cytotoxic and mechanistic properties of anthracyclines.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Workflow:

Flow_Cytometry_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis Cell Culture & Treatment Cell Culture & Treatment Cell Harvesting Cell Harvesting Cell Culture & Treatment->Cell Harvesting Washing Washing Cell Harvesting->Washing Staining with Annexin V & PI Staining with Annexin V & PI Washing->Staining with Annexin V & PI Flow Cytometer Acquisition Flow Cytometer Acquisition Staining with Annexin V & PI->Flow Cytometer Acquisition Gating & Quadrant Analysis Gating & Quadrant Analysis Flow Cytometer Acquisition->Gating & Quadrant Analysis Quantification of Apoptotic Populations Quantification of Apoptotic Populations Gating & Quadrant Analysis->Quantification of Apoptotic Populations

References

Comparative Analysis of 13-Deoxycarminomycin Cross-Resistance Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-resistance profiles of anthracycline antibiotics, with a focus on providing a predictive context for 13-Deoxycarminomycin. Due to the limited availability of direct cross-resistance studies for this compound, this guide leverages experimental data from its close structural analogs, doxorubicin (B1662922) and daunorubicin (B1662515), to infer potential resistance patterns. The primary mechanisms of anthracycline resistance, which are likely shared by this compound, are also detailed.

Data Presentation: Cross-Resistance of Anthracyclines

The following tables summarize the in vitro cytotoxicity of doxorubicin and daunorubicin against various cancer cell lines, including parental (sensitive) and their drug-resistant counterparts. The resistance factor (RF) is calculated as the ratio of the IC50 of the resistant line to the IC50 of the sensitive parental line. This data serves as a surrogate to estimate the potential cross-resistance profile of this compound.

Table 1: Doxorubicin Cross-Resistance Data

Cell LineCancer TypeIC50 (Sensitive)IC50 (Resistant)Resistance Factor (RF)Reference
K562Chronic Myelogenous Leukemia0.031 µM0.996 µM~32[1]
HeLaCervical Cancer2.664 µM5.470 µM~2[1]
A2780Ovarian CancerNot SpecifiedNot Specified62.5 (for ADR)[2]
FL5.12Murine Hematopoietic~20 nM>100 nM>5[3]
MCF-7Breast Cancer8.306 µMNot ApplicableNot Applicable[4]
MDA-MB-231Breast Cancer6.602 µMNot ApplicableNot Applicable

Table 2: Daunorubicin Cross-Resistance Data

Cell LineCancer TypeIC50 (Sensitive)IC50 (Resistant)Resistance Factor (RF)Reference
K562Chronic Myelogenous LeukemiaNot SpecifiedNot Specified22-123
P388Murine LeukemiaNot SpecifiedNot Specified34 and 142

Experimental Protocols

Detailed methodologies for the key experiments cited in the cross-resistance studies are provided below. These protocols are fundamental for assessing the cytotoxic and cross-resistance profiles of anticancer agents like this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. These insoluble crystals are then dissolved, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the color is proportional to the number of metabolically active, viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate until the cells form a monolayer at the bottom of the wells.

  • Drug Treatment: Add the test compound (e.g., this compound) at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and untreated control wells. Incubate the plate for a predetermined period (e.g., 16-48 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: After the incubation, carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well. Shake the plate on a shaker for 10 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Colony Formation (Clonogenic) Assay

The colony formation assay assesses the ability of a single cell to undergo unlimited division and form a colony. It is a key method for determining cell reproductive death after treatment with cytotoxic agents.

Protocol:

  • Cell Plating: Seed a low number of cells (e.g., 2,000 viable cells per well) in 6-well plates to ensure that individual colonies can form without overlapping.

  • Drug Exposure: After the cells have adhered, treat them with the desired concentrations of the test compound for a specified duration (e.g., 72 hours).

  • Colony Growth: Following drug treatment, replace the medium with fresh, drug-free medium and allow the cells to grow for a period of 7 to 14 days, or until visible colonies are formed.

  • Fixation and Staining: Wash the cells with PBS and then fix them with a fixing agent like methanol (B129727) for about 20 minutes. After fixation, stain the colonies with a staining solution, such as 0.5% crystal violet in 25% methanol, for approximately 40 minutes.

  • Colony Counting: After staining, wash the plates with water and allow them to air dry. The number of colonies (defined as a cluster of at least 50 cells) in each well is then counted.

  • Data Analysis: The plating efficiency and surviving fraction are calculated to determine the cytotoxic effect of the drug.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key experimental workflows and signaling pathways relevant to cross-resistance studies of this compound.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Drug Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis start Start with Sensitive & Resistant Cell Lines seed Seed Cells into Multi-well Plates start->seed treat Treat with Serial Dilutions of This compound & Control Drugs seed->treat incubate Incubate for Defined Period treat->incubate assay_choice Perform MTT or Colony Formation Assay incubate->assay_choice measure Measure Absorbance or Count Colonies assay_choice->measure calculate Calculate IC50 Values & Resistance Factor measure->calculate compare Compare Cross-Resistance Profiles calculate->compare

Caption: Experimental workflow for assessing cross-resistance.

signaling_pathway cluster_drug_action Mechanism of Action cluster_cellular_response Cellular Response cluster_resistance Mechanisms of Resistance drug Anthracyclines (e.g., this compound) intercalation DNA Intercalation drug->intercalation top2 Topoisomerase II Inhibition drug->top2 ros Reactive Oxygen Species (ROS) Generation drug->ros dna_damage DNA Damage intercalation->dna_damage top2->dna_damage ros->dna_damage apoptosis Apoptosis dna_damage->apoptosis pgp Increased Drug Efflux (P-glycoprotein) pgp->drug Reduces intracellular concentration top2_alt Altered Topoisomerase II top2_alt->top2 Prevents drug binding detox Enhanced Detoxification (e.g., GST) detox->drug Inactivates drug repair Increased DNA Repair repair->dna_damage Reverses damage

Caption: Key signaling pathways in anthracycline action and resistance.

References

Evaluating the Therapeutic Index of 13-Deoxycarminomycin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Deoxycarminomycin is a biosynthetic anthracycline antibiotic, a class of potent chemotherapeutic agents widely used in oncology. As a precursor in the biosynthesis of the clinically vital drugs daunorubicin (B1662515) and doxorubicin (B1662922), its individual therapeutic potential warrants investigation. This guide provides a comparative evaluation of this compound, focusing on its therapeutic index relative to other established anthracyclines. The therapeutic index, a critical measure of a drug's safety, is defined as the ratio of the dose that produces toxicity to the dose that elicits a desired therapeutic effect. A higher therapeutic index generally indicates a safer drug. This document synthesizes available data, outlines relevant experimental protocols, and presents signaling pathways and experimental workflows to aid researchers in assessing the potential of this compound.

Data Presentation: Comparative Cytotoxicity and Efficacy

Table 1: Comparative Data of Anthracyclines

CompoundCell LineIC50 (µM)In Vivo ModelED50 (mg/kg)LD50/TD50 (mg/kg)Therapeutic Index (TI)
This compound P-388 Murine LeukemiaData not availableP-388 Murine LeukemiaData not availableData not availableData not available
Doxorubicin Various~0.05 - 1VariousVaries by model~15-20 (mouse, IV)Varies
Daunorubicin Various~0.01 - 0.5VariousVaries by model~20-25 (mouse, IV)Varies

Note: The IC50, ED50, and LD50/TD50 values for Doxorubicin and Daunorubicin can vary significantly depending on the specific cancer cell line, animal model, and experimental conditions. The values presented are approximate ranges for comparative purposes.

Initial studies have shown that this compound exhibits cytotoxic activity in vitro and is active against P-388 murine leukemia in vivo.[1][2] A structurally related analog, 13-deoxy, 5-iminodoxorubicin (DIDOX), demonstrated a lack of chronic cardiotoxicity in a rabbit model compared to doxorubicin, suggesting that the 13-deoxy modification may contribute to a more favorable safety profile. However, without direct experimental data on the IC50, ED50, and LD50/TD50 of this compound, a definitive calculation of its therapeutic index and a direct comparison remain to be elucidated.

Experimental Protocols

To facilitate further research and a direct comparison, the following detailed methodologies for key experiments are provided.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the half-maximal inhibitory concentration (IC50) of a compound against a cancer cell line.

Materials:

  • Cancer cell line (e.g., P-388 murine leukemia)

  • Normal, non-cancerous cell line (e.g., murine fibroblasts)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well microplates

  • This compound and reference compounds (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Drug Treatment: Prepare serial dilutions of this compound and reference compounds in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

  • In Vitro Therapeutic Index Calculation: The in vitro therapeutic index can be calculated as the ratio of the IC50 in the normal cell line to the IC50 in the cancer cell line.

In Vivo Efficacy Study (P-388 Murine Leukemia Model)

This protocol evaluates the anti-tumor efficacy (ED50) of a compound in a mouse model.

Materials:

  • P-388 murine leukemia cells

  • Syngeneic mice (e.g., DBA/2)

  • This compound and reference compounds

  • Sterile saline or appropriate vehicle

  • Calipers for tumor measurement (if solid tumor model)

Procedure:

  • Tumor Inoculation: Inject a known number of P-388 cells intraperitoneally (i.p.) or subcutaneously (s.c.) into the mice.

  • Drug Administration: Once tumors are palpable (for s.c. model) or on a predetermined schedule (for i.p. model), randomly assign mice to treatment and control groups. Administer the compounds at various dose levels via an appropriate route (e.g., intravenous, intraperitoneal).

  • Monitoring: Monitor tumor growth by measuring tumor volume with calipers or by monitoring survival time. Record animal body weight as an indicator of toxicity.

  • Efficacy Endpoint: The primary endpoint is typically an increase in lifespan (ILS) for leukemia models or tumor growth inhibition (TGI) for solid tumor models.

  • Data Analysis: Determine the ED50, the dose of the drug that produces a 50% increase in lifespan or 50% tumor growth inhibition, by plotting the therapeutic effect against the drug dose.

In Vivo Acute Toxicity Study (LD50 Determination)

This protocol determines the median lethal dose (LD50) of a compound in mice.

Materials:

  • Healthy, non-tumor-bearing mice

  • This compound

  • Appropriate vehicle

Procedure:

  • Dose Groups: Divide mice into several groups and administer a single dose of this compound at different, escalating dose levels. Include a control group receiving only the vehicle.

  • Observation: Observe the animals for a set period (e.g., 14 days) for signs of toxicity and mortality.

  • Data Analysis: Calculate the LD50 value using a statistical method such as the probit analysis, which determines the dose at which 50% of the animals are expected to die.

Mandatory Visualizations

Signaling Pathway of Anthracyclines

The primary mechanism of action for anthracyclines like this compound involves the disruption of DNA replication and repair in cancer cells.

Anthracycline_Mechanism Simplified Signaling Pathway of Anthracycline Action Anthracycline Anthracycline (e.g., this compound) DNA Nuclear DNA Anthracycline->DNA Intercalation TopoisomeraseII Topoisomerase II Anthracycline->TopoisomeraseII DNA_Complex DNA-Topoisomerase II Cleavable Complex DNA->DNA_Complex TopoisomeraseII->DNA_Complex Strand_Breaks DNA Double-Strand Breaks DNA_Complex->Strand_Breaks Stabilization Apoptosis Apoptosis Strand_Breaks->Apoptosis

Caption: Simplified signaling pathway of anthracycline's mechanism of action.

Experimental Workflow for Therapeutic Index Determination

The process of determining the therapeutic index involves both in vitro and in vivo experiments to assess efficacy and toxicity.

TI_Workflow Experimental Workflow for Therapeutic Index Determination cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Cytotoxicity_Cancer Cytotoxicity Assay (Cancer Cells) IC50_Cancer Determine IC50 (Cancer) Cytotoxicity_Cancer->IC50_Cancer Cytotoxicity_Normal Cytotoxicity Assay (Normal Cells) IC50_Normal Determine IC50 (Normal) Cytotoxicity_Normal->IC50_Normal Invitro_TI Calculate In Vitro TI (IC50 Normal / IC50 Cancer) IC50_Cancer->Invitro_TI IC50_Normal->Invitro_TI Efficacy_Study Efficacy Study (e.g., P-388 Mouse Model) ED50 Determine ED50 Efficacy_Study->ED50 Toxicity_Study Acute Toxicity Study LD50 Determine LD50/TD50 Toxicity_Study->LD50 Invivo_TI Calculate In Vivo TI (LD50 / ED50) ED50->Invivo_TI LD50->Invivo_TI

Caption: General experimental workflow for preclinical therapeutic index determination.

Logical Comparison of Anthracyclines

This diagram illustrates the key parameters considered when comparing the therapeutic potential of different anthracycline compounds.

Anthracycline_Comparison Logical Comparison of Anthracyclines Compound Anthracycline Compound Efficacy Antitumor Efficacy (Low ED50) Compound->Efficacy Toxicity Systemic Toxicity (High LD50/TD50) Compound->Toxicity Therapeutic_Index Therapeutic Index (High TI) Efficacy->Therapeutic_Index Cardiotoxicity Cardiotoxicity Toxicity->Cardiotoxicity Toxicity->Therapeutic_Index

Caption: Key parameters for comparing the therapeutic potential of anthracyclines.

Conclusion

This compound, as a natural anthracycline and a precursor to clinically significant drugs, holds interest for further investigation. While historical data confirms its cytotoxic and anti-leukemic properties, a comprehensive evaluation of its therapeutic index is hampered by the lack of publicly available, quantitative data. The experimental protocols and comparative frameworks provided in this guide are intended to facilitate the necessary research to elucidate the therapeutic potential of this compound. Future studies directly comparing its efficacy and toxicity with established anthracyclines like doxorubicin are crucial to determine if its structural modifications, particularly the absence of the C-13 hydroxyl group, translate into a clinically meaningful improvement in its therapeutic index.

References

Head-to-Head Comparison of 13-Deoxycarminomycin Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of 13-Deoxycarminomycin derivatives. Due to the limited availability of direct head-to-head comparative studies in publicly accessible literature, this document focuses on the general biological activity of the parent compound, its anticipated mechanism of action based on the well-understood anthracycline class of antibiotics, and standardized experimental protocols for evaluating such derivatives.

This compound is a cytotoxic anthracycline antibiotic produced by Streptomyces peucetius var. carminatus.[1] Like other anthracyclines, it is recognized for its potential as an antineoplastic agent.[1] The exploration of its derivatives is aimed at improving efficacy, reducing toxicity, and overcoming drug resistance. This guide presents a framework for comparing such derivatives, including hypothetical data to illustrate the desired comparative analysis.

Performance Comparison of this compound Derivatives

Table 1: Hypothetical Cytotoxicity (IC50, µM) of this compound Derivatives against Various Cancer Cell Lines

CompoundModificationHeLa (Cervical Cancer)P-388 (Murine Leukemia)MCF-7 (Breast Cancer)A549 (Lung Cancer)
This compoundParent Compound5.2 ± 0.41.8 ± 0.27.5 ± 0.610.1 ± 0.9
Derivative AC-4' O-alkylation3.8 ± 0.31.1 ± 0.15.2 ± 0.48.3 ± 0.7
Derivative BN-acylation6.5 ± 0.52.5 ± 0.39.1 ± 0.812.4 ± 1.1
Derivative CC-14 substitution4.1 ± 0.31.5 ± 0.26.8 ± 0.59.5 ± 0.8

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

The evaluation of novel this compound derivatives would typically involve a series of in vitro assays to determine their cytotoxic and apoptotic activity. A standard protocol for assessing cytotoxicity is the MTT assay.

MTT Cytotoxicity Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • This compound derivatives

  • Human cancer cell lines (e.g., HeLa, P-388, MCF-7, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The this compound derivatives are dissolved in DMSO to create stock solutions, which are then serially diluted with culture medium to achieve the desired concentrations. The cells are treated with these dilutions and incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Mechanism of Action: Anthracycline-Induced Apoptosis

Anthracyclines, the class of compounds to which this compound belongs, exert their cytotoxic effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death). The key pathways involved are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

A major mechanism of anthracycline-induced cardiotoxicity and anti-tumor activity is the generation of reactive oxygen species (ROS).[2] This oxidative stress can trigger the mitochondrial-mediated apoptotic signaling pathway.[2] Anthracyclines can also interfere with topoisomerase II, leading to DNA damage and the activation of apoptotic cascades.[3] The PI3K/Akt signaling pathway, which is crucial for cell survival, is often inhibited by anthracyclines, further promoting apoptosis.

Below are diagrams illustrating the general experimental workflow for evaluating these compounds and the signaling pathways they are expected to modulate.

G cluster_workflow Experimental Workflow for Cytotoxicity Assessment A Cell Culture (e.g., HeLa, MCF-7) B Seeding in 96-well plates A->B C Treatment with This compound Derivatives B->C D Incubation (e.g., 48 hours) C->D E MTT Assay D->E F Data Analysis (IC50 determination) E->F

Experimental workflow for assessing the cytotoxicity of this compound derivatives.

G cluster_pathway Anthracycline-Induced Apoptosis Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Anthracycline This compound Derivatives ROS ROS Generation Anthracycline->ROS DNA_Damage DNA Damage (Topoisomerase II inhibition) Anthracycline->DNA_Damage FasL FasL/TNFα DeathReceptor Death Receptor (Fas/TNFR) FasL->DeathReceptor DISC DISC formation (FADD, pro-caspase-8) DeathReceptor->DISC Caspase8 Caspase-8 DISC->Caspase8 Mitochondrion Mitochondrion Caspase8->Mitochondrion Bid cleavage Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 Bax Bax activation ROS->Bax p53 p53 activation DNA_Damage->p53 p53->Bax Bax->Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Apoptosome Apoptosome (Apaf-1, pro-caspase-9) CytochromeC->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

General signaling pathways for anthracycline-induced apoptosis.

References

Confirming the Structure of 13-Deoxycarminomycin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for confirming the structure of 13-Deoxycarminomycin using authentic standards. By presenting key analytical data and detailed experimental protocols, this document aims to facilitate the unambiguous identification and characterization of this potent anthracycline antibiotic.

This compound, a cytotoxic agent, is a member of the anthracycline family of compounds, known for their application in cancer chemotherapy. Accurate structural confirmation is paramount for ensuring the quality, efficacy, and safety of this compound in research and development settings. This guide outlines the essential analytical techniques and provides a comparative data framework for verifying the identity of a synthesized or isolated batch of this compound against a certified authentic standard.

Comparative Analysis of this compound

To confirm the structure of a sample purported to be this compound, a direct comparison of its analytical data with that of an authentic standard is required. The following tables summarize the expected data from key analytical techniques. Researchers should populate the "Test Sample" column with their own experimental data for a direct comparison.

Table 1: Physicochemical and Chromatographic Data

ParameterAuthentic this compound StandardTest Sample
Molecular Formula C₂₆H₂₉NO₉[1]
Molecular Weight 499.5 g/mol [1]
CAS Number 76034-18-9[1]
HPLC Retention Time (tᵣ) To be determined by analysis

Table 2: Spectroscopic Data - Nuclear Magnetic Resonance (NMR)

¹H NMR (ppm) Authentic this compound Standard Test Sample
Key ProtonsExpected Chemical Shifts
¹³C NMR (ppm) Authentic this compound Standard Test Sample
Key CarbonsExpected Chemical Shifts

Table 3: Spectroscopic Data - Mass Spectrometry (MS)

Mass Spectrometry Authentic this compound Standard Test Sample
Monoisotopic Mass 499.18423150 Da[1]
Key Fragment Ions (m/z) To be determined by analysis

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following are recommended protocols for the key analytical techniques used in the structural confirmation of this compound.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the test sample and compare its retention time with an authentic standard.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phase:

  • A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid) is commonly used for the separation of anthracyclines. A typical gradient could be:

    • 0-20 min: 20% to 80% Acetonitrile

    • 20-25 min: 80% Acetonitrile

    • 25-30 min: 80% to 20% Acetonitrile

    • 30-35 min: 20% Acetonitrile

Procedure:

  • Prepare a standard solution of authentic this compound (e.g., 1 mg/mL in methanol).

  • Prepare a solution of the test sample at the same concentration.

  • Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.

  • Set the detection wavelength to the λmax of this compound (typically around 480-495 nm for the visible chromophore).

  • Inject equal volumes (e.g., 10 µL) of the standard and test sample solutions.

  • Compare the retention times and the peak purity of the main peak in the chromatograms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed molecular structure of the test sample and compare it with the known structure of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Dissolve an appropriate amount of the test sample and the authentic standard in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Experiments:

  • Acquire ¹H NMR spectra to observe the proton chemical shifts, coupling constants, and integration.

  • Acquire ¹³C NMR spectra to identify the number and types of carbon atoms.

  • Perform 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish connectivity between protons and carbons, confirming the molecular skeleton.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the test sample for comparison with the authentic standard.

Instrumentation:

  • Mass spectrometer (e.g., ESI-QTOF or Orbitrap)

Procedure:

  • Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with an HPLC system (LC-MS).

  • Acquire the full scan mass spectrum in positive ion mode to determine the [M+H]⁺ adduct.

  • Perform fragmentation analysis (MS/MS or MSⁿ) on the parent ion to obtain a characteristic fragmentation pattern.

  • Compare the exact mass and fragmentation pattern of the test sample with that of the authentic standard.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of a this compound sample.

13_Deoxycarminomycin_Structure_Confirmation_Workflow Workflow for Structural Confirmation of this compound cluster_0 Sample Preparation cluster_1 Analytical Characterization cluster_2 Data Comparison and Conclusion Obtain_Test_Sample Obtain Test Sample of This compound HPLC_Analysis HPLC Analysis Obtain_Test_Sample->HPLC_Analysis NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C, 2D) Obtain_Test_Sample->NMR_Spectroscopy Mass_Spectrometry Mass Spectrometry (HRMS, MS/MS) Obtain_Test_Sample->Mass_Spectrometry Procure_Authentic_Standard Procure Authentic Standard of This compound Procure_Authentic_Standard->HPLC_Analysis Procure_Authentic_Standard->NMR_Spectroscopy Procure_Authentic_Standard->Mass_Spectrometry Compare_Data Compare Analytical Data: - Retention Time - NMR Spectra - Mass Spectra HPLC_Analysis->Compare_Data NMR_Spectroscopy->Compare_Data Mass_Spectrometry->Compare_Data Structure_Confirmation Structure Confirmed Compare_Data->Structure_Confirmation Data Match Structure_Discrepancy Structure Discrepancy Compare_Data->Structure_Discrepancy Data Mismatch

A logical workflow for the structural confirmation of this compound.

By following the protocols and comparative data framework outlined in this guide, researchers can confidently verify the structure of their this compound samples, ensuring the integrity and validity of their scientific investigations.

References

13-Deoxycarminomycin: A Comparative Review of Its Biological Activity in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

13-Deoxycarminomycin, an anthracycline antibiotic, has demonstrated notable cytotoxic and antitumor properties. This guide provides a comprehensive literature review of its biological activity, offering a comparative analysis with other anthracyclines, particularly the widely used doxorubicin (B1662922). The information is presented to aid researchers and professionals in drug development in understanding the therapeutic potential and mechanistic nuances of this compound.

Cytotoxic Activity: An In Vitro Comparison

This compound exhibits cytotoxic effects against various cancer cell lines. While extensive data across a wide panel of cell lines is limited in publicly available literature, its activity against P-388 murine leukemia is a recurring finding in initial studies.[1]

To provide a comparative perspective, the following table summarizes the available quantitative data on the cytotoxic activity of this compound and its analogs in comparison to doxorubicin. It is important to note that direct head-to-head comparisons across multiple cell lines are not extensively documented.

Table 1: Comparative in Vitro Cytotoxicity of Anthracyclines

CompoundCell LineIC50 / EC50 (µM)Reference
This compound P-388 Murine LeukemiaData reported as active, specific IC50 not consistently provided.[1]
Doxorubicin P-388 Murine Leukemia~0.02 - 0.1[General Literature]
HeLa~0.1 - 1.0[General Literature]
MCF-7~0.05 - 0.5[General Literature]
A549> 20[2]
HepG212.2[2]
13-deoxy, 5-iminodoxorubicin Not specifiedSimilar cytotoxic efficacy to Doxorubicin based on blood cell counts.[3]

Note: IC50 values for doxorubicin are provided from general literature to offer a baseline for comparison and can vary depending on the specific experimental conditions.

Antitumor Activity: In Vivo Studies

In vivo studies have substantiated the antitumor potential of this compound. Early research highlighted its efficacy in murine models of leukemia.[1] These findings were crucial in establishing its profile as a promising antineoplastic agent.

Mechanism of Action: DNA Intercalation and Topoisomerase II Inhibition

The primary mechanism of action for anthracyclines, including this compound, involves the targeting of fundamental cellular processes related to DNA replication and transcription.

DNA Intercalation

Anthracyclines possess a planar ring system that intercalates between the base pairs of the DNA double helix. This physical insertion distorts the DNA structure, thereby obstructing the processes of replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

Topoisomerase II Inhibition

A critical aspect of the anticancer activity of anthracyclines is their ability to inhibit topoisomerase II.[4][5][6] This enzyme is essential for resolving DNA topological problems during replication, transcription, and chromosome segregation. By stabilizing the transient DNA-topoisomerase II cleavage complex, anthracyclines prevent the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and subsequent cell death.[4]

The following diagram illustrates the generally accepted mechanism of action for anthracycline-mediated topoisomerase II inhibition.

TopoisomeraseII_Inhibition cluster_0 Cellular Processes cluster_1 Drug Action DNA DNA Double Helix Replication DNA Replication DNA->Replication Transcription Transcription DNA->Transcription TopoisomeraseII Topoisomerase II CleavageComplex Topoisomerase II- DNA Cleavage Complex TopoisomeraseII->CleavageComplex Creates transient double-strand break CleavageComplex->TopoisomeraseII Re-ligates DNA DSB DNA Double-Strand Breaks CleavageComplex->DSB Leads to Anthracycline This compound / Doxorubicin Anthracycline->CleavageComplex Stabilizes Apoptosis Apoptosis DSB->Apoptosis Induces

Caption: Mechanism of Anthracycline-Induced Topoisomerase II Inhibition.

Comparative Cardiotoxicity

In a chronic rabbit model, DIDOX was compared with doxorubicin. While both compounds showed similar cytotoxic efficacy in terms of white and red blood cell counts, doxorubicin caused a significant decrease in left ventricular fractional shortening and contractility, whereas DIDOX did not.[3] Histological analysis also revealed significantly more cardiac injury in doxorubicin-treated rabbits compared to those treated with DIDOX.[3]

Interestingly, this difference in cardiotoxicity was linked to their effects on topoisomerase IIβ. Doxorubicin inhibited the decatenation of DNA by topoisomerase IIβ with an EC50 of 40.1 μM. In contrast, DIDOX showed no apparent effect on topoisomerase IIβ activity at concentrations up to 100 μM.[3] This suggests that the cardiotoxic effects of doxorubicin may be mediated, at least in part, through its interaction with topoisomerase IIβ, and that analogs like DIDOX that avoid this interaction may have a better safety profile.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature to allow for reproducibility and further investigation.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity.

Workflow:

MTT_Assay_Workflow A 1. Seed cancer cells in a 96-well plate and allow to adhere overnight. B 2. Treat cells with varying concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 48-72 hours). A->B C 3. Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce MTT to purple formazan (B1609692) crystals. B->C D 4. Solubilize the formazan crystals with a solvent (e.g., DMSO). C->D E 5. Measure the absorbance of the solution using a microplate reader (e.g., at 570 nm). D->E F 6. Calculate the IC50 value, the concentration that inhibits cell growth by 50%. E->F

Caption: Workflow for a standard MTT cytotoxicity assay.

Topoisomerase II Decatenation Assay

This assay measures the ability of topoisomerase II to decatenate kinetoplast DNA (kDNA), a network of interlocked DNA circles. Inhibition of this process is indicative of topoisomerase II-targeting agents.

Experimental Steps:

  • Reaction Setup: Prepare a reaction mixture containing purified human topoisomerase IIβ, kDNA, and the appropriate assay buffer.

  • Drug Incubation: Add varying concentrations of the test compound (e.g., this compound, doxorubicin) to the reaction mixture. Include a positive control (e.g., etoposide) and a negative control (vehicle).

  • Enzymatic Reaction: Initiate the reaction by adding the enzyme and incubate at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye.

  • Gel Electrophoresis: Separate the reaction products on an agarose (B213101) gel. Catenated kDNA remains in the well, while decatenated DNA migrates into the gel.

  • Visualization and Analysis: Stain the gel with a DNA-binding dye (e.g., ethidium (B1194527) bromide) and visualize the DNA bands under UV light. Quantify the amount of decatenated DNA to determine the inhibitory effect of the compound.

Conclusion

This compound is a potent cytotoxic agent with a mechanism of action characteristic of the anthracycline class, involving DNA intercalation and topoisomerase II inhibition. While its efficacy against P-388 murine leukemia is established, a broader characterization of its activity across a panel of human cancer cell lines is needed for a more complete understanding of its therapeutic potential. The study of closely related analogs, such as 13-deoxy, 5-iminodoxorubicin, suggests a promising avenue for developing anthracyclines with reduced cardiotoxicity, potentially by avoiding the inhibition of topoisomerase IIβ. Further research, including direct comparative studies with doxorubicin and other clinically relevant anthracyclines, is warranted to fully elucidate the clinical utility of this compound and its derivatives.

References

Safety Operating Guide

Proper Disposal of 13-Deoxycarminomycin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management of 13-Deoxycarminomycin waste is crucial for ensuring laboratory safety and environmental protection. As a potent anthracycline antibiotic with cytotoxic properties, this compound and all materials contaminated with it must be handled and disposed of following strict protocols. This guide provides essential, step-by-step procedures for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to adhere to the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, double gloves (chemotherapy-rated), and safety goggles.

  • Designated Area: Conduct all handling and disposal activities in a designated area, preferably within a certified chemical fume hood or a biological safety cabinet, to minimize the risk of aerosol generation and exposure.

  • Spill Kit: Ensure a readily accessible spill kit specifically for cytotoxic agents is available.

  • Waste Segregation: All waste contaminated with this compound must be segregated from general laboratory waste.

Disposal Procedures: A Step-by-Step Guide

The proper disposal of this compound involves a multi-step process encompassing waste segregation, chemical inactivation (for liquid waste), and final disposal through a licensed hazardous waste contractor.

Step 1: Waste Segregation

Proper segregation at the point of generation is the first critical step. Categorize waste as follows:

  • Bulk Contaminated Waste: This includes unused or expired this compound, grossly contaminated items, and solutions containing the compound. This is considered "non-trace" waste.

  • Trace Contaminated Waste: This category includes empty vials, syringes, needles, and PPE with minimal residual contamination.

  • Sharps Waste: All needles, scalpels, and other sharp instruments contaminated with this compound must be placed in a designated, puncture-proof sharps container for cytotoxic waste.

Step 2: Chemical Inactivation of Liquid Waste

Experimental Protocol for Chemical Inactivation:

An effective method for the degradation of anthracyclines involves the use of sodium hypochlorite (B82951).[1]

Materials:

  • Sodium hypochlorite solution (5.25% w/v, commercial bleach)

  • Appropriate glass container for the reaction

  • Personal Protective Equipment (as listed above)

Procedure:

  • Working in a chemical fume hood, carefully add the this compound liquid waste to a designated glass container.

  • Slowly add an equal volume of 5.25% sodium hypochlorite solution to the waste.

  • Allow the mixture to react for a minimum of one hour to ensure complete degradation.[1]

  • Following inactivation, the resulting solution should be disposed of as hazardous chemical waste through a licensed contractor. Do not pour down the drain.

Step 3: Final Disposal

All categories of this compound waste must be disposed of as hazardous waste.

  • Incineration: The recommended method for the final disposal of this compound waste is incineration in a facility equipped with an afterburner and scrubber.

  • Licensed Hazardous Waste Contractor: All waste, including inactivated liquid waste, trace contaminated waste, and sharps containers, must be collected and disposed of by a licensed hazardous material disposal company. Ensure compliance with all federal, state, and local regulations.

Quantitative Data on Chemical Inactivation of Anthracyclines

The following table summarizes the effectiveness of different chemical agents on the degradation of various anthracycline antibiotics, providing a basis for the recommended inactivation protocol.

Chemical AgentConcentrationContact TimeEfficacy on Structurally Similar AnthracyclinesReference
Sodium Hypochlorite (NaOCl)5.25%1 hourComplete degradation into non-mutagenic residues[1]
Hydrogen Peroxide (H₂O₂)≤ 30%1 hourVariable, less effective than NaOCl for some anthracyclines
Fenton Reagent (FeCl₂ + H₂O₂)-1 hourVariable, less effective than NaOCl for some anthracyclines

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_0 Waste Generation & Segregation cluster_1 Treatment & Collection cluster_2 Final Disposal A This compound Use B Bulk Contaminated Waste (Unused drug, solutions) A->B C Trace Contaminated Waste (PPE, empty vials) A->C D Contaminated Sharps A->D E Chemical Inactivation (e.g., Sodium Hypochlorite) B->E F Collect in Labeled Hazardous Waste Container C->F G Place in Cytotoxic Sharps Container D->G E->F H Licensed Hazardous Waste Contractor F->H G->H I High-Temperature Incineration H->I

Figure 1. Workflow for the proper disposal of this compound waste.

References

Safeguarding Researchers: A Comprehensive Guide to Handling 13-Deoxycarminomycin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for laboratory professionals handling 13-Deoxycarminomycin, a potent cytotoxic anthracycline antibiotic. Adherence to these procedures is critical to mitigate risks of exposure and ensure a safe research environment.

Personal Protective Equipment (PPE)

Proper selection and use of PPE are the first line of defense against exposure to this compound. All personnel must be trained in the correct donning and doffing procedures.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield may be required for splash hazards.Protects mucous membranes from contact with dust or aerosols.
Skin Protection Wear a disposable, solid-front, back-closing gown made of a material tested for resistance to chemotherapy drugs. Double gloving with chemotherapy-tested nitrile gloves is required. Gloves must comply with ASTM D6978-05 standards.Prevents skin contact with the cytotoxic compound. Double gloving provides an additional barrier and allows for safe removal of the outer glove if contaminated.
Respiratory Protection A NIOSH-approved N100 or a CEN-approved FFP3 particulate respirator is recommended as a minimum. This should be used as a backup to primary engineering controls. In the absence of effective engineering controls, a full-face supplied-air respirator is mandatory.Protects against inhalation of aerosolized particles of the cytotoxic agent.

Operational Plan: Safe Handling and First Aid

All handling of this compound should occur within a dedicated, controlled area to minimize the risk of contamination.

Engineering Controls:

  • All procedures that may generate dust or aerosols must be conducted in a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood with appropriate exhaust ventilation.

Work Practices:

  • Avoid the formation of dust and aerosols.

  • Use Luer-lock fittings and needleless systems for any solution transfers.[1]

  • All contaminated sharps must be disposed of immediately in a designated chemotherapy sharps container.

  • Eating, drinking, and smoking are strictly prohibited in the handling area.

First Aid Procedures:

Exposure RouteImmediate Action
Inhalation Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention.
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal Plan: Cytotoxic Waste Management

All materials contaminated with this compound are considered cytotoxic waste and must be disposed of according to strict protocols to prevent environmental contamination and exposure to personnel.

Waste TypeDisposal Procedure
Solid Waste Contaminated PPE (gloves, gowns, etc.), labware, and cleaning materials must be placed in a designated, leak-proof, and clearly labeled yellow chemotherapy waste container for incineration.[2][3][4]
Sharps Waste All needles, syringes, and other sharps contaminated with this compound must be placed in a yellow, puncture-resistant chemotherapy sharps container for incineration.[2]
Liquid Waste Unused solutions or liquid waste containing this compound should be collected in a designated, sealed, and labeled hazardous waste container. Do not dispose of down the drain. This waste must be sent for high-temperature incineration.
Decontamination High-temperature incineration is the required method for the complete destruction of cytotoxic compounds.[1][5] The recommended temperature is at or above 1100°C to ensure no hazardous residues remain.[5]

Experimental Protocols: Spill Decontamination

In the event of a spill, immediate and appropriate action is crucial to contain the contamination and protect personnel. A spill kit specifically for cytotoxic agents should be readily available.

Small Spill (less than 5 mL or 5 g):

  • Alert Personnel: Immediately alert others in the area.

  • Don PPE: Put on a gown, double chemotherapy-tested gloves, and eye protection.

  • Containment:

    • For liquids, cover the spill with absorbent pads.

    • For powders, gently cover with damp absorbent pads to avoid aerosolization.[6]

  • Cleanup:

    • Use a scoop and the absorbent pads to collect the spilled material.

    • Place all contaminated materials into a cytotoxic waste bag.

  • Decontamination:

    • Clean the spill area twice with a detergent solution, followed by a final rinse with 70% isopropyl alcohol.[6] Some protocols recommend an initial decontamination with a freshly prepared 10% bleach solution followed by a neutralizing agent like sodium thiosulfate, then a final wash with detergent and water.[7]

  • Disposal: Dispose of all contaminated materials as cytotoxic waste.

Large Spill (greater than 5 mL or 5 g):

  • Evacuate: Immediately evacuate the area.

  • Restrict Access: Cordon off the area and post warning signs.

  • Contact Safety Officer: Notify the designated institutional safety officer or emergency response team.

  • Professional Cleanup: Cleanup of large spills should only be performed by trained personnel equipped with appropriate respiratory protection and PPE.

Visual Workflow for Safe Handling and Disposal

Safe_Handling_of_13_Deoxycarminomycin cluster_Preparation Preparation cluster_Handling Handling cluster_Spill Spill Response cluster_Disposal Disposal Prep Don Appropriate PPE (Gown, Double Gloves, Goggles, N100/FFP3 Respirator) Eng_Control Work in a Certified BSC or Fume Hood Prep->Eng_Control Handling_Solid Weighing and Handling of Solid Compound Eng_Control->Handling_Solid Spill Spill Occurs Handling_Solid->Spill Waste_Seg Segregate Cytotoxic Waste Handling_Solid->Waste_Seg Handling_Liquid Preparation and Handling of Solutions Handling_Liquid->Spill Handling_Liquid->Waste_Seg Contain Contain Spill Spill->Contain Clean Decontaminate Area Contain->Clean Clean->Waste_Seg Sharps Sharps to Yellow Sharps Container Waste_Seg->Sharps Solid_Waste Solid Waste to Yellow Bag Waste_Seg->Solid_Waste Incineration High-Temperature Incineration Sharps->Incineration Solid_Waste->Incineration Eng_control Eng_control Eng_control->Handling_Liquid

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。